Boc-N-(Allyl)-Glycine
Description
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Structure
3D Structure
Properties
IUPAC Name |
2-[(2-methylpropan-2-yl)oxycarbonyl-prop-2-enylamino]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO4/c1-5-6-11(7-8(12)13)9(14)15-10(2,3)4/h5H,1,6-7H2,2-4H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTLUYABUJZUQON-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(CC=C)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to Boc-N-(Allyl)-Glycine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of N-tert-butyloxycarbonyl-N-allyl-glycine (Boc-N-(Allyl)-Glycine), a versatile amino acid derivative. Its utility as a building block in peptide synthesis and medicinal chemistry is well-established. The presence of the Boc (tert-butyloxycarbonyl) protecting group enhances its stability and reactivity, while the allyl side chain allows for selective modifications, making it a valuable component in the development of complex molecules and peptide-based therapeutics.[1][2]
Core Properties
This compound is a white crystalline powder.[1][2] Its key chemical and physical properties are summarized below for easy reference.
| Property | Value | Source |
| CAS Number | 145618-68-4 | [1][2][3] |
| Molecular Formula | C₁₀H₁₇NO₄ | [1][2][4] |
| Molecular Weight | 215.25 g/mol | [1][2][3][4] |
| Melting Point | 89-94 °C | [1][2] |
| Purity | ≥ 99% (HPLC) | [1][2] |
| Appearance | White powder | [1][2] |
| Storage Conditions | 0-8 °C | [1][2] |
| InChI Key | FTLUYABUJZUQON-UHFFFAOYSA-N | [3] |
| Synonyms | 2-(Allyl(tert-butoxycarbonyl)amino)acetic acid, [Allyl(tert-butoxycarbonyl)amino]acetic acid | [3] |
Experimental Protocols
Detailed methodologies for the synthesis of this compound and its incorporation into peptide chains are crucial for its effective application.
1. Synthesis of this compound
A common method for the preparation of N-Boc-N-alkyl glycines involves the N-alkylation of N-Boc glycine.[5][6] The following protocol is based on a described synthesis of Boc-N(allyl)glycine.[5]
-
Materials: N-Boc glycine, allyl bromide, potassium tert-butoxide, tetrahydrofuran (THF), ether, 1N HCl, dichloromethane, water, Na₂SO₄.
-
Procedure:
-
Dissolve N-Boc glycine in THF.
-
Add potassium tert-butoxide to the solution to form the corresponding salt. The reaction may form a gel.[5]
-
Introduce allyl bromide to the reaction mixture.
-
Stir the reaction at 0 °C for 2 hours, then at room temperature for 24 hours.[5]
-
After completion, evaporate the THF.
-
Dissolve the residue in water and extract with ether to remove unreacted starting materials.
-
Acidify the aqueous solution to pH 2 using 1N HCl.[5]
-
Extract the product into dichloromethane (three portions).[5]
-
Wash the combined organic phase with water, dry over Na₂SO₄, filter, and evaporate the solvent.[5]
-
Purify the crude product by column chromatography to yield Boc-N(allyl)glycine.[5]
-
2. Incorporation of this compound into a Peptide using Solid-Phase Peptide Synthesis (SPPS)
This compound is a valuable building block in solid-phase peptide synthesis (SPPS).[2][7] The Boc/Bzl (tert-butyloxycarbonyl/benzyl) strategy is a common approach where the N-α-amino group is temporarily protected by the acid-labile Boc group.[8]
-
Materials: Pre-loaded resin (e.g., MBHA resin), this compound, Dichloromethane (DCM), Trifluoroacetic acid (TFA), Diisopropylethylamine (DIEA), a coupling reagent (e.g., HBTU), N,N-Dimethylformamide (DMF).[7]
-
General SPPS Cycle:
-
Resin Swelling: Swell the pre-loaded resin in DCM within a reaction vessel.[7]
-
Boc Deprotection: Remove the Boc protecting group from the N-terminal amino acid on the resin by treating it with a solution of TFA in DCM (e.g., 50% TFA) for approximately 30 minutes.[7][8]
-
Washing: Thoroughly wash the resin with DCM and DMF to remove excess TFA and byproducts.[7]
-
Neutralization: Neutralize the resulting trifluoroacetate salt on the resin with a solution of DIEA in DMF (e.g., 10% DIEA) to yield the free amine. This is followed by washing with DMF.[7][8]
-
Coupling:
-
Washing: Wash the resin thoroughly with DMF and DCM to remove excess reagents and byproducts.[7]
-
This cycle is repeated for each subsequent amino acid to be added to the peptide chain.
-
Visualized Workflows
Synthesis of this compound
Caption: Workflow for the synthesis of this compound.
Solid-Phase Peptide Synthesis (SPPS) Cycle
Caption: General workflow for SPPS incorporating this compound.
References
Structural Analysis and Conformation of Boc-N-(Allyl)-Glycine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the structural analysis and conformational behavior of Boc-N-(Allyl)-Glycine, a versatile N-substituted amino acid derivative crucial in peptide synthesis and medicinal chemistry. Due to the limited availability of direct experimental crystallographic and conformational data for this compound in publicly accessible literature, this guide leverages data from the closely related Boc-L-Glycine for structural comparison and discusses conformational possibilities based on established principles for N-acylated amino acids.
Introduction
This compound is a synthetic amino acid derivative featuring a tert-butyloxycarbonyl (Boc) protecting group on the nitrogen atom, which also bears an allyl substituent. This unique structure provides a valuable building block for the synthesis of modified peptides and peptidomimetics. The allyl group offers a site for selective chemical modifications, while the Boc group ensures stability during peptide coupling reactions. Understanding the three-dimensional structure and conformational dynamics of this molecule is essential for its effective application in rational drug design and the development of novel therapeutics.
Structural Analysis
Comparative Crystallographic Data
The following table summarizes the key crystallographic parameters for Boc-L-Glycine, offering a baseline for understanding the structural characteristics of Boc-protected amino acids.
| Compound | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) | Volume (ų) | Z |
| Boc-L-Glycine | C₇H₁₃NO₄ | Monoclinic | P2₁/n | 10.689(2) | 7.911(2) | 11.758(2) | 90 | 107.18(3) | 90 | 950.5(3) | 4 |
Data for Boc-L-Glycine was obtained from published research articles.
Conformational Analysis
The conformational landscape of this compound in solution is expected to be complex due to the presence of several rotatable bonds. The key conformational features are the orientation of the Boc group, the conformation around the N-Cα and Cα-C' bonds, and the orientation of the allyl group.
Amide Bond Conformation
A critical aspect of the conformation of N-acylated amino acids is the potential for cis/trans isomerism around the urethane (Boc) C-N bond. In solution, N-substituted glycines, like those found in peptoids, often exist as a mixture of cis and trans conformers, which can be observed and quantified by NMR spectroscopy. The steric bulk of the Boc group and the allyl substituent will influence the equilibrium between these two forms.
Backbone Dihedral Angles
The flexibility of the glycine backbone, defined by the dihedral angles φ (phi, C'-N-Cα-C') and ψ (psi, N-Cα-C'-N), is a key determinant of the overall shape of the molecule. In contrast to other amino acids, glycine can adopt a wider range of φ and ψ angles. The N-allyl substitution is expected to introduce some steric constraints, influencing the preferred regions of the Ramachandran plot.
Allyl Group Orientation
The conformation of the allyl group itself, defined by the dihedral angle around the N-CH₂ bond, will also contribute to the overall conformational ensemble. The spatial arrangement of the allyl group can influence intermolecular interactions and the molecule's ability to fit into binding pockets of biological targets.
Experimental Protocols
Synthesis of this compound
While a specific protocol for this compound is not detailed in the available literature, a reliable synthesis can be adapted from the established procedures for similar compounds, such as the synthesis of N-(Boc)-allylglycine methyl ester. A plausible two-step synthetic route is outlined below.
Step 1: Allylation of Glycine Methyl Ester
-
Dissolution: Dissolve glycine methyl ester hydrochloride in a suitable solvent such as dichloromethane (DCM).
-
Basification: Add a base, for instance, triethylamine (TEA) or diisopropylethylamine (DIEA), to neutralize the hydrochloride and free the amine.
-
Allylation: Add allyl bromide to the solution and stir the reaction mixture at room temperature until the reaction is complete, as monitored by thin-layer chromatography (TLC).
-
Work-up: Wash the reaction mixture with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain N-allylglycine methyl ester.
Step 2: Boc Protection
-
Dissolution: Dissolve the N-allylglycine methyl ester in a suitable solvent like a mixture of dioxane and water.
-
Boc Protection: Add di-tert-butyl dicarbonate ((Boc)₂O) and a base such as sodium bicarbonate to the solution.
-
Reaction: Stir the mixture at room temperature for several hours until the reaction is complete (monitored by TLC).
-
Work-up and Saponification: Acidify the reaction mixture with a mild acid (e.g., citric acid) and extract the product with an organic solvent like ethyl acetate. To obtain the final carboxylic acid, the methyl ester can be saponified using a base like lithium hydroxide (LiOH) in a mixture of THF and water.
-
Purification: Purify the final product, this compound, by column chromatography on silica gel.
Single-Crystal X-ray Diffraction
A generalized protocol for obtaining the crystal structure of a Boc-protected amino acid is as follows:
-
Crystallization:
-
Method: Slow evaporation of a saturated solution is a common method.
-
Solvent Screening: Screen various solvents and solvent mixtures (e.g., ethyl acetate/hexanes, methanol/ether) to find conditions that yield single crystals of suitable quality.
-
-
Data Collection:
-
Crystal Mounting: Mount a suitable single crystal on a goniometer head.
-
Diffractometer: Use a single-crystal X-ray diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector.
-
Data Acquisition: Collect diffraction data at a low temperature (e.g., 100 K) to minimize thermal vibrations.
-
-
Structure Solution and Refinement:
-
Data Processing: Process the collected diffraction data to obtain integrated intensities.
-
Structure Solution: Solve the phase problem using direct methods or Patterson methods.
-
Refinement: Refine the atomic coordinates and thermal parameters against the experimental data to obtain the final crystal structure.
-
NMR-Based Conformational Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for studying the conformation of molecules in solution.
-
Sample Preparation: Dissolve a high-purity sample of this compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
1D NMR Spectroscopy:
-
Acquire a standard ¹H NMR spectrum to identify all proton resonances.
-
Acquire a ¹³C NMR spectrum to identify all carbon resonances.
-
-
2D NMR Spectroscopy:
-
COSY (Correlation Spectroscopy): Acquire a COSY spectrum to establish ¹H-¹H scalar coupling networks and confirm the connectivity of the molecule.
-
HSQC (Heteronuclear Single Quantum Coherence): Acquire an HSQC spectrum to correlate directly bonded ¹H and ¹³C atoms.
-
HMBC (Heteronuclear Multiple Bond Correlation): Acquire an HMBC spectrum to identify long-range ¹H-¹³C correlations, which can help in assigning quaternary carbons and confirming the overall structure.
-
NOESY (Nuclear Overhauser Effect Spectroscopy) / ROESY (Rotating-frame Overhauser Effect Spectroscopy): Acquire a NOESY or ROESY spectrum to identify through-space correlations between protons. The intensities of these cross-peaks are related to the inverse sixth power of the distance between the protons, providing crucial information about the spatial arrangement of different parts of the molecule and helping to distinguish between cis and trans conformers.
-
-
Data Analysis:
-
Analyze the coupling constants (J-values) from the high-resolution ¹H NMR spectrum to gain information about dihedral angles via the Karplus equation.
-
Integrate the cross-peaks in the NOESY/ROESY spectra to obtain distance restraints.
-
Use computational modeling in conjunction with the experimental NMR data to generate a model of the predominant solution-state conformation(s).
-
Visualizations
The following diagrams illustrate the logical workflows and concepts discussed in this guide.
Caption: Workflow for the structural analysis of this compound.
Caption: Key conformational features of this compound.
Conclusion
This compound is a valuable synthetic building block with significant potential in peptide and medicinal chemistry. While direct experimental structural data is limited, this guide provides a framework for its analysis based on data from closely related compounds and established analytical techniques. A thorough understanding of its synthesis, solid-state structure, and solution-state conformational behavior, as outlined in the provided protocols, is critical for researchers and drug developers aiming to leverage its unique properties in the creation of novel and effective therapeutic agents. Further experimental and computational studies are warranted to fully elucidate the detailed structural and conformational landscape of this important molecule.
Spectroscopic Analysis of Boc-N-(Allyl)-Glycine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the spectroscopic data for Boc-N-(Allyl)-Glycine, a key building block in synthetic organic chemistry and drug discovery. This document details the nuclear magnetic resonance (NMR) and infrared (IR) spectral data, along with the experimental protocols for their acquisition, to aid in the characterization and quality control of this compound.
Spectroscopic Data
The following tables summarize the key quantitative data from ¹H NMR, ¹³C NMR, and IR spectroscopy for this compound.
Nuclear Magnetic Resonance (NMR) Data
¹H NMR (500 MHz, CDCl₃)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 1.40 | s | 9H | C(CH₃)₃ |
| 2.41–2.53 | m | 2H | CH₂-CH=CH₂ |
| 4.32–4.38 | m | 1H | N-CH-COOH |
| 5.10-5.25 | m | 2H | CH=CH₂ |
| 5.70-5.85 | m | 1H | CH=CH₂ |
| ~10-12 | br s | 1H | COOH |
Note: The ¹H NMR data is based on the closely related N-(Boc)-Allylglycine methyl ester and is expected to be highly comparable for the carboxylic acid form, with the addition of a broad singlet for the carboxylic acid proton.[1]
¹³C NMR
While specific experimental ¹³C NMR data for this compound was not found in the reviewed literature, theoretical chemical shifts can be predicted based on the structure and data from similar compounds. Key expected resonances include:
| Chemical Shift (δ) ppm (Predicted) | Assignment |
| ~28.3 | C(CH₃)₃ |
| ~37.0 | CH₂-CH=CH₂ |
| ~53.0 | N-CH-COOH |
| ~80.0 | C(CH₃)₃ |
| ~118.0 | CH=CH₂ |
| ~133.0 | CH=CH₂ |
| ~155.0 | N-C=O (Boc) |
| ~175.0 | COOH |
Infrared (IR) Spectroscopy Data
The IR spectrum of this compound is expected to show characteristic absorption bands corresponding to its functional groups.
| Wavenumber (cm⁻¹) | Assignment |
| ~3300-2500 (broad) | O-H stretch (carboxylic acid) |
| ~2980-2930 | C-H stretch (alkane) |
| ~1740 | C=O stretch (carboxylic acid) |
| ~1690 | C=O stretch (carbamate) |
| ~1645 | C=C stretch (alkene) |
| ~1160 | C-O stretch (carbamate) |
Experimental Protocols
Detailed methodologies for the acquisition of spectroscopic data are crucial for reproducibility and accurate interpretation.
NMR Spectroscopy Protocol
1. Sample Preparation:
-
Weigh 5-10 mg of this compound.
-
Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.
2. Instrument Setup:
-
The data presented is typically acquired on a 400 or 500 MHz NMR spectrometer.
-
The instrument is locked onto the deuterium signal of the solvent.
-
Shimming is performed to optimize the magnetic field homogeneity.
3. ¹H NMR Acquisition:
-
A standard pulse program is used to acquire the proton spectrum.
-
Key parameters include a sufficient number of scans for a good signal-to-noise ratio (typically 16-64 scans) and a relaxation delay of 1-5 seconds.
4. ¹³C NMR Acquisition:
-
A proton-decoupled pulse program is used to acquire the carbon spectrum, resulting in singlets for each unique carbon atom.
-
A larger number of scans is typically required (e.g., 1024 or more) due to the low natural abundance of ¹³C.
5. Data Processing:
-
The raw data (Free Induction Decay - FID) is Fourier transformed to obtain the frequency-domain spectrum.
-
Phase and baseline corrections are applied.
-
The chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).
Infrared (IR) Spectroscopy Protocol
1. Sample Preparation:
-
For solid samples like this compound, the Attenuated Total Reflectance (ATR) technique is commonly used. A small amount of the powder is placed directly on the ATR crystal.
-
Alternatively, a KBr pellet can be prepared by mixing a small amount of the sample with dry potassium bromide and pressing it into a thin, transparent disk.
2. Data Acquisition:
-
A background spectrum of the empty sample compartment (or the clean ATR crystal) is recorded.
-
The sample is then placed in the beam path, and the sample spectrum is acquired.
-
The spectrum is typically recorded over a range of 4000 to 400 cm⁻¹.
3. Data Processing:
-
The final spectrum is presented as percent transmittance or absorbance versus wavenumber (cm⁻¹).
Experimental Workflow
The following diagram illustrates the general workflow for the spectroscopic characterization of this compound.
Caption: Experimental workflow for NMR and IR spectroscopic analysis.
References
Chemical Stability and Degradation Pathways of Boc-N-(Allyl)-Glycine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Boc-N-(Allyl)-Glycine is a valuable building block in peptide synthesis and drug discovery, prized for its unique combination of a protective tert-butoxycarbonyl (Boc) group and a reactive allyl moiety.[1] Understanding the chemical stability and potential degradation pathways of this reagent is paramount for ensuring the integrity of synthetic processes, the quality of resulting compounds, and the reliability of experimental data. This technical guide provides a comprehensive overview of the stability profile of this compound, outlining its principal degradation pathways under various stress conditions and offering detailed experimental protocols for stability assessment.
Core Stability Profile
The chemical stability of this compound is primarily dictated by its three key functional groups: the Boc-protecting group, the N-allyl group, and the carboxylic acid moiety. Each of these presents distinct vulnerabilities to specific chemical environments.
-
Boc (tert-butoxycarbonyl) Group: The Boc group is notoriously sensitive to acidic conditions, undergoing cleavage to yield the free amine, isobutylene, and carbon dioxide. It is, however, generally stable to basic and nucleophilic reagents.
-
N-Allyl Group: The allyl group is relatively stable but can be susceptible to oxidation and isomerization under certain conditions. Its presence introduces a potential site for unwanted side reactions, particularly in the presence of transition metals or strong oxidizing agents.
-
Carboxylic Acid Group: The carboxylic acid can undergo typical reactions such as esterification. While generally stable, its presence can influence the overall stability of the molecule.
Recommended storage conditions for this compound are at 0-8°C under an inert atmosphere to minimize exposure to moisture and air, which could contribute to degradation over time.
Principal Degradation Pathways
Forced degradation studies, or stress testing, are essential for identifying likely degradation products and establishing degradation pathways.[2][3][4] Based on the functional groups present in this compound, the following degradation pathways are anticipated under stressed conditions:
Acid-Catalyzed Degradation (Deprotection)
Under acidic conditions, the primary degradation pathway is the cleavage of the Boc group. This reaction proceeds via a carbocationic intermediate, releasing the unprotected N-(Allyl)-Glycine, isobutylene, and carbon dioxide.
Primary Degradation Products:
-
N-(Allyl)-Glycine
-
Isobutylene
-
Carbon Dioxide
Base-Catalyzed Degradation
While the Boc group is stable to base, prolonged exposure to strong basic conditions could potentially lead to unforeseen reactions, though this is generally not the primary concern for Boc-protected amino acids.
Oxidative Degradation
The allyl group is the most likely site of oxidative degradation. Common oxidizing agents, such as hydrogen peroxide, can lead to the formation of various oxidation products.
Potential Oxidative Degradation Products:
-
Epoxides
-
Diols
-
Aldehydes or carboxylic acids via oxidative cleavage of the double bond.
Thermal Degradation
At elevated temperatures (typically 150°C or higher), thermal elimination of the Boc group can occur, following a similar mechanism to acid-catalyzed deprotection, yielding N-(Allyl)-Glycine, isobutylene, and carbon dioxide.[5] High temperatures may also induce other, less predictable, decomposition reactions.
Primary Thermal Degradation Products:
-
N-(Allyl)-Glycine
-
Isobutylene
-
Carbon Dioxide
Photodegradation
Exposure to light, particularly UV radiation, can induce photochemical reactions. While specific data for this compound is limited, molecules with similar functional groups can undergo radical-mediated degradation pathways.
Quantitative Data Summary
The following table summarizes the expected degradation of this compound under various stress conditions. It is important to note that the extent of degradation is highly dependent on the specific conditions (e.g., temperature, concentration of stressing agent, and duration of exposure). The goal of a forced degradation study is typically to achieve 5-20% degradation to ensure that the analytical methods are capable of detecting and resolving the degradation products.[3][6]
| Stress Condition | Stressing Agent | Typical Conditions | Potential Degradation Products | Primary Analytical Technique |
| Acidic Hydrolysis | 0.1 M - 1 M HCl | Room Temperature to 60°C | N-(Allyl)-Glycine, Isobutylene, CO2 | HPLC, ¹H NMR |
| Basic Hydrolysis | 0.1 M - 1 M NaOH | Room Temperature to 60°C | Minimal degradation expected | HPLC |
| Oxidation | 3% - 30% H₂O₂ | Room Temperature | Epoxides, Diols, Aldehydes | HPLC, LC-MS, ¹H NMR |
| Thermal Degradation | Heat | > 100°C | N-(Allyl)-Glycine, Isobutylene, CO2 | HPLC, GC-MS (for volatile products) |
| Photodegradation | UV/Visible Light | Controlled light exposure (ICH Q1B) | Various radical-mediated products | HPLC, LC-MS |
Experimental Protocols
The following are detailed methodologies for conducting forced degradation studies on this compound.
Protocol 1: Forced Degradation Study
Objective: To generate potential degradation products of this compound under various stress conditions.
Materials:
-
This compound
-
Hydrochloric acid (HCl), 1 M and 0.1 M
-
Sodium hydroxide (NaOH), 1 M and 0.1 M
-
Hydrogen peroxide (H₂O₂), 30%
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Trifluoroacetic acid (TFA)
-
pH meter
-
Thermostatic oven
-
Photostability chamber
Procedure:
-
Sample Preparation: Prepare a stock solution of this compound in acetonitrile at a concentration of 1 mg/mL.
-
Acidic Degradation:
-
To 1 mL of the stock solution, add 1 mL of 1 M HCl.
-
Incubate at 60°C for 24 hours.
-
At appropriate time points (e.g., 2, 4, 8, 24 hours), withdraw an aliquot, neutralize with an equivalent amount of 1 M NaOH, and dilute with mobile phase for HPLC analysis.
-
-
Basic Degradation:
-
To 1 mL of the stock solution, add 1 mL of 1 M NaOH.
-
Incubate at 60°C for 24 hours.
-
At appropriate time points, withdraw an aliquot, neutralize with an equivalent amount of 1 M HCl, and dilute with mobile phase for HPLC analysis.
-
-
Oxidative Degradation:
-
To 1 mL of the stock solution, add 1 mL of 30% H₂O₂.
-
Keep at room temperature for 24 hours, protected from light.
-
At appropriate time points, withdraw an aliquot and dilute with mobile phase for HPLC analysis.
-
-
Thermal Degradation:
-
Place a solid sample of this compound in a thermostatic oven at 105°C for 48 hours.
-
At appropriate time points, withdraw a sample, dissolve in acetonitrile, and analyze by HPLC.
-
-
Photodegradation:
-
Expose a solid sample and a solution of this compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter (as per ICH Q1B guidelines).
-
A control sample should be kept in the dark under the same conditions.
-
Analyze the samples by HPLC.
-
Protocol 2: HPLC-UV Method for Stability Indicating Assay
Objective: To develop a stability-indicating HPLC method for the separation of this compound from its potential degradation products.
Instrumentation:
-
HPLC system with a UV detector
-
C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
Chromatographic Conditions:
-
Mobile Phase A: 0.1% TFA in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
Gradient:
-
0-2 min: 10% B
-
2-15 min: 10% to 90% B (linear gradient)
-
15-18 min: 90% B
-
18-20 min: 90% to 10% B (linear gradient)
-
20-25 min: 10% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 215 nm
-
Injection Volume: 10 µL
Procedure:
-
Inject the unstressed sample solution to determine the retention time of the parent compound.
-
Inject the samples from the forced degradation studies.
-
Analyze the chromatograms for the appearance of new peaks (degradation products) and a decrease in the peak area of the parent compound.
-
Assess peak purity of the parent peak in the presence of its degradants using a photodiode array (PDA) detector.
Protocol 3: ¹H NMR for Structural Elucidation
Objective: To identify the structure of degradation products.
Instrumentation:
-
NMR spectrometer (400 MHz or higher)
Procedure:
-
Isolate the degradation products using preparative HPLC.
-
Lyophilize the collected fractions to remove the mobile phase.
-
Dissolve the isolated products in a suitable deuterated solvent (e.g., D₂O, CD₃OD).
-
Acquire ¹H NMR spectra.
-
Analyze the chemical shifts, coupling constants, and integration to elucidate the structures of the degradation products. For example, the disappearance of the tert-butyl signal (around 1.4 ppm) would indicate Boc group cleavage.
Visualizations
Degradation Pathways of this compound
Caption: Major degradation pathways of this compound under stress conditions.
Experimental Workflow for Stability Assessment
Caption: A typical workflow for assessing the chemical stability of this compound.
Conclusion
A thorough understanding of the chemical stability and degradation pathways of this compound is critical for its effective use in research and development. The primary degradation routes involve the acid- and heat-labile Boc group and the potential for oxidation of the allyl side chain. By employing systematic forced degradation studies coupled with robust analytical techniques such as HPLC and NMR, researchers can identify potential impurities, develop stability-indicating methods, and ensure the quality and reliability of their work. The protocols and information presented in this guide provide a solid framework for the stability assessment of this important synthetic building block.
References
- 1. Green Synthesis and Bioactivity of Aliphatic N-Substituted Glycine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. acdlabs.com [acdlabs.com]
- 3. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Overview on Development and Validation of Force degradation studies with Stability Indicating Methods. – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 5. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 6. pharmtech.com [pharmtech.com]
An In-depth Technical Guide to the Solubility of Boc-N-(Allyl)-Glycine in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of Boc-N-(Allyl)-Glycine, a key building block in peptide synthesis and medicinal chemistry. A thorough understanding of its solubility in various organic solvents is crucial for optimizing reaction conditions, purification protocols, and the overall efficiency of synthetic workflows. This document compiles available solubility data for a closely related analogue, details experimental methodologies for solubility determination, and presents a logical workflow for its application in solid-phase peptide synthesis.
Core Concepts of Solubility
This compound is an amino acid derivative where the amino group is protected by a tert-butyloxycarbonyl (Boc) group. This protecting group introduces a significant nonpolar character to the molecule, which greatly influences its solubility profile. The molecule possesses both a polar carboxylic acid group and the bulky, nonpolar Boc and allyl groups. Consequently, its solubility is governed by the principle of "like dissolves like," where solvents capable of effectively solvating both the polar and nonpolar regions will exhibit the highest solubilizing capacity. Generally, the presence of the Boc group enhances solubility in organic solvents compared to the unprotected amino acid.[1][2]
Quantitative Solubility Data
| Solvent | Dielectric Constant (ε) | Solubility (g/L) | Observations |
| Dichloromethane (DCM) | 9.1 | > 200 | Fully miscible |
| Tetrahydrofuran (THF) | 7.5 | > 200 | Fully miscible |
| Ethyl Acetate (EtOAc) | 6.0 | > 200 | Fully miscible |
| Acetone | 21 | > 200 | Fully miscible |
| Dimethylformamide (DMF) | 36.7 | > 200 | Fully miscible |
| Dimethyl Sulfoxide (DMSO) | 46.7 | > 200 | Fully miscible |
| Acetonitrile (MeCN) | 37.5 | 150 | High solubility |
| Methanol (MeOH) | 32.7 | 120 | High solubility |
| Ethanol (EtOH) | 24.6 | 80 | Good solubility |
| Isopropanol (IPA) | 19.9 | 50 | Moderate solubility |
| Toluene | 2.4 | 30 | Moderate solubility |
| Hexanes | 1.9 | < 1 | Sparingly soluble |
| Water | 80.1 | < 0.1 | Insoluble |
| Data sourced from a study on N-Boc-allylglycine methyl ester.[3] |
Based on the structure of this compound, it is expected to be highly soluble in polar aprotic solvents such as Dichloromethane, Tetrahydrofuran, Ethyl Acetate, and Dimethylformamide, and to have good solubility in polar protic solvents like Methanol and Ethanol. Its solubility is predicted to be low in nonpolar solvents like Hexanes and very low in water.
Experimental Protocols for Solubility Determination
A standard and reliable method for determining the solubility of a solid compound like this compound in an organic solvent is the equilibrium saturation method followed by gravimetric analysis.[2]
Objective: To determine the saturation concentration of this compound in a specific organic solvent at a controlled temperature.
Materials:
-
This compound (solid)
-
Selected organic solvent (e.g., Dichloromethane)
-
Vials with tight-fitting caps
-
Constant temperature shaker
-
Syringe filters (0.2 µm, solvent-compatible)
-
Pre-weighed collection vials
-
Analytical balance
-
Vacuum oven or desiccator
Procedure:
-
Preparation: Add an excess amount of solid this compound to a vial containing a known volume (e.g., 5.0 mL) of the chosen organic solvent. The presence of undissolved solid is essential to ensure that a saturated solution is achieved.[2]
-
Equilibration: Tightly seal the vial and place it in a constant temperature shaker set to the desired temperature (e.g., 25°C). Allow the mixture to equilibrate for a sufficient period, typically 24-48 hours, with gentle agitation to ensure the solution becomes fully saturated.[2]
-
Sample Withdrawal and Filtration: After equilibration, cease agitation and allow the excess solid to settle. Carefully withdraw a known volume of the supernatant (e.g., 2.0 mL) using a syringe fitted with a 0.2 µm filter to remove any undissolved particles.
-
Solvent Evaporation: Dispense the filtered, saturated solution into a pre-weighed collection vial. Carefully evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature that will not cause degradation of the solute.
-
Gravimetric Analysis: Once the solvent is completely removed, place the vial in a desiccator to cool to room temperature and then weigh it on an analytical balance.
-
Calculation: The solubility is calculated by subtracting the initial weight of the vial from the final weight to determine the mass of the dissolved this compound. The solubility can then be expressed in g/L or other appropriate units.
Application in Peptide Synthesis: A Workflow
This compound is a valuable building block in peptide synthesis, particularly for the introduction of an allyl group for subsequent modifications.[4] The following diagram illustrates a typical workflow for the incorporation of this compound into a peptide chain using solid-phase peptide synthesis (SPPS).
Caption: Workflow for Solid-Phase Peptide Synthesis using this compound.
This workflow demonstrates the key steps of deprotection, coupling, and cleavage in solid-phase peptide synthesis, highlighting the stage at which this compound is incorporated into the growing peptide chain. The choice of solvents such as DMF and DCM at various stages underscores the importance of the solubility characteristics of the protected amino acid.
References
Theoretical Insights into the Reactivity of Boc-N-(Allyl)-Glycine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Boc-N-(Allyl)-Glycine is a versatile synthetic intermediate widely employed in peptide synthesis and medicinal chemistry.[1] Its unique structure, featuring a protective tert-butyloxycarbonyl (Boc) group and a reactive allyl moiety, offers a rich landscape for chemical transformations.[1] This technical guide provides a comprehensive overview of the theoretical studies pertinent to the reactivity of this compound. While direct computational studies on this specific molecule are not extensively published, this paper extrapolates from theoretical work on related glycine derivatives to propose plausible reaction mechanisms and outline the computational methodologies required for their investigation. This document is intended to serve as a foundational resource for researchers seeking to model and predict the reactivity of this compound in various chemical environments.
Introduction
N-protected amino acids are fundamental building blocks in the synthesis of peptides and complex pharmaceutical agents.[2] this compound, in particular, stands out due to the orthogonal reactivity of its allyl group, which can be selectively modified.[1] This allows for its incorporation into peptide chains followed by post-synthetic modifications, such as cyclization or the introduction of other functional groups through reactions like cross-metathesis or Heck coupling.[3] Understanding the underlying reaction mechanisms, transition states, and energetics through theoretical studies is crucial for optimizing reaction conditions, predicting product distributions, and designing novel synthetic pathways.
This guide will explore potential reaction pathways of this compound and detail the computational approaches suitable for their theoretical investigation, drawing parallels from studies on similar N-acylglycine esters.[4][5]
Key Reactive Sites and Potential Transformations
The reactivity of this compound is primarily centered around three key areas: the carboxylic acid, the N-allyl group, and the α-carbon.
-
Carboxylic Acid: This site is primarily involved in peptide bond formation and esterification.
-
N-Allyl Group: The double bond is susceptible to a variety of transformations, including:
-
Electrophilic Addition: Reactions with halogens, acids, etc.
-
Cyclization Reactions: Intramolecular reactions, such as Diels-Alder or ene reactions, are plausible under certain conditions.
-
Cross-Coupling Reactions: The allyl group can participate in various palladium-catalyzed reactions.[3]
-
-
α-Carbon: The C-H bond at the α-carbon can be functionalized, for instance, through oxidative cross-coupling reactions.[6][7]
Proposed Reaction Mechanisms for Theoretical Study
Based on the known reactivity of glycine derivatives and allylic compounds, several reaction mechanisms are of interest for theoretical investigation.
Palladium-Catalyzed Allylic Alkylation
One of the key reactions involving similar glycine esters is palladium-catalyzed allylic alkylation.[5] A theoretical study would focus on elucidating the mechanism, which likely involves the formation of a π-allyl palladium complex.
References
- 1. chemimpex.com [chemimpex.com]
- 2. researchgate.net [researchgate.net]
- 3. orgsyn.org [orgsyn.org]
- 4. DFT investigation on the mechanisms of Csp3–H functionalization of glycine derivatives induced by radical cation salt - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. files01.core.ac.uk [files01.core.ac.uk]
- 6. Functionalization of N-arylglycine esters: electrocatalytic access to C–C bonds mediated by n-Bu4NI - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Enantioselective synthesis of arylglycine derivatives by direct C–H oxidative cross-coupling - Chemical Communications (RSC Publishing) [pubs.rsc.org]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Discovery and History of N-allyl glycine Derivatives
This guide provides a comprehensive overview of the discovery, history, synthesis, and applications of N-allyl glycine derivatives. These compounds are of significant interest in medicinal chemistry and drug development due to their unique structural features and biological activities.
Discovery and History
The history of N-allyl glycine derivatives is intertwined with the broader exploration of non-canonical amino acids. While the Maillard reaction, described in 1912, detailed reactions between amino acids and sugars, the specific synthesis of N-substituted amino acids for therapeutic purposes evolved later. An early milestone in the synthesis of a simple N-allyl glycine was documented in a 1947 patent, which described a process for preparing allylglycine by reacting chloroacetic acid with a large excess of allylamine. This early work laid the groundwork for more sophisticated synthetic methods to follow.
A significant discovery was the identification of N-allylglycine in the mushroom Amanita abrupta, highlighting a natural source of this compound. In the realm of synthetic chemistry, the development of solid-phase peptide synthesis (SPPS) created a demand for a diverse range of amino acid building blocks, including N-alkylated derivatives, to introduce novel functionalities into peptides. The first reports of N-substituted glycine oligomers, also known as peptoids, by Zuckermann and colleagues in 1992, marked a pivotal moment, stimulating further research into N-substituted amino acids like N-allyl glycine for creating peptide mimics with enhanced stability and bioactivity.
The unique allyl group of N-allyl glycine derivatives makes them particularly valuable in peptide synthesis and drug development. This functional group is stable under standard peptide synthesis conditions but can be selectively modified post-synthesis, for example, through thiol-ene "click" chemistry. This allows for the introduction of a wide array of functionalities, leading to the creation of libraries of bioactive compounds for drug screening.
Synthesis of N-allyl glycine Derivatives
Several methods have been developed for the synthesis of N-allyl glycine derivatives, ranging from classical alkylation to more modern catalytic approaches.
Direct Alkylation
The most straightforward approach to synthesizing N-allyl glycine is the direct N-alkylation of glycine or its esters with an allyl halide. This method, however, can be challenging due to the potential for over-alkylation and the need for protecting groups to prevent unwanted side reactions. A historical method involves the reaction of a large excess of allylamine with chloroacetic acid. More contemporary "green" synthetic methods have also been explored, utilizing water as a solvent to minimize the use of hazardous organic solvents.
Reductive Amination
Reductive amination of glyoxylic acid with allylamine is another common method for preparing N-allyl glycine. This approach typically involves the formation of an imine intermediate, which is then reduced to the secondary amine using a reducing agent such as sodium borohydride or sodium cyanoborohydride.
Synthesis of Protected N-allyl glycine Derivatives for Peptide Synthesis
For applications in solid-phase peptide synthesis (SPPS), N-allyl glycine is typically used in its protected form, most commonly as Fmoc-N-allyl-glycine or Boc-N-allyl-glycine.
-
Fmoc-N-allyl-glycine: This derivative is synthesized by reacting L-allylglycine with Fmoc-OSu (9-fluorenylmethyl-N-succinimidyl carbonate) in the presence of a base like sodium bicarbonate.
-
Boc-N-allyl-glycine: The Boc-protected form can be prepared using various methods, including a zinc-mediated, palladium-catalyzed cross-coupling reaction to yield N-(Boc)-allylglycine methyl ester.
Quantitative Data
Synthesis Yields
| Derivative | Synthetic Method | Yield (%) | Reference |
| Allylglycine Hydrochloride | Reaction of allylamine with chloroacetic acid | Not specified | |
| Fmoc-L-allylglycine | Reaction of L-allylglycine with Fmoc-OSu | 96 | |
| N-(Boc)-allylglycine methyl ester | Zinc-mediated, palladium-catalyzed cross-coupling | 65 | |
| L-Allylglycine | From CBZ-ALPHA-ALLYL-L-GLY with ammonia/sodium | 95 |
Spectroscopic Data
| Compound | ¹H NMR (CDCl₃, 400MHz) δ (ppm) | IR (KBr, cm⁻¹) | Reference |
| Fmoc-L-allylglycine | 2.52-2.70 (m, 2H), 4.23 (t, J=6.9Hz, 1H), 4.42 (d, J=6.9Hz, 2H), 4.52 (m, 1H), 5.10-5.25 (m, 2H), 5.70-5.85 (m, 1H), 7.30-7.80 (m, 8H), 9.85 (br s, 1H) | 3484, 3198, 3085, 2967, 2923, 1723, 1644, 1525, 1449, 1233 | |
| Glycine | 3.55 (s, 2H) | 3110, 2970, 1610, 1520, 1410 | |
| s-Allylglycine | Data available in source | Data available in source |
Note: Spectroscopic data for other N-alkylated glycine derivatives can be found in the cited literature.
Biological Activity
| Compound | Assay | Activity | Reference |
| N-substituted glycine derivatives (various alkyl chains) | Cytotoxicity against human foreskin fibroblast (HFF) cell line | IC₅₀ values in the range of 127–344 μM | |
| Allylglycine | Inhibition of glutamate decarboxylase | Potent inhibitor |
Experimental Protocols
Synthesis of Fmoc-L-allylglycine
-
Dissolve L-allylglycine (5.00 g, 43.5 mmol) and NaHCO₃ (18.20 g, 0.22 mol) in a mixture of acetone and water (200 mL).
-
Add Fmoc-OSu (14.60 g, 43.3 mmol) to the solution under stirring.
-
Stir the resulting white suspension at room temperature for 20 hours.
-
Monitor the reaction completion by thin-layer chromatography (TLC).
-
Acidify the reaction mixture to pH 2 with concentrated hydrochloric acid.
-
Remove acetone under reduced pressure.
-
Extract the resulting aqueous suspension with dichloromethane (DCM, 3 x 75 mL).
-
Combine the organic phases, wash with dilute hydrochloric acid (1M, 2 x 50 mL) and then with water (2 x 50 mL).
-
Dry the organic layer over MgSO₄ and concentrate under reduced pressure to yield Fmoc-L-allylglycine as a colorless solid.
Preparation of N-(Boc)-Allylglycine Methyl Ester
This synthesis involves a multi-step process starting from tert-butyl (S)-1-(methoxycarbonyl)-2-hydroxyethylcarbamate. A key step is the Negishi cross-coupling of an organozinc intermediate with vinyl bromide, catalyzed by a palladium complex.
For a detailed, step-by-step protocol, please refer to the procedure published in Organic Syntheses.
Signaling Pathways and Experimental Workflows
Inhibition of GABA Synthesis
N-allyl glycine and its parent compound, allylglycine, are known to exert their biological effects primarily through the inhibition of glutamate decarboxylase (GAD), the enzyme responsible for converting glutamate to the inhibitory neurotransmitter GABA. This leads to a depletion of GABA in the brain, which can result in neuronal hyperexcitability.
Caption: Inhibition of GABA synthesis by N-allyl glycine derivatives.
General Experimental Workflow
The synthesis, purification, and characterization of N-allyl glycine derivatives follow a systematic workflow.
Caption: General workflow for N-allyl glycine derivative synthesis and application.
The Cornerstone of Peptide Synthesis: An In-depth Technical Guide to the Role of the Boc Protecting Group
For Researchers, Scientists, and Drug Development Professionals
In the precise and demanding world of peptide synthesis, the strategic use of protecting groups is fundamental to the successful construction of desired peptide sequences. Among these, the tert-butyloxycarbonyl (Boc) group has historically held a pivotal role, particularly in the solid-phase peptide synthesis (SPPS) methodology. This technical guide provides a comprehensive exploration of the Boc protecting group, its mechanism of action, detailed experimental protocols, and a quantitative analysis of its application in modern peptide synthesis.
Core Function and Mechanism
The primary role of the Boc group is to reversibly mask the α-amino group of an amino acid. This protection is crucial to prevent unwanted side reactions at the N-terminus during the formation of peptide bonds, thereby ensuring the sequential and controlled elongation of the peptide chain. The Boc group is characterized by its stability under neutral and basic conditions, but its facile cleavage under acidic conditions.[1] This acid lability is the cornerstone of the Boc/Bzl (tert-butyloxycarbonyl/benzyl) protection strategy in SPPS, where the Boc group provides temporary protection of the α-amino group, while more acid-stable groups, such as benzyl-based protectors, are used for semi-permanent side-chain protection.[1]
The introduction of the Boc group is typically achieved by reacting the amino acid with di-tert-butyl dicarbonate (Boc anhydride, Boc₂O) in the presence of a base.[2] The deprotection, or cleavage, of the Boc group is accomplished by treatment with a moderately strong acid, most commonly trifluoroacetic acid (TFA).[2] The mechanism involves the protonation of the carbonyl oxygen of the Boc group, followed by the cleavage of the tert-butyl-oxygen bond to form a stable tert-butyl cation and a carbamic acid intermediate. This unstable intermediate readily decarboxylates to release the free α-amino group of the peptide and carbon dioxide.[2] To prevent the reactive tert-butyl cation from causing unwanted side reactions, such as the alkylation of sensitive amino acid side chains (e.g., Tryptophan, Cysteine, and Methionine), scavengers are added to the deprotection solution.[1][3]
Signaling Pathways and Logical Relationships
The logical workflow of Boc-based solid-phase peptide synthesis (SPPS) follows a cyclical process of deprotection, neutralization, and coupling.
References
Methodological & Application
Application Notes and Protocols for Boc-N-(Allyl)-Glycine in Solid-Phase Peptide Synthesis (SPPS)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Boc-N-(Allyl)-Glycine is a valuable building block in solid-phase peptide synthesis (SPPS), offering unique possibilities for the design and synthesis of complex peptides.[1] This N-α-tert-butyloxycarbonyl (Boc) protected amino acid derivative features an allyl group on the alpha-amino nitrogen, which serves as a versatile and orthogonal protecting group.[2] Its integration into peptide chains is particularly advantageous in the Boc/Bzl (tert-butyloxycarbonyl/benzyl) protection strategy, where the temporary Nα-Boc group is removed by moderate acid (e.g., trifluoroacetic acid - TFA), while side-chain protecting groups (often benzyl-based) and the N-allyl group remain intact.[3][4]
The key feature of this compound is the orthogonality of the allyl group, which is stable to the acidic and basic conditions used for the removal of Boc and Fmoc groups, respectively.[2] This allows for the selective deprotection of the N-allyl group under mild conditions using a palladium(0) catalyst, enabling site-specific modifications of the peptide backbone while it is still attached to the solid support.[5][6] This capability is instrumental in the synthesis of cyclic peptides, branched peptides, and peptide conjugates, which often exhibit enhanced biological activity, stability, and target specificity.[3][7]
Core Applications
The unique structural features of this compound lend themselves to several critical applications in peptide science and drug discovery:
-
Orthogonal Protection Strategy: The allyl group is completely orthogonal to the commonly used Boc and Fmoc Nα-protecting groups, as well as to acid-labile side-chain protecting groups. This three-dimensional orthogonality is crucial for the synthesis of complex peptides requiring multiple, site-specific modifications.[2][5]
-
On-Resin Peptide Cyclization: The selective deprotection of the N-allyl group on the solid support reveals a secondary amine on the peptide backbone. This amine can then be reacted with an activated C-terminal carboxyl group or a side-chain carboxyl group of another amino acid in the sequence to form a cyclic peptide.[7] On-resin cyclization is often more efficient and results in fewer side products compared to solution-phase cyclization.
-
Synthesis of N-Substituted Peptides (Peptoids): this compound is a precursor for the synthesis of peptoids or N-substituted glycine oligomers.[8] These peptide mimics are resistant to proteolytic degradation and can be designed to adopt specific secondary structures, making them attractive candidates for drug development.
-
Post-Synthetic Modification and Conjugation: The deprotected secondary amine can serve as a handle for the attachment of various molecules, such as fluorescent labels, polyethylene glycol (PEG), or cytotoxic drugs, to create sophisticated peptide conjugates for diagnostic or therapeutic purposes.
Data Presentation
Table 1: Summary of Reaction Conditions and Expected Outcomes
| Parameter | Boc Deprotection | N-Allyl Deprotection | Final Cleavage |
| Reagents | 50% Trifluoroacetic Acid (TFA) in Dichloromethane (DCM) | Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], Phenylsilane (PhSiH₃) in DCM | Hydrogen Fluoride (HF) or Trifluoromethanesulfonic acid (TFMSA) with scavengers |
| Typical Conditions | 30 minutes at room temperature | 2 x 30 minutes at room temperature under inert atmosphere | 1-2 hours at 0°C |
| Protecting Groups Removed | Nα-Boc | N-Allyl | Side-chain protecting groups (e.g., Bzl) and cleavage from resin |
| Protecting Groups Stable | N-Allyl, Side-chain protecting groups | Nα-Boc (if present), Side-chain protecting groups | - |
| Expected Yield | High (>99% per cycle) | Generally high, but can be sequence-dependent | Variable, depending on peptide sequence and length |
| Purity (Crude) | Dependent on coupling efficiency | High, with minimal side products | Variable, requires purification |
Note: Yields in SPPS are cumulative. For a multi-step synthesis, even high individual step yields can result in a lower overall yield of the final product.[9]
Experimental Protocols
Protocol 1: Incorporation of this compound into a Peptide Sequence (Manual Boc-SPPS)
This protocol describes the manual solid-phase synthesis for incorporating a this compound residue into a peptide chain using a Boc/Bzl strategy.[3][4]
Materials:
-
Pre-loaded resin (e.g., MBHA resin for peptide amides, Merrifield resin for peptide acids)
-
This compound
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Diisopropylethylamine (DIEA)
-
Coupling reagent (e.g., HBTU, HATU)
-
N,N-Dimethylformamide (DMF)
-
Isopropanol (IPA)
Procedure:
-
Resin Swelling: Swell the pre-loaded resin in DCM in a reaction vessel for at least 30-60 minutes with gentle agitation.
-
Boc Deprotection:
-
Neutralization:
-
Wash the resin with DCM (2x).
-
Add a solution of 10% DIEA in DCM and agitate for 5-10 minutes.
-
Drain the neutralization solution and wash the resin with DCM (3x).
-
-
Coupling of this compound:
-
In a separate vial, dissolve this compound (2-4 equivalents relative to resin loading) and a coupling reagent (e.g., HBTU, 2-4 equivalents) in DMF.
-
Add DIEA (4-6 equivalents) to the amino acid solution to activate it.
-
Add the activated amino acid solution to the neutralized resin.
-
Agitate the reaction mixture for 1-2 hours at room temperature.
-
Monitor the coupling reaction using a qualitative method like the Kaiser (ninhydrin) test. A negative test indicates complete coupling.
-
-
Washing: Drain the coupling solution and wash the resin thoroughly with DMF (3x) and DCM (3x) to remove excess reagents and byproducts.
-
Repeat Cycle: Repeat steps 2-5 for each subsequent amino acid to be added to the peptide chain.
Protocol 2: On-Resin Deprotection of the N-Allyl Group
This protocol details the selective removal of the N-allyl group from the resin-bound peptide using a palladium(0) catalyst.[5] This reaction should be performed under an inert atmosphere (e.g., Argon or Nitrogen).
Materials:
-
Peptidyl-resin containing the N-allyl group
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Phenylsilane (PhSiH₃)
-
Anhydrous Dichloromethane (DCM)
-
N,N-Dimethylformamide (DMF)
-
0.5% (w/v) Sodium diethyldithiocarbamate in DMF (for palladium scavenging)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Resin Swelling: Swell the peptidyl-resin in anhydrous DCM in a reaction vessel for 30 minutes under an inert atmosphere.
-
Deprotection Cocktail Preparation: In a separate vial, prepare the deprotection cocktail by dissolving Pd(PPh₃)₄ (0.1-0.25 equivalents relative to the N-allyl group) and phenylsilane (10-24 equivalents) in anhydrous DCM.
-
Deprotection Reaction:
-
Drain the DCM from the swollen resin.
-
Add the deprotection cocktail to the resin.
-
Agitate the mixture at room temperature for 30 minutes.
-
Drain the reaction mixture.
-
Repeat the deprotection step with a fresh solution of the catalyst and scavenger for another 30 minutes to ensure complete removal.
-
-
Washing and Scavenging:
-
Wash the resin extensively with DCM (5x).
-
Wash with 0.5% sodium diethyldithiocarbamate in DMF (3x, 5 minutes each) to remove residual palladium.
-
Wash with DMF (3x) and DCM (3x).
-
-
Verification: A small sample of the resin can be cleaved and analyzed by LC-MS to confirm the complete removal of the allyl group.
Protocol 3: Final Cleavage of the Peptide from the Resin
This protocol describes the final step of cleaving the synthesized peptide from the solid support and removing the side-chain protecting groups using strong acid.
Materials:
-
Dry peptide-resin
-
Cleavage cocktail (e.g., anhydrous Hydrogen Fluoride (HF) or Trifluoromethanesulfonic acid (TFMSA))
-
Scavengers (e.g., anisole, thioanisole, ethanedithiol)
-
Cold diethyl ether
Procedure:
-
Resin Preparation: Wash the final peptide-resin with DCM and dry it thoroughly under vacuum.
-
Cleavage:
-
Place the dry resin in a suitable reaction vessel for strong acid cleavage.
-
Add the pre-chilled cleavage cocktail containing appropriate scavengers. The choice of scavengers depends on the amino acid composition of the peptide.
-
Carry out the cleavage reaction at 0°C for 1-2 hours.
-
-
Peptide Precipitation and Isolation:
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Precipitate the peptide by adding the filtrate to a large volume of cold diethyl ether.
-
Centrifuge the mixture to pellet the precipitated peptide.
-
Wash the peptide pellet with cold diethyl ether several times.
-
-
Drying and Purification:
-
Dry the crude peptide under vacuum.
-
Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterize the final product by mass spectrometry.
-
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. EP0518295A2 - Allyl side chain protection in peptide synthesis - Google Patents [patents.google.com]
- 3. benchchem.com [benchchem.com]
- 4. Site-specific C-functionalization of free-(NH) peptides and glycine derivatives via direct C–H bond functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. d-nb.info [d-nb.info]
- 8. Solid-Phase Synthesis of N-Substituted Glycine Oligomers (α-Peptoids) and Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Biological activity of glycine and alanine derivatives of quaternary ammonium salts (QASs) against micro-organisms - PubMed [pubmed.ncbi.nlm.nih.gov]
Coupling Reagents for Boc-N-(Allyl)-Glycine in Peptide Synthesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The incorporation of non-proteinogenic amino acids into peptide structures is a key strategy in modern drug discovery, offering a route to novel therapeutics with enhanced pharmacological profiles. Boc-N-(Allyl)-Glycine is a valuable building block in this regard, featuring an N-allyl group that can serve as a handle for subsequent chemical modifications, such as cyclization or the introduction of functional moieties. However, the N-alkylation presents a steric hindrance that can render standard peptide coupling protocols inefficient, leading to low yields and incomplete reactions.
This document provides a detailed guide to the selection and use of appropriate coupling reagents for the successful incorporation of this compound into peptide sequences, primarily focusing on solid-phase peptide synthesis (SPPS). We present a comparative overview of common coupling reagents, detailed experimental protocols, and data to inform reagent selection and reaction optimization.
Comparative Performance of Coupling Reagents
The choice of coupling reagent is critical for achieving high coupling efficiency when incorporating sterically hindered amino acids like this compound. While direct comparative data for this specific amino acid is limited, extensive studies on other N-alkylated and sterically hindered amino acids provide a strong basis for reagent selection. The following table summarizes the expected performance of various classes of coupling reagents.
| Coupling Reagent Class | Example(s) | Typical Yield (%) for Hindered Couplings | Relative Reaction Rate | Key Considerations & Potential Side Reactions |
| Uronium/Aminium Salts | HATU, HBTU, HCTU | > 95 | Very Fast | Highly efficient for hindered couplings. HATU is often preferred due to its formation of a highly reactive OAt-ester.[1] A potential side reaction is the guanidinylation of the N-terminal amine if the coupling reagent is used in excess.[1] |
| Phosphonium Salts | PyBOP, PyAOP | 90 - 98 | Fast | Offer high coupling efficiency with a low risk of racemization. PyAOP is particularly effective for coupling N-methylated amino acids. |
| Carbodiimides | DIC | 85 - 95 | Moderate to Slow | Cost-effective and widely used, but generally less reactive for hindered couplings. Require an additive like HOBt or Oxyma to suppress racemization and improve efficiency. |
Mechanism of Action: A Brief Overview
Understanding the mechanism of action of different coupling reagents is crucial for troubleshooting and optimizing peptide synthesis.
Uronium/Aminium Salts (e.g., HATU)
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a highly effective coupling reagent for sterically demanding couplings. In the presence of a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA), HATU reacts with the carboxylic acid of the incoming amino acid to form a highly reactive OAt-active ester. This active ester is then readily attacked by the nucleophilic N-terminal amine of the peptide chain to form the desired amide bond. The 7-azabenzotriazole moiety is thought to provide anchimeric assistance, accelerating the coupling reaction.[1]
Carbodiimides (e.g., DIC/HOBt)
Diisopropylcarbodiimide (DIC) is a common carbodiimide-based coupling reagent. It activates the carboxylic acid to form a highly reactive O-acylisourea intermediate. However, this intermediate is prone to racemization and can undergo intramolecular rearrangement to form an unreactive N-acylurea. The addition of 1-hydroxybenzotriazole (HOBt) mitigates these issues by trapping the O-acylisourea to form a more stable and less racemization-prone HOBt-active ester, which then reacts with the amine to form the peptide bond.
Experimental Protocols
The following are detailed protocols for the incorporation of this compound in solid-phase peptide synthesis (SPPS) using two different classes of coupling reagents. These protocols are intended as a starting point and may require optimization based on the specific peptide sequence and resin.
Protocol 1: Coupling of this compound using HATU
This protocol is recommended for achieving high coupling efficiency with the sterically hindered this compound.
Materials:
-
Resin-bound peptide with a free N-terminal amine
-
This compound
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
N,N-Diisopropylethylamine (DIPEA)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM), peptide synthesis grade
-
Piperidine solution (20% in DMF) for Fmoc-SPPS or Trifluoroacetic acid (TFA) solution for Boc-SPPS
-
Washing solvents (DMF, DCM)
-
Kaiser test kit or other method for monitoring coupling completion
Procedure:
-
Resin Preparation:
-
Swell the resin-bound peptide in DMF for 30-60 minutes in a reaction vessel.
-
If using Fmoc-SPPS, deprotect the N-terminal Fmoc group using 20% piperidine in DMF (2 x 10 minutes). If using Boc-SPPS, deprotect the N-terminal Boc group using an appropriate TFA solution.
-
Wash the resin thoroughly with DMF (5-7 times) and DCM (3 times), followed by a final wash with DMF (3 times).
-
-
Amino Acid Activation:
-
In a separate vessel, dissolve this compound (3-5 equivalents relative to resin loading) and HATU (2.9-4.9 equivalents) in DMF.
-
Add DIPEA (6-10 equivalents) to the solution.
-
Allow the mixture to pre-activate for 1-5 minutes at room temperature. The solution may change color.
-
-
Coupling Reaction:
-
Add the activated amino acid solution to the deprotected resin in the reaction vessel.
-
Agitate the mixture at room temperature for 2-4 hours. For particularly difficult couplings, the reaction time can be extended, or the reaction can be performed at a slightly elevated temperature (e.g., 35-40 °C).
-
-
Monitoring and Washing:
-
After the coupling time, take a small sample of the resin and perform a Kaiser test to check for the presence of free primary amines. A negative Kaiser test (yellow beads) indicates complete coupling.
-
If the Kaiser test is positive (blue beads), the coupling is incomplete. A second coupling (recoupling) with a freshly prepared activated amino acid solution may be necessary.
-
Once the coupling is complete, drain the reaction mixture and wash the resin thoroughly with DMF (5-7 times), DCM (3 times), and finally with DMF (3 times) to remove any unreacted reagents and byproducts.
-
-
Chain Elongation:
-
The resin is now ready for the next deprotection and coupling cycle.
-
Protocol 2: Coupling of this compound using DIC/HOBt
This protocol provides a more cost-effective, albeit potentially less efficient, method for coupling this compound.
Materials:
-
Resin-bound peptide with a free N-terminal amine
-
This compound
-
Diisopropylcarbodiimide (DIC)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM), peptide synthesis grade
-
Piperidine solution (20% in DMF) for Fmoc-SPPS or Trifluoroacetic acid (TFA) solution for Boc-SPPS
-
Washing solvents (DMF, DCM)
-
Kaiser test kit or other method for monitoring coupling completion
Procedure:
-
Resin Preparation:
-
Follow the same procedure as in Protocol 1, step 1.
-
-
Coupling Solution Preparation:
-
In a separate vessel, dissolve this compound (3-5 equivalents relative to resin loading) and HOBt (3-5 equivalents) in DMF.
-
-
Coupling Reaction:
-
Add the this compound/HOBt solution to the deprotected resin in the reaction vessel.
-
Add DIC (3-5 equivalents) to the resin suspension.
-
Agitate the mixture at room temperature for 4-8 hours. Longer reaction times are typically required compared to HATU-mediated couplings.
-
-
Monitoring and Washing:
-
Monitor the reaction completion using the Kaiser test as described in Protocol 1, step 4. Recoupling may be necessary.
-
Once the coupling is complete, drain the reaction mixture and wash the resin thoroughly with DMF (5-7 times), DCM (3 times), and finally with DMF (3 times).
-
-
Chain Elongation:
-
The resin is now ready for the next deprotection and coupling cycle.
-
Visualization of Experimental Workflows
General Workflow for Solid-Phase Peptide Synthesis (SPPS)
Caption: General workflow for a single coupling cycle in SPPS.
Logical Relationship of Coupling Reagent Activation
References
Application Notes and Protocols for the Deprotection of Boc-N-(Allyl)-Glycine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The tert-butyloxycarbonyl (Boc) group is a widely utilized amine protecting group in organic synthesis, particularly in peptide synthesis and the development of pharmaceutical agents. Its popularity stems from its stability under a broad range of reaction conditions and its facile removal under acidic conditions.[1] Boc-N-(Allyl)-Glycine is a valuable building block in medicinal chemistry, with the allyl group offering a versatile handle for further synthetic modifications.[2][3][4] The selective and efficient deprotection of the Boc group is a critical step in the synthetic routes involving this compound.
This document provides detailed application notes and protocols for various methods to deprotect this compound, ensuring the integrity of the allyl group. The selection of an appropriate deprotection strategy is crucial to avoid potential side reactions and to achieve high yields of the desired N-(Allyl)-Glycine. The most common and effective methods involve acidic conditions, though thermal and silyl-based approaches offer viable alternatives, especially for substrates sensitive to strong acids.
Deprotection Methodologies
The primary methods for the removal of the Boc protecting group from this compound are acid-catalyzed cleavage. Trifluoroacetic acid (TFA) and hydrochloric acid (HCl) in an organic solvent are the most frequently employed reagents.[5] Alternative methods, such as thermal deprotection and the use of trimethylsilyl iodide (TMSI), can be advantageous in specific contexts, particularly when milder conditions are required.[5][6]
Acidic Deprotection
1. Trifluoroacetic Acid (TFA)
TFA is a strong acid that effectively cleaves the Boc group at room temperature.[1] The reaction is typically fast and clean. The mechanism involves protonation of the Boc carbonyl oxygen, followed by the loss of a stable tert-butyl cation and subsequent decarboxylation of the resulting carbamic acid to yield the free amine as a TFA salt.[7][8]
2. Hydrochloric Acid (HCl) in Dioxane
A solution of HCl in dioxane is another common reagent for Boc deprotection.[9][10] This method is often considered milder than TFA and can be advantageous when other acid-sensitive functional groups are present in the molecule.[6] The reaction proceeds via a similar acid-catalyzed mechanism to that of TFA.[11]
Alternative Deprotection Methods
1. Thermal Deprotection
Heating a solution of the Boc-protected amine can lead to the removal of the Boc group, often without the need for an acid catalyst.[12][13] This method can be particularly useful for substrates that are sensitive to strong acids. The reaction is typically performed at elevated temperatures in a suitable solvent.[14]
2. Trimethylsilyl Iodide (TMSI)
TMSI offers a neutral method for Boc deprotection.[6][15] This reagent is particularly useful for substrates containing acid-labile protecting groups. The deprotection is generally rapid and clean.[16]
Data Summary of Deprotection Methods
The following table summarizes typical reaction conditions and reported yields for the deprotection of Boc-protected amines. While specific data for this compound is limited in the literature, these conditions provide a strong starting point for optimization.
| Deprotection Method | Reagent(s) | Solvent | Temperature (°C) | Time | Yield (%) | Reference(s) |
| Acidic | ||||||
| Method A | Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) | 0 to RT | 1 - 4 h | >95 | [1][17] |
| Method B | 4M Hydrochloric Acid (HCl) | Dioxane | RT | 0.5 - 2 h | 90 - 98 | [9][10][18] |
| Alternative | ||||||
| Method C | Heat | Dioxane/Water | Reflux (~100) | 2 - 6 h | Variable | [6] |
| Method D | Trimethylsilyl Iodide (TMSI) | Dichloromethane (DCM) | RT | 15 - 30 min | >90 | [6][15] |
Experimental Protocols
Protocol 1: Boc Deprotection using Trifluoroacetic Acid (TFA)
This protocol describes a general procedure for the TFA-mediated deprotection of this compound.
Materials:
-
This compound
-
Trifluoroacetic Acid (TFA)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Rotary evaporator
Procedure:
-
Dissolve this compound in anhydrous DCM (0.1-0.5 M concentration) in a round-bottom flask equipped with a magnetic stir bar.[1]
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add TFA dropwise to the stirred solution (typically 20-50% v/v).[1]
-
Allow the reaction mixture to warm to room temperature and stir for 1-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1]
-
Upon completion, concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove excess TFA and DCM.[1]
-
Redissolve the residue in a suitable organic solvent such as ethyl acetate.
-
Carefully wash the organic layer with a saturated aqueous NaHCO₃ solution to neutralize any remaining acid. Caution: CO₂ evolution may cause pressure buildup.
-
Wash the organic layer with brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude N-(Allyl)-Glycine. Further purification can be performed by crystallization or chromatography if necessary.
Protocol 2: Boc Deprotection using HCl in Dioxane
This protocol outlines the deprotection of this compound using a solution of HCl in dioxane.
Materials:
-
This compound
-
4M HCl in Dioxane
-
Dioxane (anhydrous)
-
Methanol (optional, for workup)
-
SCX column (for purification, optional)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
Procedure:
-
Dissolve this compound in anhydrous dioxane in a round-bottom flask.[9]
-
Add a solution of 4M HCl in dioxane to the stirred solution.[9]
-
Stir the reaction mixture at room temperature for 30 minutes to 2 hours. Monitor the reaction by TLC or LC-MS.[10]
-
Once the reaction is complete, remove the solvent in vacuo.[9]
-
The resulting hydrochloride salt of N-(Allyl)-Glycine can be used directly in the next step or further purified. For purification, the residue can be dissolved in methanol and passed through an SCX column, eluting with a solution of ammonia in methanol to obtain the free amine.[9]
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Mechanism of acid-catalyzed Boc deprotection.
Caption: A typical experimental workflow for Boc removal.
Caption: Decision workflow for selecting a Boc deprotection strategy.
References
- 1. benchchem.com [benchchem.com]
- 2. chemimpex.com [chemimpex.com]
- 3. This compound | C10H17NO4 | CID 10330883 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. scbt.com [scbt.com]
- 5. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 6. reddit.com [reddit.com]
- 7. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]
- 8. benchchem.com [benchchem.com]
- 9. Boc Deprotection - HCl [commonorganicchemistry.com]
- 10. Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Boc Deprotection - TMSI [commonorganicchemistry.com]
- 16. N-Boc deprotection and isolation method for water-soluble zwitterionic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Boc Deprotection - TFA [commonorganicchemistry.com]
- 18. experts.arizona.edu [experts.arizona.edu]
Application Notes and Protocols: Utilizing Boc-N-(Allyl)-Glycine for the Introduction of Unnatural Amino Acids
For Researchers, Scientists, and Drug Development Professionals
Introduction
Boc-N-(Allyl)-Glycine is a versatile derivative of the simplest amino acid, glycine, that serves as a crucial building block for the introduction of unnatural amino acids into peptides and other complex organic molecules.[1] Its unique structure, featuring a tert-butyloxycarbonyl (Boc) protecting group on the nitrogen atom and an allyl group, offers significant advantages in peptide synthesis and medicinal chemistry. The Boc group provides stable protection of the α-amino functionality, which can be readily removed under moderately acidic conditions, while the allyl side chain introduces a reactive handle for post-synthetic modifications.[1][2]
The incorporation of unnatural amino acids like this compound is a powerful strategy in drug discovery and development. It allows for the creation of peptides with enhanced properties such as increased stability against enzymatic degradation, improved receptor affinity and selectivity, and novel functionalities.[3] The allyl group, in particular, can be selectively modified through various chemical reactions, including thiol-ene "click" chemistry and peptide macrocyclization, enabling the synthesis of complex and potent therapeutic candidates.[3]
These application notes provide detailed protocols for the incorporation of this compound into peptide chains via solid-phase peptide synthesis (SPPS) and the subsequent deprotection of the allyl group. Additionally, a summary of quantitative data for different synthetic routes to a key precursor is presented to aid researchers in selecting the most suitable method for their needs.
Data Presentation
Synthesis of N-Boc-allylglycine Methyl Ester: A Comparative Overview
The synthesis of N-Boc-allylglycine methyl ester, a key intermediate, can be achieved through various routes. The choice of synthetic strategy often depends on factors such as desired yield, enantiopurity, scalability, and available resources. Below is a comparison of two prominent methods.
| Parameter | Route 1: Zinc-Mediated, Pd-Catalyzed Cross-Coupling | Route 2: Asymmetric Phase-Transfer Catalysis |
| Starting Material | N-Boc-L-serine methyl ester | Glycine methyl ester |
| Overall Yield | ~53% (over two steps) | ~60-75% (estimated over four steps) |
| Enantiopurity | >98% ee | Up to 96% ee |
| Key Reagents | Zinc dust, Pd₂(dba)₃, tri(o-tolyl)phosphine, vinyl bromide | Benzophenone, Cinchona alkaloid catalyst, allyl bromide, Boc₂O |
| Reaction Steps | 2 (Iodination, Cross-coupling) | 4 (Imine formation, Allylation, Hydrolysis, Boc-protection) |
| Reaction Time | ~20 hours (for the two main steps) | Multi-day synthesis |
| Key Conditions | Cryogenic (-78 °C) and elevated (60 °C) temperatures | -20 °C to 0 °C for the key allylation step |
| Scalability | Demonstrated on a 10g scale | Amenable to large-scale synthesis |
Table based on data from a comparative guide on synthetic routes to N-Boc-allylglycine methyl ester.[4]
Experimental Protocols
Protocol 1: Solid-Phase Synthesis of a Peptide Containing N-Boc-(+)-Allylglycine
This protocol outlines the manual solid-phase synthesis for incorporating an N-Boc-(+)-allylglycine residue into a peptide chain.[3]
Materials:
-
Pre-loaded resin (e.g., MBHA resin for peptide amides)
-
N-Boc-(+)-allylglycine
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Diisopropylethylamine (DIEA)
-
Coupling reagent (e.g., HBTU, HATU)
-
N,N-Dimethylformamide (DMF)
-
Reaction vessel for solid-phase synthesis
-
Shaker
Procedure:
-
Resin Swelling: Swell the pre-loaded resin in DCM within a reaction vessel for 30 minutes.
-
Deprotection: Remove the Boc protecting group from the N-terminal amino acid on the resin by treating it with a solution of 50% TFA in DCM for 30 minutes.[3]
-
Washing: Wash the resin thoroughly with DCM (3 times) and DMF (3 times) to remove residual TFA and the cleaved Boc group.
-
Neutralization: Neutralize the resin with a 10% DIEA solution in DMF for 5 minutes, followed by washing with DMF (3 times).[3]
-
Coupling:
-
Washing: Wash the resin thoroughly with DMF (3 times) and DCM (3 times) to remove excess reagents.
-
Chain Elongation: Repeat steps 2-6 for each subsequent amino acid to be added to the peptide chain.
Protocol 2: Removal of the Allyl Protecting Group
The allyl group is orthogonal to the Boc and Fmoc protecting groups and can be selectively removed under mild conditions using a palladium catalyst.[2][5]
Materials:
-
Peptide-resin with an allyl-protected side chain
-
Chloroform (CHCl₃) or Dichloromethane (DCM)
-
Acetic acid
-
N-methylmorpholine or Phenylsilane
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Reaction vessel
-
Shaker
Procedure:
-
Resin Swelling: Swell the peptide-resin in chloroform (CHCl₃) or DCM.
-
Reagent Preparation: Prepare the deprotection cocktail. For every gram of resin, suspend it in approximately 35 mL of CHCl₃. Add acetic acid (0.5 mL), N-methylmorpholine (2 mL), and Pd(PPh₃)₄ (0.3 equivalents based on resin substitution).[6] Alternatively, a solution of Pd(PPh₃)₄ (0.2 equivalents) and phenylsilane (20 equivalents) in DCM can be used.[5]
-
Deprotection Reaction: Shake the mixture at room temperature for 20 to 60 minutes.[6] For the phenylsilane-based method, the reaction is typically run for 2 hours at room temperature.[5]
-
Monitoring the Reaction: If the reaction is not complete, the deprotection step can be repeated.
-
Washing: Filter the resin and wash it thoroughly with DCM to remove the catalyst and byproducts.[6]
Visualizations
Caption: Workflow for Solid-Phase Peptide Synthesis with this compound.
Caption: Mechanism of Palladium-Catalyzed Allyl Group Deprotection.
References
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with Boc-N-(Allyl)-Glycine
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for various palladium-catalyzed cross-coupling reactions involving N-Boc-(Allyl)-Glycine and its derivatives. These reactions are pivotal in medicinal chemistry for the synthesis of novel amino acids, peptide mimics, and complex molecular architectures.
Introduction
N-Boc-(Allyl)-Glycine is a versatile building block in organic synthesis. The presence of the terminal alkene in the allyl group offers a reactive handle for a variety of palladium-catalyzed cross-coupling reactions, enabling the introduction of diverse functionalities. This document outlines protocols for several key transformations, including Negishi-type coupling for the synthesis of the glycine derivative itself, Tsuji-Trost allylic substitution, a hydroboration-Suzuki-Miyaura coupling sequence, a representative Heck reaction, and a conceptual Buchwald-Hartwig amination.
Negishi-Type Cross-Coupling for the Synthesis of N-(Boc)-Allylglycine Methyl Ester
A primary application of palladium-catalyzed cross-coupling in the context of Boc-N-(Allyl)-Glycine is its own synthesis from a serine-derived precursor. A zinc-mediated Negishi-type coupling provides an efficient route to N-(Boc)-allylglycine methyl ester.[1]
Quantitative Data Summary
| Parameter | Value | Reference |
| Starting Material | tert-Butyl (R)-1-(methoxycarbonyl)-2-iodoethylcarbamate | [1] |
| Coupling Partner | Vinyl bromide (1M in THF) | [1] |
| Catalyst | Pd₂(dba)₃ | [1] |
| Ligand | Tri(o-tolyl)phosphine | [1] |
| Yield | 65% | [1] |
Experimental Protocol
Synthesis of tert-Butyl (S)-1-(methoxycarbonyl)but-3-enylcarbamate [1]
-
Reactant Preparation: To a solution of tert-butyl (R)-1-(methoxycarbonyl)-2-iodoethylcarbamate (10 g, 30.39 mmol) in dry DMF (20 mL) is added activated zinc dust. The mixture is stirred at 35 °C for 60 minutes.
-
Catalyst and Ligand Addition: After cooling the reaction mixture to room temperature, Pd₂(dba)₃ (779 mg, 0.85 mmol) and tri(o-tolyl)phosphine (925 mg, 3.03 mmol) are added.
-
Coupling Reaction: The resulting mixture is cooled to -78 °C. A solution of vinyl bromide (1 M in THF, 42.5 mL, 42.5 mmol) is added dropwise. The reaction is allowed to warm to room temperature and stirred for 12 hours.
-
Work-up and Purification: The reaction is quenched with a saturated aqueous solution of NH₄Cl. The aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography to yield the title compound as a brown oil.
Experimental Workflow
Caption: Workflow for the Negishi-Type Synthesis of N-(Boc)-Allylglycine Methyl Ester.
Tsuji-Trost Allylic Substitution with N-Boc-Allylglycine Methyl Ester Enolate
The enolate of N-Boc-allylglycine methyl ester can act as a soft nucleophile in a palladium-catalyzed allylic substitution reaction, also known as the Tsuji-Trost reaction. This allows for the formation of a new C-C bond at the α-position of the glycine moiety, leading to the synthesis of more complex γ,δ-unsaturated α-amino acids.[2]
Quantitative Data Summary
| Parameter | Value | Reference |
| Nucleophile Precursor | N-Boc-allylglycine methyl ester | [2] |
| Electrophile | (E)-cinnamyl methyl carbonate | [2] |
| Base | Lithium diisopropylamide (LDA) | [2] |
| Catalyst | Palladium(II) acetate (Pd(OAc)₂) | [2] |
| Ligand | Triphenylphosphine (PPh₃) | [2] |
| Diastereoselectivity | High | [2] |
Experimental Protocol
Diastereoselective Allylic Substitution [2]
-
Catalyst Preparation: In a flame-dried flask under an inert atmosphere, palladium(II) acetate and triphenylphosphine are dissolved in anhydrous THF.
-
Nucleophile Generation: In a separate flask, N-Boc-allylglycine methyl ester is dissolved in anhydrous THF and cooled to -78 °C. A solution of lithium diisopropylamide (LDA) is added dropwise to generate the enolate.
-
Reaction Mixture: The freshly prepared catalyst solution is added to the enolate solution at -78 °C, followed by the addition of the allylic carbonate (e.g., (E)-cinnamyl methyl carbonate).
-
Reaction Progression: The reaction mixture is stirred at low temperature and allowed to slowly warm to room temperature over several hours. The progress of the reaction is monitored by TLC.
-
Work-up and Purification: The reaction is quenched with a saturated aqueous solution of NH₄Cl. The mixture is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated. The crude product is purified by flash column chromatography.
Reaction Scheme
Caption: General Scheme for the Tsuji-Trost Reaction with N-Boc-Allylglycine Methyl Ester Enolate.
Hydroboration / Suzuki-Miyaura Cross-Coupling of this compound
The terminal alkene of this compound can be functionalized via a two-step hydroboration and Suzuki-Miyaura cross-coupling sequence. This approach allows for the introduction of aryl or vinyl groups at the terminal carbon of the original allyl side chain, yielding novel bis-homophenylalanine derivatives and related structures.[3]
Quantitative Data Summary
| Parameter | Value | Reference |
| Hydroborating Agent | 9-Borabicyclononane (9-BBN) | [3] |
| Coupling Partner | Aryl halides | [3] |
| Catalyst | Palladium-based (e.g., Pd(PPh₃)₄) | [3] |
| Base | Aqueous Na₂CO₃ or K₃PO₄ | [4][5] |
| Overall Yield (2 steps) | 53-64% (for 9 examples) | [3] |
Experimental Protocol
Two-Step Hydroboration/Suzuki-Miyaura Coupling [3]
-
Step 1: Hydroboration: To a solution of this compound methyl ester in anhydrous THF is added a solution of 9-BBN in THF at 0 °C under an inert atmosphere. The reaction mixture is allowed to warm to room temperature and stirred for several hours until the hydroboration is complete (monitored by ¹H NMR).
-
Step 2: Suzuki-Miyaura Coupling: To the solution containing the organoborane intermediate are added an aryl halide, a palladium catalyst such as Pd(PPh₃)₄, and an aqueous solution of a base (e.g., 2M Na₂CO₃). The mixture is heated to reflux until the starting material is consumed (monitored by TLC).
-
Work-up and Purification: The reaction mixture is cooled to room temperature, diluted with water, and extracted with an organic solvent like ethyl acetate. The combined organic layers are washed with brine, dried, and concentrated. The residue is purified by column chromatography.
Signaling Pathway Diagram
Caption: Two-step sequence for the functionalization of this compound via hydroboration and Suzuki-Miyaura coupling.
Representative Heck Reaction with this compound
Representative Quantitative Data
| Parameter | Representative Value |
| Coupling Partner | Aryl iodide |
| Catalyst | Pd(OAc)₂ |
| Base | AgOAc or an organic base |
| Solvent | TFA or DMF |
| Yield | Moderate to good (substrate dependent) |
Representative Experimental Protocol
-
Reaction Setup: In a reaction vessel, this compound methyl ester, an aryl iodide, Pd(OAc)₂, and a base (e.g., AgOAc or a tertiary amine) are combined in a suitable solvent such as TFA or DMF.
-
Reaction Conditions: The mixture is heated under an inert atmosphere. The reaction temperature and time are optimized based on the reactivity of the substrates.
-
Work-up and Purification: After completion, the reaction is cooled, and the solvent is removed under reduced pressure. The residue is taken up in an organic solvent and washed with water and brine. The organic layer is dried and concentrated, and the product is purified by column chromatography.
Conceptual Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for forming C-N bonds.[7] While less common for the direct amination of an unactivated allyl group, a conceptual application could involve the coupling of an amine with an allylic substrate derived from this compound, such as an allylic carbonate or phosphate. This would proceed via a π-allyl palladium intermediate, similar to the Tsuji-Trost reaction.
Conceptual Reaction Scheme
Caption: Conceptual scheme for a Buchwald-Hartwig type amination of a this compound derivative.
General Considerations for Buchwald-Hartwig Amination
-
Catalyst System: The choice of palladium precursor and phosphine ligand is crucial and highly substrate-dependent. Bulky, electron-rich ligands are often required.[8]
-
Base: A strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu) or lithium hexamethyldisilazide (LHMDS) is typically employed.[8]
-
Solvent: Anhydrous, aprotic solvents like toluene or dioxane are commonly used.[9]
-
Leaving Group: For the reaction to proceed on the allyl moiety, a suitable leaving group (e.g., carbonate, phosphate) would need to be installed on the γ-position of the allyl group of a modified this compound derivative.
Conclusion
This compound and its esters are versatile substrates for a range of palladium-catalyzed cross-coupling reactions. The protocols and data presented herein provide a valuable resource for researchers in the fields of organic synthesis and drug discovery, enabling the creation of novel and complex amino acid derivatives. While established protocols exist for Negishi-type synthesis and Tsuji-Trost reactions, the application of Suzuki-Miyaura, Heck, and Buchwald-Hartwig couplings to this specific substrate often requires adaptation of existing methodologies for related compounds. Careful optimization of reaction conditions, particularly the catalyst, ligand, and base, is essential for achieving high yields and selectivities.
References
- 1. orgsyn.org [orgsyn.org]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. An efficient protocol for the palladium-catalysed Suzuki–Miyaura cross-coupling - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. An efficient protocol for palladium-catalyzed ligand-free Suzuki–Miyaura coupling in water - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 8. jk-sci.com [jk-sci.com]
- 9. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
Application Notes: Synthesis of Cyclic Peptides Using Boc-N-(Allyl)-Glycine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclic peptides are a promising class of therapeutic agents, offering advantages over their linear counterparts, such as enhanced metabolic stability, increased receptor binding affinity, and improved cell permeability. The conformational constraint imposed by cyclization can lock the peptide into a bioactive conformation, leading to higher potency and selectivity. A powerful and versatile method for peptide cyclization is Ring-Closing Metathesis (RCM), which forms a stable carbon-carbon double bond.[1]
This application note details the use of the non-canonical amino acid, Boc-N-(Allyl)-Glycine, in the synthesis of cyclic peptides. The N-allyl groups serve as the reactive handles for the ruthenium-catalyzed RCM reaction. This approach allows for the synthesis of cyclic peptides with the allyl groups incorporated directly into the peptide backbone, offering unique conformational constraints. The synthesis is performed using Boc-based Solid-Phase Peptide Synthesis (SPPS), followed by on-resin RCM and subsequent cleavage and purification.
Core Applications and Methodologies
The primary application of incorporating two this compound residues into a peptide sequence is to facilitate macrocyclization via RCM. This methodology is particularly useful for:
-
Creating Conformationally Constrained Peptides: The resulting cyclic structure reduces the flexibility of the peptide, which can enhance its biological activity.[1]
-
Improving Metabolic Stability: The C-C bond formed is resistant to protease degradation, unlike common cyclization linkages like disulfide or amide bonds.[1]
-
Drug Discovery and Lead Optimization: This technique allows for the systematic modification of linear peptides to explore structure-activity relationships (SAR) and develop potent, stable drug candidates.
The overall workflow involves the standard Boc-SPPS for the synthesis of the linear peptide precursor containing two N-allyl glycine residues, followed by an on-resin RCM step, and finally, cleavage from the resin and purification.
Experimental Protocols
Protocol 1: Solid-Phase Synthesis of the Linear Peptide Precursor
This protocol outlines the manual solid-phase synthesis of a linear peptide on a Merrifield resin using Boc chemistry.
Materials:
-
Merrifield Resin (1% DVB, 100-200 mesh)
-
Boc-protected amino acids, including this compound
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Diisopropylethylamine (DIEA)
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Dimethylformamide (DMF)
-
Isopropyl alcohol (IPA)
Procedure:
-
Resin Preparation and First Amino Acid Loading:
-
Swell the Merrifield resin in DCM in a reaction vessel.
-
Load the first Boc-amino acid (C-terminal) onto the resin via its cesium salt to prevent racemization.
-
-
Boc Deprotection:
-
Neutralization:
-
Neutralize the resulting TFA salt by treating the resin with 10% DIEA in DCM for 10 minutes.
-
Wash the resin with DCM (3x).
-
-
Amino Acid Coupling:
-
In a separate vial, dissolve the next Boc-amino acid (3 equivalents relative to resin loading) and HOBt (3 equivalents) in DMF.
-
Add DCC (3 equivalents) to the solution and pre-activate for 10 minutes.
-
Add the activated amino acid solution to the resin and shake for 2-4 hours to facilitate coupling.
-
Repeat steps 2-4 for each amino acid in the sequence, incorporating this compound at the desired positions.
-
-
Final Deprotection:
-
After the final coupling step, perform a final Boc deprotection as described in step 2.
-
Wash the resin-bound linear peptide thoroughly with DCM and DMF and dry under vacuum.
-
Protocol 2: On-Resin Ring-Closing Metathesis (RCM)
This protocol describes the cyclization of the peptide while it is still attached to the solid support. On-resin cyclization is favored as it can minimize intermolecular side reactions due to the pseudo-dilution effect.[1]
Materials:
-
Resin-bound linear peptide with two N-allyl groups
-
Grubbs' Second Generation Catalyst or Hoveyda-Grubbs' Second Generation Catalyst
-
Dichloromethane (DCM), anhydrous
-
Phenol or 1,4-benzoquinone (optional, as isomerization suppressants)[1]
-
Nitrogen or Argon gas
Procedure:
-
Resin Swelling: Swell the peptide-resin in anhydrous DCM in a reaction vessel under an inert atmosphere (Nitrogen or Argon).
-
Catalyst Addition:
-
In a separate vial, dissolve the Grubbs' or Hoveyda-Grubbs' catalyst (15 mol% relative to peptide loading) in anhydrous DCM.[1]
-
If using, add an additive like phenol to the catalyst solution.
-
Add the catalyst solution to the swollen resin.
-
-
Reaction:
-
Gently agitate the reaction mixture at 40°C for 24-48 hours.[1] The reaction progress can be monitored by cleaving a small amount of peptide from a few resin beads and analyzing by HPLC-MS.
-
-
Washing:
-
After the reaction is complete, filter the resin and wash it extensively with DCM (5x) and DMF (5x) to remove the ruthenium catalyst and byproducts.
-
Protocol 3: Cleavage, Purification, and Characterization
This protocol details the cleavage of the cyclic peptide from the resin, followed by its purification and characterization.
Materials:
-
Resin-bound cyclic peptide
-
Anhydrous Hydrogen Fluoride (HF) or Trifluoromethanesulfonic acid (TFMSA)
-
Anisole (scavenger)
-
Diethyl ether, cold
-
Acetonitrile (ACN)
-
Water, deionized
-
TFA (for HPLC)
Procedure:
-
Cleavage:
-
Dry the resin thoroughly.
-
Treat the resin with anhydrous HF or TFMSA in the presence of a scavenger (e.g., anisole) to cleave the peptide from the resin and remove side-chain protecting groups.
-
Evaporate the cleavage cocktail and precipitate the crude peptide with cold diethyl ether.
-
-
Purification:
-
Dissolve the crude peptide in a suitable solvent (e.g., a mixture of ACN and water).
-
Purify the cyclic peptide by preparative reverse-phase high-performance liquid chromatography (RP-HPLC) using a C18 column and a water/ACN gradient containing 0.1% TFA.
-
-
Characterization:
-
Confirm the identity and purity of the final cyclic peptide using:
-
Analytical RP-HPLC: To assess purity.
-
Mass Spectrometry (e.g., ESI-MS or MALDI-TOF): To confirm the molecular weight.[1]
-
NMR Spectroscopy: For detailed structural characterization.
-
-
Data Presentation
The efficiency of the on-resin RCM reaction can be influenced by factors such as the catalyst, temperature, and the presence of additives. The following table summarizes representative yields obtained under various optimized conditions for a model peptide.
| Catalyst (15 mol%) | Solvent | Temperature (°C) | Additive | Yield of Cyclic Peptide (%) | Reference |
| Grubbs' II | DCM | 40 | Phenol | 79 | [1] |
| Hoveyda-Grubbs' II | DCM | 40 | Phenol | 65 | [1] |
| Grubbs' II | DCM | 60 | None | <20 | [1] |
| Hoveyda-Grubbs' II | DCM | 60 | None | <15 | [1] |
Table 1: Representative yields for on-resin RCM of a model peptide under different reaction conditions. Yields are based on HPLC analysis of the crude product after cleavage.
Visualizations
Caption: Overall workflow for the synthesis of cyclic peptides using this compound.
Caption: Simplified mechanism of peptide Ring-Closing Metathesis (RCM) catalyzed by a Grubbs' catalyst.
References
The Versatility of Boc-N-(Allyl)-Glycine in Modern Drug Discovery and Design
For Immediate Release
[City, State] – [Date] – Boc-N-(Allyl)-Glycine, a protected amino acid derivative, is proving to be a highly versatile and valuable building block in the field of drug discovery and design. Its unique chemical structure, featuring a tert-Butyloxycarbonyl (Boc) protecting group and a reactive allyl side chain, offers researchers a powerful tool for the synthesis of novel peptides, peptidomimetics, and other complex molecules with therapeutic potential. This application note provides a detailed overview of the key applications of this compound, complete with experimental protocols and quantitative data to guide researchers in their drug development endeavors.
Key Applications in Drug Discovery
This compound serves as a cornerstone in several advanced synthetic strategies aimed at creating more stable, potent, and targeted therapeutics.
1. Solid-Phase Peptide Synthesis (SPPS) and Post-Synthetic Modification:
The Boc protecting group makes this amino acid derivative highly compatible with standard solid-phase peptide synthesis (SPPS) protocols. More importantly, the allyl group serves as a versatile chemical handle for a variety of post-synthetic modifications. This allows for the introduction of diverse functionalities into a peptide sequence after its initial assembly, a strategy that is crucial for optimizing the pharmacological properties of peptide-based drug candidates.
2. Peptide Macrocyclization (Stapled Peptides):
One of the most significant applications of this compound is in the synthesis of "stapled" or cyclic peptides. By incorporating two N-allylglycine residues (or one N-allylglycine and another olefin-containing amino acid) into a peptide chain, a covalent bridge can be formed through a ring-closing metathesis (RCM) reaction. This macrocyclization enhances the peptide's structural stability, proteolytic resistance, and cell permeability, often leading to improved biological activity.
3. Thiol-Ene "Click" Chemistry for Bioconjugation:
The allyl group readily participates in thiol-ene "click" chemistry reactions. This highly efficient and bio-orthogonal reaction allows for the straightforward conjugation of peptides containing N-allylglycine to a wide range of molecules, including fluorescent dyes, imaging agents, drug payloads, and molecules that enhance solubility or targeted delivery.
4. Synthesis of Peptidomimetics (Peptoids):
This compound is a key monomer in the synthesis of N-substituted glycine oligomers, also known as peptoids. Peptoids are a class of peptide mimics that exhibit enhanced proteolytic stability and often possess unique conformational properties. The ability to introduce a reactive allyl group into a peptoid backbone opens up possibilities for further functionalization and the creation of complex molecular architectures for drug screening.
Quantitative Data Summary
The following table summarizes key quantitative data related to the synthesis and application of this compound and its derivatives, providing a comparative overview for researchers.
| Parameter | Application | Compound/Peptide | Value | Reference |
| Synthesis Yield | Synthesis of this compound Dipeptide | Boc-N-(Allyl)-Gly-cis-5-allyl-L-Pro-OMe | 60% | |
| Ring-Closing Metathesis (RCM) Yield | Peptide Macrocyclization | Cyclo(N-allyl-Gly-cis-5-allyl-L-Pro) | Moderate Yield | |
| RCM Yield | Peptide Macrocyclization | Arodyn Analog | 76-81% | |
| Thiol-Ene Modification Yield | Peptide Glycosylation | Glycopeptide Synthesis | 95% | |
| Biological Activity (MIC) | Antimicrobial Peptides | Macrocyclic Tripeptide | 15.6 µg/mL | |
| Biological Activity (IC50) | β-secretase Inhibition | Macrocyclic Phosphino Dipeptide Isostere | 47 nM |
Experimental Protocols
Detailed methodologies for key experiments involving this compound are provided below.
Protocol 1: Synthesis of a this compound Containing Dipeptide
This protocol describes the coupling of this compound with an allyl-proline derivative, a precursor for ring-closing metathesis.
Materials:
-
This compound
-
5-allyl-L-proline methyl ester
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI)
-
Dichloromethane (DCM)
-
Standard work-up and purification reagents
Procedure:
-
Dissolve this compound (1 equivalent) and 5-allyl-L-proline methyl ester (1 equivalent) in DCM.
-
Add EDCI (1.2 equivalents) to the solution at 0 °C.
-
Stir the reaction mixture at room temperature overnight.
-
Perform an aqueous work-up to remove excess reagents and byproducts.
-
Purify the crude product by column chromatography on silica gel to yield the dipeptide.
Protocol 2: Solid-Phase Peptide Synthesis (SPPS) incorporating Boc-(+)-Allylglycine
This protocol outlines the manual incorporation of a Boc-protected allylglycine residue into a peptide chain on a solid support using Boc chemistry.
Materials:
-
Pre-loaded resin (e.g., MBHA resin)
-
N-Boc-(+)-allylglycine
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Diisopropylethylamine (DIEA)
-
Coupling reagent (e.g., HBTU)
-
N,N-Dimethylformamide (DMF)
Procedure:
-
Resin Swelling: Swell the pre-loaded resin in DCM in a reaction vessel.
-
Boc Deprotection: Remove the Boc protecting group from the N-terminal amino acid on the resin by treating it with a 50% TFA solution in DCM for 30 minutes.
-
Washing: Wash the resin thoroughly with DCM and DMF.
-
Neutralization: Neutralize the resin with a 10% DIEA solution in DMF, followed by washing with DMF.
-
Coupling:
-
In a separate vial, pre-activate N-Boc-(+)-allylglycine (2-4 equivalents relative to resin loading) with HBTU and DIEA in DMF for 5-10 minutes.
-
Add the activated amino acid solution to the resin and shake for 1-2 hours.
-
-
Washing: Wash the resin with DMF and DCM.
-
Repeat steps 2-6 for each subsequent amino acid in the peptide sequence.
Protocol 3: On-Resin Ring-Closing Metathesis (RCM)
This protocol describes the cyclization of a peptide containing two olefinic side chains on the solid support.
Materials:
-
Peptide-resin containing two olefinic side chains (e.g., from N-allylglycine)
-
Grubbs' catalyst (e.g., 2nd generation)
-
1,2-dichloroethane (DCE), degassed
Procedure:
-
Swell the peptide-resin in DCE.
-
Dissolve Grubbs' catalyst (0.17 equivalents based on resin loading) in degassed DCE to make a 10 mM solution.
-
Add the catalyst solution to the peptide-resin.
-
Shake the mixture at room temperature for 2 hours.
-
Filter off the catalyst solution.
-
Repeat the catalyst addition and reaction steps once more.
-
Wash the resin thoroughly with DCE and DCM.
-
The cyclized peptide can then be cleaved from the resin.
Protocol 4: Photo-induced Radical Thiol-Ene "Click" Chemistry
This protocol describes the functionalization of a peptide containing an N-allylglycine residue with a thiol-containing molecule.
Materials:
-
Peptide containing an N-allylglycine residue
-
Thiol-containing molecule (e.g., cysteine-containing peptide, fluorescent probe with a thiol linker)
-
Photoinitiator (e.g., 2,2-dimethoxy-2-phenylacetophenone, DMPA)
-
Solvent (e.g., ethanol, water/acetonitrile mixture)
-
UV lamp (365 nm)
Procedure:
-
Dissolve the N-allylglycine containing peptide, an excess of the thiol-containing molecule, and a catalytic amount of the photoinitiator in the chosen solvent.
-
Degas the solution to remove oxygen.
-
Irradiate the reaction mixture with a UV lamp at room temperature for a specified time (e.g., 30 minutes to a few hours), monitoring the reaction by LC-MS.
-
Purify the functionalized peptide using reverse-phase HPLC.
Visualizing the Workflow and Applications
The following diagrams illustrate the key processes and applications of this compound in drug discovery.
Caption: Workflow for incorporating this compound in SPPS.
Caption: Post-synthetic modifications enabled by the allyl group.
Caption: General workflow for synthesizing a peptoid with an allyl side chain.
Conclusion
This compound is an indispensable tool for the modern medicinal chemist. Its utility in SPPS, peptide macrocyclization, bioconjugation, and peptoid synthesis provides a clear pathway to novel and improved therapeutic agents. The protocols and data presented herein serve as a valuable resource for researchers aiming to leverage the unique properties of this versatile building block in their drug discovery and design programs.
Application Notes and Protocols for the Incorporation of Boc-N-(Allyl)-Glycine into Bioactive Peptides
For Researchers, Scientists, and Drug Development Professionals
Introduction
The incorporation of unnatural amino acids into peptides is a powerful strategy for enhancing their therapeutic properties. Boc-N-(allyl)-glycine is a versatile building block in peptide synthesis, offering a unique allyl functional group that serves as a reactive handle for a variety of post-synthetic modifications.[1][2] The tert-butyloxycarbonyl (Boc) protecting group ensures compatibility with standard solid-phase peptide synthesis (SPPS) protocols, while the allyl group's orthogonality to common protecting groups like Fmoc and tBoc allows for selective manipulation.[2] This application note provides detailed protocols for the incorporation of this compound into bioactive peptides and subsequent modifications, along with quantitative data to guide experimental design.
The allyl side chain of N-allylglycine can be selectively modified to introduce a wide range of functionalities, including peptide macrocyclization, the addition of fluorescent probes, and the attachment of drug molecules.[2] These modifications can lead to peptides with increased stability, enhanced receptor affinity, and improved pharmacokinetic profiles.
Data Presentation
Table 1: Comparison of Coupling Reagents for Boc-Amino Acids
The choice of coupling reagent is critical for efficient peptide synthesis, especially for sterically hindered or unnatural amino acids. While direct comparative data for this compound is limited, the following table provides a general guideline based on the performance of common coupling reagents with other challenging Boc-protected amino acids.[3][4]
| Coupling Reagent | Typical Coupling Efficiency | Relative Racemization Risk | Notes |
| HATU | >99% | Very Low | Highly efficient and rapid, often considered superior for difficult couplings.[4] |
| HBTU/HOBt | >98% | Low | A robust and widely used combination. HOBt helps to suppress racemization.[4][5] |
| DIC/HOBt | >97% | Low to Moderate | A cost-effective and reliable method.[4] |
| DIC/OxymaPure® | 92-97% | Very Low | A safer alternative to HOBt-based methods with excellent racemization suppression.[3] |
| PyBOP/DIPEA | 90-97% | Low to Moderate | Generates non-carcinogenic byproducts.[3] |
Note: Coupling efficiencies and racemization levels are sequence-dependent and should be optimized for each specific synthesis.
Table 2: Yields of Post-Synthetic Modifications of Allyl-Containing Peptides
The allyl group of N-allylglycine serves as a versatile handle for various post-synthetic modifications. The table below summarizes typical yields for some common on-resin modification strategies.
| Modification Strategy | Alkene Moiety | Reaction Time | Overall Yield | Reference |
| Thiol-ene Reaction | Allyl Ester (from Lys(Alloc)) | 1 hour | 24% | [6][7] |
| Thiol-ene Reaction | Norbornene | 20 minutes | 37% | [6][7] |
| Ring-Closing Metathesis (RCM) | Tyrosine(O-allyl) | Not Specified | up to 81% | [1] |
| On-resin Native Chemical Ligation | C-terminal allyl ester | Not Specified | 76-86% | [8][9] |
Experimental Protocols
Protocol 1: Solid-Phase Peptide Synthesis (SPPS) for Incorporation of this compound
This protocol outlines the manual solid-phase synthesis of a peptide containing an N-allylglycine residue using Boc chemistry.
Materials:
-
Pre-loaded Merrifield or MBHA resin
-
Boc-protected amino acids
-
This compound
-
Dichloromethane (DCM)
-
N,N-Dimethylformamide (DMF)
-
Trifluoroacetic acid (TFA)
-
N,N-Diisopropylethylamine (DIPEA)
-
Coupling reagent (e.g., HATU, HBTU/HOBt, or DIC/HOBt)
-
1-Hydroxybenzotriazole (HOBt) (if using DIC)
-
Piperidine (for Fmoc deprotection if using a mixed Boc/Fmoc strategy)
-
Cleavage cocktail (e.g., HF/anisole or TFA/TIS/water)
-
Diethyl ether
-
HPLC-grade acetonitrile and water
-
Mass spectrometer
Procedure:
-
Resin Swelling: Swell the resin in DCM in a reaction vessel for 30 minutes, followed by washing with DMF.
-
Boc Deprotection: Remove the Boc protecting group from the N-terminal amino acid on the resin by treating it with a solution of 50% TFA in DCM for 30 minutes.[10]
-
Washing: Wash the resin thoroughly with DCM (3x) and DMF (3x).
-
Neutralization: Neutralize the resin with a 10% solution of DIPEA in DMF for 10 minutes, followed by washing with DMF (3x).
-
Coupling of this compound:
-
Activation: In a separate vial, dissolve this compound (3 equivalents relative to resin loading) and the chosen coupling reagent (e.g., HATU, 2.9 eq.) in DMF. Add DIPEA (6 equivalents) and allow the mixture to pre-activate for 5-10 minutes.[3]
-
Coupling: Add the activated amino acid solution to the deprotected resin and agitate the mixture for 2-4 hours at room temperature.[3]
-
-
Washing: Wash the resin with DMF (3x) and DCM (3x).
-
Monitoring: Perform a Kaiser test on a small sample of resin beads to confirm the completion of the coupling reaction. A negative result (yellow beads) indicates a complete reaction.
-
Chain Elongation: Repeat steps 2-7 for each subsequent amino acid in the peptide sequence.
-
Final Deprotection: After the final coupling step, remove the N-terminal Boc group as described in step 2.
-
Cleavage and Deprotection: Cleave the peptide from the resin and remove side-chain protecting groups using an appropriate cleavage cocktail (e.g., HF/anisole for 1 hour at 0°C or a TFA-based cocktail such as 95% TFA, 2.5% TIS, 2.5% water for 2-3 hours).
-
Peptide Precipitation: Precipitate the crude peptide by adding the cleavage mixture to cold diethyl ether.
-
Isolation and Purification: Centrifuge the suspension to pellet the peptide, decant the ether, and dry the peptide under vacuum. Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).[11][12][13][14][15]
-
Characterization: Confirm the identity and purity of the final peptide by mass spectrometry and analytical HPLC.[12][16][17]
Protocol 2: On-Resin Cyclization via Thiol-Ene Reaction
This protocol describes the on-resin cyclization of a peptide containing both a cysteine and an N-allylglycine residue.
Materials:
-
Peptide-resin containing Cys and N-allyl-Gly residues (synthesized as per Protocol 1)
-
Photoinitiator (e.g., 2,2-dimethoxy-2-phenylacetophenone, DMPA)
-
DMF/H₂O (1:2) solvent system[6]
-
UV lamp (365 nm)
-
Cleavage and purification reagents as in Protocol 1
Procedure:
-
Peptide Synthesis: Synthesize the linear peptide on the resin, ensuring the presence of both a cysteine and an N-allylglycine residue at the desired positions for cyclization.
-
Deprotection: Ensure that the thiol group of the cysteine residue and the N-terminus of the peptide are deprotected.
-
Cyclization Reaction:
-
Washing: Wash the resin thoroughly with DMF and DCM.
-
Cleavage, Purification, and Characterization: Cleave, purify, and characterize the cyclic peptide as described in Protocol 1.
Visualizations
Experimental Workflow for SPPS and On-Resin Cyclization
Caption: Workflow for SPPS incorporation of this compound and subsequent on-resin cyclization.
Signaling Pathway of a Conotoxin Targeting a Nicotinic Acetylcholine Receptor (nAChR)
Caption: General signaling pathway of an α-conotoxin antagonist at a nicotinic acetylcholine receptor.
Conclusion
The incorporation of this compound into bioactive peptides provides a versatile platform for the development of novel therapeutics. The ability to perform post-synthetic modifications on the allyl group allows for the fine-tuning of peptide properties to enhance efficacy, stability, and target specificity. The protocols and data presented in this application note serve as a valuable resource for researchers in the field of peptide chemistry and drug discovery.
References
- 1. Optimized Ring Closing Metathesis Reaction Conditions to Suppress Desallyl Side Products in the Solid Phase Synthesis of Cyclic Peptides involving Tyrosine(O-allyl) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Applications of Thiol-Ene Chemistry for Peptide Science - PMC [pmc.ncbi.nlm.nih.gov]
- 7. On-resin peptide macrocyclization using thiol-ene click chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Synthesis and Biological Activity of Novel α-Conotoxins Derived from Endemic Polynesian Cone Snails - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. bachem.com [bachem.com]
- 12. agilent.com [agilent.com]
- 13. renyi.hu [renyi.hu]
- 14. researchgate.net [researchgate.net]
- 15. protocols.io [protocols.io]
- 16. Characterization of Synthetic Peptides by Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Discovery of lysine post-translational modifications through mass spectrometric detection - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Synthesis of macrocyclic thiolactone peptides via photochemical intramolecular radical acyl thiol–ene ligation - Chemical Communications (RSC Publishing) DOI:10.1039/D4CC02442G [pubs.rsc.org]
- 19. mdpi.com [mdpi.com]
- 20. mdpi.com [mdpi.com]
Application Notes and Protocols: Bioconjugation Strategies Utilizing the Allyl Side Chain of Boc-N-(Allyl)-Glycine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the incorporation of Boc-N-(Allyl)-Glycine into peptides and subsequent bioconjugation via its allyl side chain. The primary strategy detailed is the highly efficient photoinitiated radical thiol-ene "click" chemistry, a versatile tool for peptide modification, cyclization, and the development of peptide-based therapeutics.[1][2][3]
Overview of the Thiol-Ene Bioconjugation Strategy
The allyl group of this compound serves as a reactive handle for various chemical modifications.[1][3] One of the most robust and widely used methods is the thiol-ene reaction. This "click" reaction involves the addition of a thiol to the alkene of the allyl group, forming a stable thioether linkage.[2] The reaction is typically initiated by a radical source, most commonly through photoinitiation with UV light, which offers excellent spatial and temporal control.[2]
This bioconjugation method is characterized by its high efficiency, specificity, and compatibility with a wide range of functional groups, making it ideal for modifying complex biomolecules under mild conditions.[2] Key applications include peptide macrocyclization, lipidation, glycosylation, and the attachment of small molecules, imaging agents, or cytotoxic drugs.[2][4]
Incorporation of this compound into Peptides via Solid-Phase Peptide Synthesis (SPPS)
The foundational step for utilizing the allyl side chain is the incorporation of this compound into a peptide sequence. This is readily achieved using standard Boc-based solid-phase peptide synthesis (SPPS).
Experimental Workflow for SPPS Incorporation
Caption: Workflow for SPPS incorporation of this compound.
Protocol 1: SPPS Incorporation of this compound
This protocol outlines the manual steps for incorporating a this compound residue into a peptide chain on a pre-loaded resin (e.g., MBHA resin for peptide amides).[1]
Materials:
-
Pre-loaded resin (e.g., MBHA resin)
-
This compound
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Diisopropylethylamine (DIEA)
-
Coupling reagent (e.g., HBTU, HATU)
-
N,N-Dimethylformamide (DMF)
-
Reaction vessel with a filter
Procedure:
-
Resin Swelling: Swell the pre-loaded resin in DCM in the reaction vessel for 30 minutes.
-
Boc Deprotection: Drain the DCM and add a solution of 50% TFA in DCM to the resin. Agitate for 30 minutes to remove the Boc protecting group from the N-terminal amino acid.
-
Washing: Drain the TFA solution and wash the resin thoroughly with DCM (3x), followed by DMF (3x).
-
Neutralization: Neutralize the resin by adding a 10% solution of DIEA in DMF and agitating for 5 minutes. Repeat this step. Wash the resin thoroughly with DMF (3x) and DCM (3x).
-
Coupling of this compound:
-
In a separate vial, pre-activate this compound (2-4 equivalents relative to the resin loading) with a coupling reagent (e.g., HBTU) and DIEA in DMF for 5-10 minutes.
-
Add the activated amino acid solution to the resin.
-
Shake the reaction vessel for 1-2 hours to facilitate coupling.
-
Monitor the reaction completion using a qualitative test (e.g., Kaiser test).
-
-
Washing: Once the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF (3x) and DCM (3x).
-
Chain Elongation: Repeat steps 2-6 for the subsequent amino acids in the peptide sequence.
Photoinitiated Radical Thiol-Ene Bioconjugation
Following the synthesis of the allyl-containing peptide, the allyl side chain is available for bioconjugation. The photoinitiated thiol-ene reaction is a highly effective method for this purpose.
Reaction Scheme: Thiol-Ene Conjugation
Caption: General scheme of photoinitiated thiol-ene bioconjugation.
Protocol 2: Photoinitiated Thiol-Ene Conjugation of an Allyl-Containing Peptide
This protocol describes the conjugation of a thiol-containing molecule (e.g., a cysteine-containing peptide, a drug molecule with a thiol linker, or a fluorescent probe) to a peptide containing an allyl glycine residue.
Materials:
-
Allyl-containing peptide
-
Thiol-containing molecule
-
Photoinitiator (e.g., 2,2-dimethoxy-2-phenylacetophenone - DPAP)
-
Solvent (e.g., DMF, EtOH, or aqueous buffers for water-soluble peptides)[2]
-
UV lamp (e.g., 365 nm)
-
Reaction vessel (UV-transparent, e.g., quartz or borosilicate glass)
Procedure:
-
Reaction Setup: Dissolve the allyl-containing peptide and an excess of the thiol-containing molecule in the chosen solvent within the reaction vessel.
-
Addition of Photoinitiator: Add the photoinitiator (e.g., DPAP, typically 0.1 equivalents relative to the alkene) to the reaction mixture.[5]
-
Degassing (Optional but Recommended): Degas the solution by bubbling with an inert gas (e.g., nitrogen or argon) for 15-20 minutes to remove oxygen, which can quench the radical reaction.
-
UV Irradiation: Irradiate the reaction mixture with a UV lamp. The irradiation time can vary from minutes to a few hours depending on the reactants and reaction scale. For some reactions, completion can be observed in as little as 20 minutes.[2] It may be beneficial to add the photoinitiator in portions and irradiate in intervals (e.g., adding 0.1 equivalents of DPAP and irradiating for 15 minutes, repeated three times).[5]
-
Reaction Monitoring: Monitor the progress of the reaction by analytical techniques such as HPLC or mass spectrometry.
-
Purification: Once the reaction is complete, purify the resulting thioether conjugate using standard techniques such as preparative HPLC.
Quantitative Data Summary
The efficiency of the thiol-ene reaction for bioconjugation is generally high, though yields can be influenced by the specific substrates and reaction conditions.
| Application | Alkene Precursor | Thiol Partner | Photoinitiator | Solvent | Reaction Time | Yield (%) | Reference |
| Modification of Boc-allylglycine | Boc-allylglycine | Various thiols | - | EtOH | - | >90 | [2] |
| On-resin Peptide Macrocyclization | Allyloxycarbonyl (Alloc) | Cysteine | DPAP | DMF | 1 hour | 24 | [2] |
| On-resin Peptide Macrocyclization | Norbornene | Cysteine | DPAP | DMF | 20 min | 37 | [2] |
Applications in Drug Development
The ability to site-specifically modify peptides using the allyl side chain of this compound has significant implications for drug development.[3]
-
Peptide Stapling and Macrocyclization: Creating cyclic peptides can enhance their conformational stability, receptor binding affinity, and resistance to enzymatic degradation.[1]
-
Attachment of Payloads: The thioether linkage can be used to conjugate cytotoxic drugs to targeting peptides, creating potent peptide-drug conjugates (PDCs).
-
Improving Pharmacokinetic Properties: Conjugation of molecules like polyethylene glycol (PEG) or lipids can improve the in vivo half-life and bioavailability of peptide therapeutics.
-
Development of Probes: Fluorescent dyes or other imaging agents can be attached for diagnostic and research applications.[1]
References
- 1. benchchem.com [benchchem.com]
- 2. Applications of Thiol-Ene Chemistry for Peptide Science - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemimpex.com [chemimpex.com]
- 4. benchchem.com [benchchem.com]
- 5. Photoinitiated Thiol−Ene Reactions of Various 2,3‐Unsaturated O‐, C‐ S‐ and N‐Glycosides – Scope and Limitations Study - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Boc-N-(Allyl)-Glycine in the Synthesis of Cysteine Protease Inhibitors
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utilization of N-Boc-N-(allyl)-glycine, a versatile building block, in the synthesis of potent enzyme inhibitors. Specifically, this document details the synthesis of peptidyl allyl sulfones, a class of irreversible inhibitors targeting clan CA cysteine proteases. Detailed protocols for the key synthetic steps and quantitative data on the inhibitory potency of these compounds are presented.
Introduction
Boc-N-(allyl)-glycine is a valuable synthetic precursor in medicinal chemistry, particularly in the development of targeted enzyme inhibitors.[1] The presence of the tert-butyloxycarbonyl (Boc) protecting group facilitates its use in standard peptide synthesis protocols, while the allyl group serves as a key functional handle for the introduction of a reactive "warhead" capable of irreversibly binding to the target enzyme. This approach has been successfully employed in the creation of potent inhibitors for a variety of cysteine proteases, which are implicated in numerous diseases, including cancer, parasitic infections, and neurological disorders.
The primary strategy involves the incorporation of the N-allyl glycine moiety into a peptide sequence, followed by chemical modification of the allyl group to generate a peptidyl allyl sulfone. These compounds have demonstrated greater potency compared to their vinyl sulfone counterparts.[2] The allyl sulfone acts as a Michael acceptor, reacting with the active site cysteine residue of the protease to form a stable, covalent bond, thereby irreversibly inactivating the enzyme.
Application: Synthesis of Peptidyl Allyl Sulfone Inhibitors of Cysteine Proteases
The synthesis of dipeptidyl allyl sulfones has been shown to be an effective strategy for targeting clan CA cysteine proteases such as cruzain, cathepsin B, and calpain I.[1][2] The general workflow involves the synthesis of a peptidyl vinyl sulfone precursor, which is subsequently isomerized to the more potent peptidyl allyl sulfone.[1][2]
General Synthetic Workflow
The overall synthetic strategy can be broken down into three main stages:
-
Solid-Phase Peptide Synthesis (SPPS): Incorporation of an N-allyl glycine residue into a peptide chain.
-
Oxidative Cleavage and Sulfone Formation: Conversion of the peptide containing the N-allyl glycine to a peptidyl vinyl sulfone.
-
Isomerization: Conversion of the peptidyl vinyl sulfone to the final peptidyl allyl sulfone inhibitor.
Experimental Protocols
Protocol 1: Solid-Phase Synthesis of a Peptide Containing N-Allyl Glycine
This protocol describes the manual solid-phase synthesis for incorporating an N-Boc-N-(allyl)-glycine residue into a peptide chain using Boc chemistry.
Materials:
-
Pre-loaded Merrifield resin (e.g., for a C-terminal amide)
-
This compound
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Diisopropylethylamine (DIEA)
-
N,N'-Dicyclohexylcarbodiimide (DCC) or HBTU/HATU
-
N-Hydroxybenzotriazole (HOBt)
-
N,N-Dimethylformamide (DMF)
Procedure:
-
Resin Swelling: Swell the pre-loaded resin in DCM in a reaction vessel for 30 minutes.
-
Boc Deprotection: Remove the Boc protecting group from the N-terminal amino acid on the resin by treating it with a solution of 50% TFA in DCM for 30 minutes.
-
Washing: Wash the resin thoroughly with DCM (3x), followed by DMF (3x).
-
Neutralization: Neutralize the resin with a 10% solution of DIEA in DMF for 5 minutes, followed by washing with DMF (3x).
-
Coupling of this compound:
-
In a separate vial, dissolve this compound (3 equivalents relative to resin loading) and HOBt (3 equivalents) in DMF.
-
Add DCC (3 equivalents) to the solution and stir for 10 minutes at 0°C.
-
Add the activated amino acid solution to the resin and shake for 2-4 hours at room temperature.
-
Monitor the coupling reaction using a Kaiser test.
-
-
Washing: Wash the resin with DMF (3x) and DCM (3x).
-
Repeat: Repeat steps 2-6 for the coupling of subsequent amino acids.
Protocol 2: Synthesis of Peptidyl Vinyl Sulfone
This protocol outlines a general procedure for the conversion of a resin-bound peptide containing N-allyl glycine to a peptidyl vinyl sulfone.
Materials:
-
Resin-bound peptide containing N-allyl glycine
-
Ozone (O₃)
-
Sodium borohydride (NaBH₄)
-
Methanol (MeOH)
-
DCM
-
Thiophenol
-
m-Chloroperoxybenzoic acid (m-CPBA)
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Water
Procedure:
-
Ozonolysis: Suspend the resin in DCM/MeOH and cool to -78°C. Bubble ozone through the suspension until a blue color persists. Purge with nitrogen to remove excess ozone.
-
Reductive Workup: Add NaBH₄ to the suspension and allow the reaction to warm to room temperature.
-
Thiol Addition: After washing the resin, treat it with a solution of thiophenol and a base (e.g., DIEA) in DMF.
-
Oxidation to Sulfone: Suspend the resin in DCM and add m-CPBA. Stir at room temperature until the oxidation is complete.
-
Cleavage and Deprotection: Treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O) for 2-3 hours.
-
Purification: Precipitate the crude peptidyl vinyl sulfone in cold diethyl ether and purify by reverse-phase HPLC.
Protocol 3: Isomerization to Peptidyl Allyl Sulfone
This protocol describes the isomerization of a peptidyl vinyl sulfone to the corresponding peptidyl allyl sulfone.[1]
Materials:
-
Purified peptidyl vinyl sulfone
-
Anhydrous tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi)
-
tert-Butyl hydroperoxide (t-BuOOH)
Procedure:
-
Dissolve the peptidyl vinyl sulfone in anhydrous THF and cool the solution to -78°C under an inert atmosphere.
-
Slowly add a solution of n-BuLi in hexanes.
-
After stirring for a short period, add a solution of t-BuOOH.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate) and purify by chromatography.
Quantitative Data: Inhibitory Potency of Dipeptidyl Allyl Sulfones
The following table summarizes the inhibitory potency of a series of dipeptidyl allyl sulfones against various clan CA cysteine proteases. The general structure of the inhibitors is R¹-Phe-R²-AS-Ph, where AS represents the allyl sulfone moiety.[1]
| Inhibitor ID | R¹ Substituent | R² Residue | Target Enzyme | Inhibition Parameter (kobs/[I]) (M⁻¹s⁻¹) |
| 1 | Benzyloxycarbonyl (Cbz) | Phe | Cruzain | 1,830 ± 210 |
| 2 | Benzyloxycarbonyl (Cbz) | Hfe | Cruzain | 3,360 ± 480 |
| 3 | Morpholinocarbonyl (Mu) | Phe | Cruzain | 2,890 ± 520 |
| 4 | Morpholinocarbonyl (Mu) | Hfe | Cruzain | 6,080 ± 1,390 |
| 5 | N-Methylpiperazinocarbonyl | Phe | Cruzain | 1,230 ± 180 |
| 6 | N-Methylpiperazinocarbonyl | Hfe | Cruzain | 2,540 ± 360 |
| 4 | Morpholinocarbonyl (Mu) | Hfe | Cathepsin B | 560 ± 80 |
| 4 | Morpholinocarbonyl (Mu) | Hfe | Calpain I | 450 ± 60 |
Data extracted from "Optimization of peptidyl allyl sulfones as clan CA cysteine protease inhibitors".[1] Hfe refers to homophenylalanine.
Mechanism of Action: Irreversible Inhibition
The peptidyl allyl sulfones act as mechanism-based irreversible inhibitors. The electrophilic allyl sulfone moiety is attacked by the nucleophilic thiol group of the active site cysteine residue of the protease. This results in the formation of a stable covalent thioether linkage, leading to the irreversible inactivation of the enzyme.
Conclusion
This compound is a key building block for the synthesis of peptidyl allyl sulfone inhibitors of cysteine proteases. The protocols outlined in this document provide a framework for the rational design and synthesis of these potent and selective enzyme inhibitors. The quantitative data demonstrates the high potency of this class of compounds, highlighting their potential for further development as therapeutic agents. Researchers can utilize these methods to explore the structure-activity relationships of peptidyl allyl sulfones and to develop novel inhibitors for a range of cysteine protease targets.
References
Troubleshooting & Optimization
Troubleshooting low yield in Boc-N-(Allyl)-Glycine coupling reactions
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals experiencing low yields in Boc-N-(Allyl)-Glycine coupling reactions.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of low yield in this compound coupling reactions?
Low yields in peptide coupling reactions involving this compound are often due to a combination of factors:
-
Steric Hindrance: The presence of the allyl group on the nitrogen atom increases the steric bulk around the reactive amine, which can physically obstruct the approach of the activated carboxylic acid, thereby slowing down or preventing the reaction.[1][2]
-
Reduced Nucleophilicity: The electron-withdrawing nature of the adjacent Boc-protecting group, combined with the steric bulk of the allyl group, can diminish the nucleophilicity of the glycine nitrogen, making it a less effective reactant.[1]
-
Inappropriate Coupling Reagent: Standard coupling reagents like DCC or EDC alone may not be sufficiently reactive to overcome the steric hindrance associated with N-substituted amino acids.[1]
-
Suboptimal Reaction Conditions: Factors such as the choice of solvent, reaction temperature, and reaction time are critical and may require optimization for challenging couplings.[1]
-
Hydrolysis of Activated Ester: The activated carboxylic acid intermediate is susceptible to hydrolysis, especially in the presence of trace amounts of water, which can reduce the amount of active reagent available for the coupling reaction.[3][4]
-
Peptide Aggregation: Particularly in solid-phase peptide synthesis (SPPS), the growing peptide chain can aggregate, making the N-terminal amine inaccessible for the coupling reaction.[5][6]
Q2: Which coupling reagents are recommended for sterically hindered amino acids like this compound?
For sterically hindered amino acids, more potent coupling reagents are generally required. Onium salt-based reagents are often the preferred choice over standard carbodiimides.
| Coupling Reagent Class | Examples | Effectiveness for Hindered Couplings | Notes |
| Uronium/Aminium | HBTU, HATU, HCTU, TBTU | High | Highly effective for most standard and hindered couplings. HATU is often considered one of the most powerful reagents.[2][7] |
| Phosphonium | PyBOP, PyAOP | High | Effective for sterically hindered amino acids and known to suppress racemization.[1][5] |
| Carbodiimide | DIC, EDC | Moderate | Often requires an additive like HOBt or OxymaPure to be effective for hindered couplings.[2][8] |
Q3: What is the role of additives like HOBt and OxymaPure?
Additives such as 1-hydroxybenzotriazole (HOBt) and ethyl (hydroxyimino)cyanoacetate (OxymaPure) are crucial in carbodiimide-mediated coupling reactions. They react with the O-acylisourea intermediate to form an active ester. This active ester is more stable and less prone to side reactions like racemization than the O-acylisourea intermediate itself. For sterically hindered couplings, these additives can significantly improve reaction rates and yields.
Q4: How can I minimize the risk of racemization during the coupling of this compound?
Racemization, the loss of stereochemical integrity at the α-carbon, is a significant concern in peptide synthesis.[1] To minimize this risk:
-
Use appropriate additives: Additives like HOBt and particularly OxymaPure are effective at suppressing racemization.[1]
-
Choose the right coupling reagent: Phosphonium-based reagents like PyBOP are generally associated with lower levels of racemization.[1]
-
Control the base: Use a weaker, non-nucleophilic base such as N-methylmorpholine (NMM) or diisopropylethylamine (DIPEA) instead of stronger bases.[1][7]
-
Optimize reaction temperature: Avoid prolonged reaction times at elevated temperatures. If heating is necessary, it should be for the shortest time required to achieve a satisfactory yield.[1]
Troubleshooting Guide
Problem: Low or No Product Formation
If you are observing a very low yield or no desired product, consider the following troubleshooting steps:
Troubleshooting Workflow for Low Coupling Yield
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Carbodiimide Crosslinker Chemistry: EDC and DCC - Creative Proteomics [creative-proteomics.com]
- 4. Unwanted hydrolysis or α/β-peptide bond formation: how long should the rate-limiting coupling step take? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. blog.mblintl.com [blog.mblintl.com]
- 7. benchchem.com [benchchem.com]
- 8. peptide.com [peptide.com]
Technical Support Center: Boc-N-(Allyl)-Glycine in Peptide Synthesis
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the use of Boc-N-(Allyl)-Glycine in peptide synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the primary applications of incorporating this compound into a peptide sequence?
A1: this compound is a valuable building block for introducing a reactive handle into a peptide chain. The N-allyl group is orthogonal to standard Boc and Fmoc protection strategies, allowing for selective post-synthetic modifications. These modifications can include peptide macrocyclization, the introduction of fluorescent labels, or the attachment of other functional moieties.
Q2: Is the N-allyl group stable under standard Boc-SPPS conditions?
A2: Yes, the N-allyl group is generally stable to the acidic conditions used for Boc deprotection (e.g., trifluoroacetic acid - TFA) and the basic conditions used for neutralization (e.g., diisopropylethylamine - DIEA).
Q3: Can the N-allyl group be cleaved during the synthesis?
A3: The N-allyl group is robust under standard peptide synthesis conditions. Its removal requires specific reagents, typically a palladium(0) catalyst, which are not used during routine chain elongation. This orthogonality is a key advantage of using this amino acid derivative.
Q4: Are there any known side reactions specific to the N-allyl group during routine coupling or deprotection steps?
A4: While the allyl group is generally stable, prolonged exposure to harsh conditions or the presence of certain reagents could theoretically lead to side reactions. However, under standard, optimized protocols, such side reactions are not commonly reported. Potential, though rare, issues are addressed in the troubleshooting section.
Troubleshooting Guides
Problem: Low Coupling Efficiency / Incomplete Coupling
Low or incomplete coupling of this compound is one of the most common challenges, primarily due to steric hindrance from the N-allyl group.
Possible Causes and Solutions:
| Possible Cause | Recommended Solution |
| Steric Hindrance | The N-allyl group increases the steric bulk around the alpha-nitrogen, slowing down the coupling reaction. |
| 1. Use a More Potent Coupling Reagent: Switch from standard carbodiimide reagents (e.g., DIC/HOBt) to more powerful uronium/aminium or phosphonium salt-based reagents. HATU, HBTU, and PyAOP are excellent choices for hindered amino acids.[1][2] | |
| 2. Increase Reagent Excess: Use a higher excess of this compound and the coupling reagent (e.g., 3-5 equivalents). | |
| 3. Extend Coupling Time: Increase the reaction time for the coupling step (e.g., 2-4 hours or even overnight). Monitor the reaction progress using a qualitative test like the Kaiser test. | |
| 4. Double Coupling: After the initial coupling reaction, wash the resin and repeat the coupling step with a fresh solution of the activated amino acid.[1] | |
| Peptide Aggregation | The growing peptide chain may aggregate on the solid support, hindering access of the activated amino acid.[2] |
| 1. Change Solvent: Use a solvent known to disrupt secondary structures, such as N-methylpyrrolidone (NMP) or dimethyl sulfoxide (DMSO). | |
| 2. Increase Temperature: Gently heating the reaction vessel (e.g., to 30-40°C) can help disrupt aggregation and improve coupling efficiency. Use this approach with caution as elevated temperatures can sometimes increase the risk of other side reactions.[2] |
Problem: Observation of Unexpected Side Products
While specific side reactions involving the N-allyl group of this compound are not widely documented, the following are potential issues based on general principles of peptide and allyl chemistry.
Possible Side Reactions and Mitigation Strategies:
| Potential Side Reaction | Description | Mitigation Strategy |
| Alkylation of Nucleophilic Side Chains | Although the allyl group is relatively unreactive, under certain conditions, it could potentially act as an electrophile, leading to the alkylation of nucleophilic side chains of residues like Cysteine, Methionine, or Tryptophan. This is a theoretical concern and is not commonly observed. | - Ensure complete removal of any residual palladium catalyst if used for other steps. - Use appropriate scavengers during final cleavage to protect sensitive residues. |
| Allyl Group Migration | In the presence of transition metal contaminants, a[3][4]-sigmatropic rearrangement could theoretically occur, although this is highly unlikely under standard SPPS conditions. | - Use high-purity solvents and reagents to minimize metal contamination. |
| Formation of Deletion Sequences | This is a direct consequence of incomplete coupling of this compound. | - Follow the recommendations in the "Low Coupling Efficiency" troubleshooting guide to ensure complete coupling.[5] |
Quantitative Data Summary
| Coupling Reagent | Typical Coupling Time | Estimated Coupling Efficiency (%) |
| DIC/HOBt | 2 hours | 85-90 |
| HBTU/DIEA | 1 hour | 95-98 |
| HATU/DIEA | 45 minutes | >99 |
| PyAOP/DIEA | 45 minutes | >99 |
Note: These are estimated values for illustrative purposes. Actual efficiencies may vary depending on the peptide sequence, solid support, and other reaction conditions.
Experimental Protocols
Protocol 1: Standard Coupling of this compound using HATU
This protocol is recommended for the efficient incorporation of this compound into a peptide sequence on a solid support.
-
Resin Swelling: Swell the peptide-resin in dichloromethane (DCM) for 30 minutes, followed by a wash with dimethylformamide (DMF) (3 x 1 min).
-
Boc Deprotection: Treat the resin with 50% TFA in DCM for 2 minutes (pre-wash), then with fresh 50% TFA in DCM for 20 minutes.
-
Washing: Wash the resin with DCM (3x), isopropanol (1x), and DMF (5x).
-
Neutralization: Treat the resin with 10% DIEA in DMF (2 x 2 minutes).
-
Washing: Wash the resin with DMF (5x).
-
Amino Acid Activation: In a separate vessel, dissolve this compound (3 eq.), HATU (2.9 eq.), and DIEA (6 eq.) in DMF. Allow the mixture to pre-activate for 2-5 minutes.
-
Coupling: Add the activated amino acid solution to the resin. Agitate the reaction vessel at room temperature for 1-2 hours.
-
Washing: Wash the resin with DMF (3x), DCM (3x), and DMF (3x).
-
Monitoring (Optional): Perform a Kaiser test on a small sample of the resin. If the test is positive (blue beads), indicating incomplete coupling, a second coupling is recommended (repeat steps 6-8).
Protocol 2: On-Resin Deprotection of the N-Allyl Group (for Post-Synthetic Modification)
This protocol is for the selective removal of the N-allyl group to unmask the secondary amine for further modification.
-
Resin Preparation: Swell the peptide-resin containing the N-allyl group in DCM.
-
Catalyst Solution Preparation: Prepare a solution of Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.25 eq.) in DCM.
-
Deprotection: Add the catalyst solution to the resin, followed by a scavenger such as phenylsilane (PhSiH₃, 24 eq.). Agitate the mixture at room temperature for 30-60 minutes under an inert atmosphere (e.g., nitrogen or argon).
-
Washing: Thoroughly wash the resin with DCM, DMF, and a solution of sodium diethyldithiocarbamate in DMF (to scavenge residual palladium), followed by further DMF and DCM washes.
Visualizations
Caption: Workflow for the solid-phase synthesis coupling of this compound.
Caption: Troubleshooting logic for low coupling efficiency of this compound.
References
Preventing aspartimide formation with Boc-N-(Allyl)-Glycine containing peptides
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address the prevention of aspartimide formation in peptides containing Boc-N-(Allyl)-Glycine.
Frequently Asked Questions (FAQs)
Q1: What is aspartimide formation and why is it a problem in peptide synthesis?
A1: Aspartimide formation is a significant side reaction that occurs during solid-phase peptide synthesis (SPPS), particularly in sequences containing aspartic acid (Asp). It involves the cyclization of the peptide backbone at the Asp residue, forming a five-membered succinimide ring. This side reaction is problematic because it can lead to a mixture of unwanted byproducts, including α- and β-peptides, racemization of the aspartyl residue, and piperidide adducts when using Fmoc chemistry.[1][2] These impurities can be difficult to separate from the target peptide, reducing the overall yield and purity of the synthesis.[2] The Asp-Gly sequence is particularly prone to this side reaction.[1]
Q2: How does incorporating this compound help prevent aspartimide formation?
A2: Incorporating this compound next to an aspartic acid residue is a strategy to prevent aspartimide formation through backbone protection. The allyl group on the glycine nitrogen atom provides steric hindrance, which physically blocks the backbone amide nitrogen from attacking the side chain of the preceding aspartic acid residue. This prevents the formation of the succinimide ring intermediate, which is the root cause of aspartimide-related byproducts. N-alkylation of the peptide backbone is a known strategy to suppress this side reaction.
Q3: Is this compound compatible with standard Boc-SPPS protocols?
A3: Yes, this compound is compatible with standard Boc-SPPS protocols. The Boc protecting group is removed using trifluoroacetic acid (TFA) in each cycle, and the final cleavage from the resin is typically performed with strong acids like hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA). The N-allyl group is generally stable to the acidic conditions of Boc deprotection cycles. However, its stability during the final cleavage with strong acids should be considered, and the use of appropriate scavengers is recommended.
Q4: Can the N-allyl group be removed after synthesis?
A4: The allyl group is a stable modification of the peptide backbone. While methods exist for the cleavage of allyl esters and Alloc-protected amines using palladium catalysts, the removal of an N-allyl group from the peptide backbone is not a standard procedure in peptide synthesis and requires specific chemical methods that may not be compatible with all peptide sequences. Therefore, the incorporation of N-allyl glycine should be considered a permanent modification for most applications.
Troubleshooting Guide
This guide addresses specific issues that may be encountered when using this compound to prevent aspartimide formation.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low coupling efficiency of the amino acid following N-allyl glycine. | Steric hindrance from the N-allyl group can slow down the coupling reaction. | - Extend the coupling time for the amino acid being coupled to the N-allyl glycine residue.- Use a more potent activating agent such as HATU or HCTU.- Double couple the amino acid to ensure the reaction goes to completion. Monitor coupling efficiency with a qualitative test like the Kaiser test. |
| Presence of unexpected side products after final cleavage. | The allyl group may be susceptible to modification under strong acid cleavage conditions (e.g., HF). | - Use a scavenger cocktail during cleavage to protect the allyl group and other sensitive residues. A common scavenger for this purpose is anisole.- Optimize the cleavage time and temperature to minimize potential side reactions. |
| Difficulty in purifying the final peptide. | The N-allyl glycine modification can alter the chromatographic behavior of the peptide, sometimes leading to co-elution with other impurities. | - Optimize the HPLC purification gradient to achieve better separation.- Consider using a different stationary phase or ion-pairing reagent in your mobile phase. |
| Aspartimide formation is still observed. | Incomplete incorporation of this compound, leading to a mixed sequence where some chains lack the protective N-allyl group. | - Ensure complete coupling of the this compound monomer. A negative Kaiser test is crucial at this step.- Consider a capping step with acetic anhydride after the coupling of this compound to block any unreacted amino groups. |
Experimental Protocols
Synthesis of this compound
A general procedure for the synthesis of Boc-N-alkylated amino acids involves the alkylation of the corresponding N-Boc amino acid.
Materials:
-
Boc-Glycine
-
Sodium Hydride (NaH)
-
Allyl bromide
-
Tetrahydrofuran (THF), anhydrous
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Dissolve Boc-Glycine in anhydrous THF in a round-bottom flask under an inert atmosphere (e.g., argon or nitrogen).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add sodium hydride (2.2 equivalents) to the solution and stir for 30 minutes at 0 °C.
-
Add allyl bromide (1.5 equivalents) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Quench the reaction by carefully adding saturated aqueous sodium bicarbonate.
-
Extract the aqueous layer with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain pure this compound.
Incorporation of this compound into a Peptide Sequence via Boc-SPPS
This protocol outlines the manual solid-phase synthesis of a model peptide prone to aspartimide formation, Ac-Val-Lys-Asp-Gly-Tyr-Ile-NH2, and its protected analogue, Ac-Val-Lys-Asp-(N-Allyl)Gly-Tyr-Ile-NH2.
Materials:
-
MBHA resin
-
Boc-amino acids (Boc-Val-OH, Boc-Lys(2-Cl-Z)-OH, Boc-Asp(OBzl)-OH, Boc-Gly-OH, Boc-N-(Allyl)-Gly-OH, Boc-Tyr(Br-Z)-OH, Boc-Ile-OH)
-
Coupling agents: HBTU/HOBt or HATU
-
N,N-Diisopropylethylamine (DIEA)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
N,N-Dimethylformamide (DMF)
-
Acetic anhydride for capping
-
HF cleavage apparatus and scavengers (e.g., anisole)
General Boc-SPPS Cycle:
-
Resin Swelling: Swell the MBHA resin in DCM for 30 minutes.
-
Boc Deprotection:
-
Treat the resin with 50% TFA in DCM for 2 minutes.
-
Drain and treat with 50% TFA in DCM for 20 minutes.
-
Wash the resin with DCM (3x), Isopropanol (1x), and DMF (3x).
-
-
Neutralization: Treat the resin with 10% DIEA in DMF (2 x 1 minute). Wash with DMF (3x).
-
Coupling:
-
Pre-activate the Boc-amino acid (3 equivalents) with HBTU/HOBt (3 equivalents) and DIEA (6 equivalents) in DMF for 5-10 minutes.
-
Add the activated amino acid solution to the resin and agitate for 1-2 hours.
-
Monitor coupling completion with the Kaiser test (should be negative).
-
-
Capping (Optional but recommended after coupling this compound): Treat the resin with a solution of 5% acetic anhydride and 6% DIEA in DMF for 10 minutes to cap any unreacted amines.
-
Repeat the cycle for each amino acid in the sequence.
Synthesis of the Model Peptides:
The synthesis follows the general Boc-SPPS cycle described above, starting from the C-terminus (Ile). For the protected peptide, this compound is used in place of Boc-Glycine. After the final amino acid is coupled, the N-terminus is acetylated using acetic anhydride.
Final Cleavage:
-
The peptide-resin is treated with anhydrous HF in the presence of a scavenger (e.g., anisole) at 0 °C for 1 hour to cleave the peptide from the resin and remove side-chain protecting groups.
-
The crude peptide is precipitated with cold diethyl ether, washed, and dried.
Data Presentation
While direct quantitative data for the this compound system in Boc-SPPS is not extensively published, the principle of N-alkylation in preventing aspartimide formation is well-established in Fmoc-SPPS. The data below is illustrative of the expected outcome based on analogous systems.
Table 1: Expected Purity of Crude Peptides from the Synthesis of Model Sequences
| Peptide Sequence | Aspartimide-Related Impurities (%) | Target Peptide Purity (%) |
| Ac-Val-Lys-Asp-Gly-Tyr-Ile-NH₂ | High (Potentially >50%) | Low |
| Ac-Val-Lys-Asp-(N-Allyl)Gly-Tyr-Ile-NH₂ | Significantly Reduced to Near-Zero | High |
Note: These are expected values. Actual percentages will vary based on synthesis conditions.
Visualizations
Mechanism of Aspartimide Formation
Prevention of Aspartimide Formation with N-Allyl Glycine
Boc-SPPS Workflow for Incorporating this compound
References
Technical Support Center: Optimization of Boc-N-(Allyl)-Glycine Deprotection
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the deprotection conditions for Boc-N-(Allyl)-Glycine.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the deprotection of this compound, covering both Boc- and Allyl-group removal.
Issue 1: Incomplete Boc-Group Deprotection
Symptoms:
-
Starting material remains after the reaction.
-
Low yield of the desired amine.
-
Mass spectrometry data shows a significant peak corresponding to the Boc-protected starting material.
Possible Causes and Solutions:
| Cause | Suggested Solution |
| Insufficient Acid | Increase the concentration of the acid (e.g., TFA) or use a stronger acidic condition like 4M HCl in dioxane.[1][2] |
| Insufficient Reaction Time | Extend the reaction time and monitor the progress by TLC or LC-MS.[2] |
| Steric Hindrance | While less common for glycine, steric hindrance can slow down the reaction. Consider gentle heating if the substrate is stable.[1][2] |
| Inappropriate Solvent | Ensure the solvent fully dissolves the substrate. For Boc-deprotection, Dichloromethane (DCM) is commonly used.[2][3] |
Issue 2: Side Reactions During Boc-Group Deprotection (t-Butylation)
Symptoms:
-
Formation of unexpected byproducts with an additional mass of +56 Da.
-
Alkylation of sensitive amino acid residues (e.g., Tryptophan, Methionine, Cysteine, Tyrosine) if present in the molecule.[2]
Possible Causes and Solutions:
| Cause | Suggested Solution |
| Reactive t-Butyl Cation | The t-butyl cation generated during deprotection can react with nucleophilic functional groups.[2] |
| Absence of Scavengers | Add scavengers to the reaction mixture to trap the t-butyl cation. Common scavengers include Triisopropylsilane (TIS), water, and thioanisole.[2] |
Issue 3: Incomplete Allyl-Group Deprotection
Symptoms:
-
Starting material remains after the reaction.
-
Low yield of the de-allylated product.
-
Complex mixture of products observed by NMR or LC-MS.
Possible Causes and Solutions:
| Cause | Suggested Solution |
| Catalyst Inactivation | Palladium catalysts can be sensitive to air.[4][5] Ensure the reaction is performed under an inert atmosphere (e.g., Argon or Nitrogen). Consider using more air-stable catalysts like Pd(PPh₃)₂Cl₂.[6] |
| Insufficient Catalyst Loading | Increase the catalyst loading.[7] |
| Inefficient Allyl Scavenger | The choice of allyl scavenger is crucial. Common scavengers include N-methylmorpholine, acetic acid, Meldrum's acid, and triethylsilane.[6][8][9] The optimal scavenger may depend on the specific substrate and reaction conditions. |
| Low Reaction Temperature | While many deallylations proceed at room temperature, gentle heating or microwave irradiation can sometimes improve the reaction rate and yield.[4] |
Issue 4: N-allylation Byproduct Formation during Allyl-Group Deprotection
Symptoms:
-
Formation of a byproduct with the same mass as the starting material but different chromatographic properties.
-
This is particularly a concern in peptide synthesis.[6]
Possible Causes and Solutions:
| Cause | Suggested Solution |
| Reaction Mechanism | The intermediate π-allyl palladium complex can be attacked by the deprotected amine. |
| Suboptimal Scavenger System | A combination of Meldrum's acid and triethylsilane (TES-H) has been shown to eliminate N-allylated byproducts.[6] |
Frequently Asked Questions (FAQs)
Q1: How can I selectively deprotect the Boc group without removing the Allyl group?
A1: The Boc group is labile to acidic conditions, while the allyl group is generally stable to acids. Therefore, treatment with acids like trifluoroacetic acid (TFA) in dichloromethane (DCM) or 4M HCl in dioxane will selectively remove the Boc group.[1][2][3]
Q2: How can I selectively deprotect the Allyl group without removing the Boc group?
A2: The allyl group is typically removed under neutral or basic conditions using a palladium catalyst and an allyl scavenger.[10][11][12] The Boc group is stable under these conditions. Common conditions involve using Pd(PPh₃)₄ with a scavenger like N-methylmorpholine and acetic acid.[8]
Q3: What are the standard conditions for Boc deprotection?
A3: A common method for Boc deprotection is treatment with a solution of 20-50% trifluoroacetic acid (TFA) in dichloromethane (DCM) at room temperature for 30 minutes to 4 hours.[2] Another standard method is using 4M HCl in 1,4-dioxane.[1][2]
Q4: What are some milder alternatives for Boc deprotection if my compound is acid-sensitive?
A4: For acid-sensitive substrates, milder conditions can be employed. These include using p-toluenesulfonic acid, or non-acidic methods like heating with silica gel, or using oxalyl chloride in methanol.[1][3][13]
Q5: What are the key components for a successful palladium-catalyzed allyl deprotection?
A5: A successful palladium-catalyzed allyl deprotection requires three key components: a palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(PPh₃)₂Cl₂), a solvent (e.g., DCM or CHCl₃), and an allyl group acceptor, also known as a scavenger (e.g., N-methylmorpholine/acetic acid or Meldrum's acid/TES-H).[6][8][14]
Q6: Can I perform the allyl deprotection in the presence of atmospheric oxygen?
A6: While traditionally, palladium-catalyzed reactions are performed under an inert atmosphere due to the air-sensitivity of catalysts like Pd(PPh₃)₄, recent protocols have been developed using air-stable catalysts such as Pd(PPh₃)₂Cl₂ that can be performed in an open flask.[5][6] Microwave heating has also been shown to accelerate deprotection under atmospheric conditions.[4]
Experimental Protocols
Protocol 1: Selective Boc-Group Deprotection using TFA in DCM
-
Dissolve the this compound substrate in dichloromethane (DCM).
-
Add a solution of 20-50% trifluoroacetic acid (TFA) in DCM. If the substrate contains acid-sensitive residues, include scavengers like triisopropylsilane (TIS).[2]
-
Stir the reaction mixture at room temperature for 30 minutes to 4 hours, monitoring the progress by TLC or LC-MS.[2]
-
Upon completion, remove the solvent and excess TFA under reduced pressure. Co-evaporation with a solvent like toluene can help remove residual TFA.[2]
-
The resulting amine trifluoroacetate salt can be used directly or neutralized with a mild base.
Protocol 2: Selective Allyl-Group Deprotection using Palladium Catalyst
-
Swell the substrate-resin (if applicable) in chloroform (CHCl₃).[8]
-
Suspend the substrate in CHCl₃ (approximately 35 mL per gram of resin).[8]
-
Add acetic acid (0.5 mL per gram of resin), N-methylmorpholine (2 mL per gram of resin), and Pd(PPh₃)₄ (0.3 equivalents based on resin substitution).[8]
-
Shake the mixture at room temperature for 20 to 60 minutes.[8]
-
Monitor the reaction by TLC or LC-MS. If the reaction is not complete, the process can be repeated.[8]
-
Filter and wash the deprotected product with dichloromethane (DCM).[8]
Visualizations
Caption: Workflow for selective Boc-group deprotection.
Caption: Workflow for selective Allyl-group deprotection.
Caption: Troubleshooting decision-making process.
References
- 1. reddit.com [reddit.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. biotage.com [biotage.com]
- 5. biotage.com [biotage.com]
- 6. Open-Flask Protocol for the Removal of Alloc Carbamate and Allyl Ester Protecting Groups. Application to In-solution and On-resin Peptide Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. peptide.com [peptide.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Allyl Ethers [organic-chemistry.org]
- 11. A mild deprotection strategy for allyl-protecting groups and its implications in sequence specific dendrimer synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. A Mild Deprotection Strategy for Allyl-Protecting Groups and Its Implications in Sequence Specific Dendrimer Synthesis [organic-chemistry.org]
- 13. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 14. Metal- catalysed cleavage of allyl esters - Wordpress [reagents.acsgcipr.org]
Technical Support Center: Purification of Peptides Containing Boc-N-(Allyl)-Glycine
Welcome to the technical support center for scientists and researchers working with peptides incorporating Boc-N-(Allyl)-Glycine. This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the purification of these specialized peptides.
Troubleshooting Guide
This guide is designed to help you diagnose and resolve common issues that may arise during the purification of peptides containing this compound, primarily using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).
| Problem | Possible Causes | Recommended Solutions |
| Poor Peak Shape (Broad or Tailing Peaks) | 1. Peptide Aggregation: The hydrophobic Boc group can promote self-aggregation of the peptide, leading to broader peaks.[1] 2. Secondary Interactions: The peptide may be interacting with residual silanol groups on the silica-based stationary phase. 3. Column Overload: Injecting too much of the crude peptide sample can saturate the column.[2] | 1. Optimize Sample Preparation: Lower the concentration of the peptide sample. Consider adding a small amount of an organic solvent like isopropanol to the sample to disrupt aggregation. 2. Adjust Mobile Phase: Ensure that an ion-pairing agent, such as 0.1% Trifluoroacetic Acid (TFA), is present in both mobile phases to minimize secondary interactions.[1] 3. Increase Column Temperature: Performing the purification at a slightly elevated temperature (e.g., 40-60°C) can help reduce aggregation. 4. Reduce Sample Load: Dilute your sample and inject a smaller volume onto the column. |
| Multiple Unexpected Peaks in Chromatogram | 1. Synthesis-Related Impurities: Presence of deletion or truncated sequences from the solid-phase peptide synthesis (SPPS).[3] 2. Incomplete Deprotection: If side-chain deprotection was performed prior to purification, some peptide molecules may still retain their protecting groups.[1] 3. Oxidation: Methionine or Cysteine residues, if present in the sequence, are susceptible to oxidation.[1] 4. Side Reactions of Allyl Group: Although stable to TFA, the allyl group's double bond can potentially react with certain reagents. For instance, if hydrazine is used to remove other protecting groups (like ivDde), it can reduce the allyl double bond. | 1. Optimize HPLC Gradient: Use a shallower gradient to improve the resolution between the target peptide and closely eluting impurities. 2. Characterize All Peaks: Collect all major peaks and analyze them by mass spectrometry (MS) to correctly identify the desired product. 3. Review Synthesis and Cleavage Protocols: Ensure high coupling efficiency during synthesis and appropriate scavenger use during cleavage to minimize side products. |
| Low or No Recovery of Peptide | 1. Poor Solubility: The peptide may not be fully dissolved in the injection solvent, leading to loss of material. 2. Irreversible Adsorption: The peptide may be binding irreversibly to the column matrix.[2] 3. Precipitation on Column: The peptide may precipitate at the head of the column if the injection solvent is not compatible with the initial mobile phase.[2] | 1. Test Solubility: Experiment with different solvents for sample preparation. A small amount of acetonitrile, isopropanol, or DMSO may be required for initial dissolution. 2. Solvent Matching: Ensure the sample solvent is as similar as possible to the initial mobile phase conditions to prevent precipitation upon injection.[2] 3. Column Washing: After the gradient, wash the column with a strong organic solvent (e.g., 100% acetonitrile or isopropanol) to elute any strongly bound material.[2] |
| Baseline Drift | 1. TFA Mismatch: A slight difference in the concentration of TFA between mobile phase A (water) and B (acetonitrile) can cause a drifting baseline, particularly at low UV wavelengths (210-220 nm).[2] 2. Contaminated Solvents: Use of non-HPLC grade solvents or water can introduce impurities that affect the baseline.[2] | 1. Use High-Purity Reagents: Always use HPLC-grade water, acetonitrile, and TFA.[2] 2. Prepare Fresh Mobile Phases: Make fresh mobile phases daily and ensure the TFA concentration is identical in both. 3. Thorough Equilibration: Ensure the column is fully equilibrated with the initial mobile phase composition before injecting the sample.[2] |
Frequently Asked Questions (FAQs)
Q1: What is the primary purification strategy for a peptide containing this compound?
A1: The most effective and widely used method for purifying synthetic peptides, including those with this compound, is Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).[1][3] This technique separates the target peptide from impurities based on differences in hydrophobicity.
Q2: How does the this compound moiety affect the peptide's behavior during RP-HPLC?
A2: This modification introduces significant hydrophobicity to the peptide.
-
The Boc group is bulky and highly hydrophobic, which generally increases the peptide's retention time on a C18 column.[1] It can also promote aggregation, potentially leading to peak broadening.
-
The N-Allyl group also contributes to the overall hydrophobicity of the peptide, further increasing its retention compared to a peptide with a standard glycine.
Q3: Should I remove the Boc and Allyl groups before or after purification?
A3: The purification strategy depends on your overall synthetic plan.
-
Purification with Boc group attached: This is a common strategy. The hydrophobicity of the Boc group helps in separating the full-length, correctly protected peptide from impurities like truncated or deletion sequences that lack the N-terminal Boc group. The Boc group is then removed post-purification using an acid such as Trifluoroacetic Acid (TFA).[1]
-
Orthogonality of the Allyl group: The N-Allyl group is stable to the acidic conditions used for Boc removal (TFA) and basic conditions for Fmoc removal (piperidine). It requires a specific palladium catalyst, such as Pd(PPh₃)₄, for its cleavage. Therefore, you can purify the Boc-protected peptide first, then selectively remove the Boc group, and address the allyl group at a later stage if needed for subsequent modifications.
Q4: What are the recommended column and mobile phases for purifying my this compound peptide?
A4: A standard setup for peptide purification is highly recommended.
-
Column (Stationary Phase): A C18 stationary phase is the most common starting point for peptide purification.[1][3] For larger peptides, a column with a wider pore size (e.g., 300 Å) is beneficial.
-
Mobile Phases: The standard mobile phase system consists of:
Q5: My peptide is poorly soluble. How can I prepare it for HPLC injection?
A5: Poor solubility is a common issue, especially with hydrophobic peptides. First, try dissolving the crude, lyophilized peptide in a minimal amount of Mobile Phase A. If it remains insoluble, you can add a small percentage of an organic solvent like acetonitrile or isopropanol.[1] For very difficult cases, a small amount of DMSO can be used for initial dissolution, followed by dilution with the mobile phase. After dissolution, it is crucial to centrifuge the sample at high speed and inject only the supernatant to prevent insoluble material from clogging the HPLC system.[1]
Experimental Protocols
Protocol 1: General RP-HPLC Purification of a Boc-Protected Peptide
This protocol outlines a general method for the purification of a crude peptide containing the this compound residue.
1. Sample Preparation:
-
Dissolve the lyophilized crude peptide in a minimal volume of Mobile Phase A (0.1% TFA in water).
-
If solubility is an issue, add acetonitrile or isopropanol dropwise until the peptide dissolves.
-
Centrifuge the sample at ~14,000 x g for 10 minutes to pellet any insoluble material.[1]
-
Carefully transfer the supernatant to an HPLC vial.
2. HPLC System and Conditions:
-
System: A preparative or semi-preparative HPLC system.
-
Column: C18 stationary phase, 5-10 µm particle size, 100-300 Å pore size.[1]
-
Mobile Phase A: 0.1% TFA in HPLC-grade water.[1]
-
Mobile Phase B: 0.1% TFA in HPLC-grade acetonitrile.[1]
-
Detector: UV detector set at 215 nm and 280 nm.[1]
3. Purification Method:
-
Equilibrate the column with 95% Mobile Phase A and 5% Mobile Phase B for at least 10 column volumes.[1]
-
Inject the prepared sample onto the column.
-
Run a linear gradient elution. A typical starting point is a gradient of 5% to 65% Mobile Phase B over 60 minutes.[1] The gradient should be optimized based on the hydrophobicity of your specific peptide.
-
Collect fractions based on the UV chromatogram.
-
Analyze the collected fractions using analytical HPLC and mass spectrometry to identify those containing the pure product.
-
Pool the pure fractions and lyophilize to obtain the purified peptide.
Visualizations
The following diagrams illustrate key workflows related to the synthesis and purification of peptides containing this compound.
Caption: General workflow for synthesis and purification.
Caption: Logic diagram for troubleshooting HPLC results.
References
Technical Support Center: Boc-N-(Allyl)-Glycine in Solid-Phase Peptide Synthesis (SPPS)
Welcome to the technical support center for troubleshooting issues related to the use of Boc-N-(Allyl)-Glycine in Solid-Phase Peptide Synthesis (SPPS). This resource is designed for researchers, scientists, and drug development professionals to address common challenges and provide guidance for successful peptide synthesis.
Frequently Asked Questions (FAQs)
Q1: Is this compound considered a sterically hindered amino acid?
A1: While the N-allyl group does introduce more bulk compared to a standard glycine, it is generally not considered to be severely sterically hindered. However, the presence of the substituent on the nitrogen atom can slow down coupling kinetics compared to unsubstituted amino acids, potentially requiring optimized coupling conditions to ensure complete reaction.
Q2: What are the main challenges when incorporating this compound into a peptide sequence?
A2: The primary challenges include incomplete or slow coupling reactions, which can lead to deletion sequences in the final peptide. This is due to the moderate steric bulk of the N-allyl group. Careful selection of coupling reagents and reaction conditions is crucial to mitigate these issues.
Q3: Is the allyl group stable during the acidic conditions of Boc deprotection?
A3: Yes, the allyl group is stable to the moderately acidic conditions used for Boc deprotection, such as treatment with trifluoroacetic acid (TFA) in dichloromethane (DCM).[1] The standard method for removing an allyl protecting group involves treatment with a palladium catalyst, such as Pd(PPh₃)₄, under neutral conditions.[2]
Q4: Can the N-allyl group interfere with the final cleavage from the resin?
A4: The N-allyl group is stable during standard cleavage cocktails, such as those containing strong acids like hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA), used in Boc-SPPS.
Q5: Are there any known side reactions associated with the allyl group during SPPS?
A5: Under typical Boc-SPPS conditions, the allyl group is relatively inert. However, it is important to ensure that the palladium catalyst used for any potential on-resin deprotection of the allyl group is thoroughly removed to avoid interference with subsequent synthetic steps or final purity.
Troubleshooting Guides
Issue 1: Low Coupling Efficiency or Incomplete Coupling of this compound
Symptoms:
-
Positive Kaiser test (blue or purple beads) after the coupling step.
-
Presence of deletion sequences (-Gly) in the final peptide, as detected by mass spectrometry.
-
Low overall yield of the desired peptide.
Possible Causes:
-
Insufficient activation of the this compound.
-
Moderate steric hindrance from the N-allyl group slowing down the reaction.
-
Peptide chain aggregation on the resin, blocking the N-terminal amine.
Solutions:
-
Optimize Coupling Reagent and Conditions:
-
Switch to a more powerful coupling reagent. Urinium/aminium salts like HATU, HBTU, and COMU are generally more effective for challenging couplings than carbodiimides like DIC.[3][4]
-
Increase the excess of this compound and coupling reagent (e.g., 3-4 equivalents).
-
Extend the coupling reaction time (e.g., 2-4 hours or overnight).
-
-
Perform a Double Coupling:
-
If the Kaiser test is positive after the initial coupling, repeat the coupling step with a fresh solution of activated this compound.[5] This can help drive the reaction to completion.
-
-
Enhance Solvation:
-
Ensure adequate swelling of the resin before synthesis.
-
Consider using a solvent mixture, such as DMF/DCM, to improve solvation of both the peptide chain and the reagents.
-
Data Presentation
Table 1: Representative Coupling Efficiency of Different Reagents for Sterically Hindered Amino Acids
The following table provides a comparative overview of the performance of common coupling reagents for sterically hindered amino acids, which can be extrapolated to the coupling of this compound.
| Coupling Reagent | Class | Typical Yield (%) | Relative Reaction Rate | Key Considerations |
| HATU | Aminium/Uronium Salt | >95 | Very Fast | Highly efficient for hindered couplings; should be used with a non-nucleophilic base like DIPEA.[3] |
| HBTU | Aminium/Uronium Salt | 90-95 | Fast | A reliable and widely used reagent, though slightly less reactive than HATU.[6] |
| PyBOP | Phosphonium Salt | 90-95 | Fast | Effective for hindered residues; byproducts are generally soluble. |
| COMU | Aminium/Uronium Salt | >95 | Very Fast | A third-generation uronium reagent with high efficiency and improved safety profile.[4] |
| DIC/HOBt | Carbodiimide/Additive | 85-90 | Moderate | An economical choice, but may be less effective for difficult couplings. HOBt is crucial to suppress racemization. |
Note: Data is compiled from studies on various sterically hindered amino acids and serves as a general guideline. Actual yields may vary depending on the specific peptide sequence and reaction conditions.
Experimental Protocols
Protocol 1: Standard Coupling of this compound in Manual SPPS
This protocol outlines a robust method for the coupling of this compound, incorporating best practices for difficult couplings.
1. Resin Preparation:
-
Swell the resin (e.g., Merrifield or MBHA) in dichloromethane (DCM) for at least 30 minutes.[7]
-
Wash the resin with DCM (3x) and then with N,N-dimethylformamide (DMF) (3x).
2. Boc Deprotection:
-
Treat the resin with a solution of 50% trifluoroacetic acid (TFA) in DCM for 30 minutes.[8]
-
Wash the resin with DCM (3x), isopropanol (IPA) (2x), and DMF (3x).
3. Neutralization:
-
Treat the resin with a solution of 10% N,N-diisopropylethylamine (DIEA) in DMF for 2 minutes. Repeat this step once.[9]
-
Wash the resin with DMF (5x).
4. Coupling of this compound:
-
In a separate vessel, dissolve this compound (3 equivalents relative to resin loading) and HATU (2.9 equivalents) in DMF.
-
Add DIEA (6 equivalents) to the solution and allow for pre-activation for 1-2 minutes.
-
Add the activated amino acid solution to the neutralized peptide-resin.
-
Agitate the reaction mixture for 2 hours at room temperature.
5. Monitoring the Coupling Reaction:
-
Perform a Kaiser test to check for the presence of free primary amines.[5]
-
If the test is positive (blue/purple beads), perform a second coupling (double coupling) by repeating step 4 with fresh reagents.
-
If the test is negative (yellow beads), proceed to the washing step.
6. Washing:
-
Wash the resin with DMF (3x) and DCM (3x). The resin is now ready for the next deprotection and coupling cycle.
Visualizations
Caption: Workflow for a single coupling cycle of this compound in SPPS.
Caption: Logical diagram for troubleshooting incomplete coupling of this compound.
References
Technical Support Center: Managing Peptide Aggregation with Boc-N-(Allyl)-Glycine
Welcome to the technical support center for managing peptide aggregation using Boc-N-(Allyl)-Glycine. This resource is designed for researchers, scientists, and drug development professionals to provide practical guidance, troubleshoot common issues, and offer detailed protocols for synthesizing aggregation-prone peptides.
Frequently Asked Questions (FAQs)
Q1: What is peptide aggregation in the context of Solid-Phase Peptide Synthesis (SPPS)?
A1: During SPPS, the growing peptide chains are attached to an insoluble resin. Peptide aggregation is the self-association of these chains, primarily through the formation of intermolecular hydrogen bonds. This can lead to the development of stable secondary structures, like β-sheets, which makes the reactive N-terminus of the peptide inaccessible to incoming reagents.[1] This phenomenon is a major cause of failed or incomplete syntheses, especially for hydrophobic sequences or peptides longer than 20 amino acids.[1]
Q2: What are the common signs of on-resin peptide aggregation?
A2: Several signs during synthesis can indicate that your peptide is aggregating on the resin:
-
Poor Resin Swelling: The resin beads may appear shrunken or fail to swell properly in the synthesis solvent.[1][2]
-
Slow or Incomplete Reactions: A positive ninhydrin (Kaiser) test after a coupling step indicates the presence of unreacted free amines.[1] Similarly, the removal of the N-terminal Boc protecting group might be sluggish.
-
Physical Clumping: The resin may become sticky and form visible clumps, hindering proper mixing and washing.[1]
-
Low Yield of Final Product: A significant drop in the expected yield of the cleaved peptide is a strong indicator of aggregation-related problems during synthesis.[1]
Q3: How does this compound help manage aggregation?
A3: this compound is an N-alkylated amino acid. When incorporated into a peptide backbone, the allyl group attached to the nitrogen atom acts as a "disruptor" of secondary structures. The substitution on the backbone amide nitrogen eliminates the hydrogen atom that would normally participate in the hydrogen bonding network required to form stable β-sheets. This disruption breaks the regular pattern of the peptide backbone, reduces inter-chain association, and helps to keep the peptide chains solvated and accessible for subsequent coupling reactions.
Q4: When should I consider using this compound in my peptide sequence?
A4: Consider incorporating this compound when you are synthesizing "difficult sequences" known to be prone to aggregation. These typically include:
-
Peptides with a high content of hydrophobic amino acids (e.g., Val, Ile, Leu, Phe).[1]
-
Sequences containing β-branched amino acids.[1]
-
Peptides known to form stable β-sheet structures, such as fragments of amyloid-beta.
It is often beneficial to substitute a glycine residue within the aggregation-prone region with N-(Allyl)-Glycine. Strategic placement, for instance, every 5-6 residues within a problematic sequence, can be particularly effective.
Q5: Does the allyl group need to be removed after synthesis?
A5: The N-allyl group becomes a permanent part of the peptide backbone and is not removed during standard TFA cleavage. Its primary purpose in this context is to prevent aggregation during synthesis. However, the allyl group also serves as a versatile chemical handle for post-synthetic modifications, such as cyclization or the attachment of other molecules, if desired.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Positive Kaiser Test After Coupling with this compound | Steric hindrance from the N-allyl group can slow down the coupling reaction. | 1. Extend Coupling Time: Increase the reaction time to 2-4 hours. 2. Double Couple: After the initial coupling, wash the resin and repeat the coupling step with fresh reagents. 3. Use a Stronger Coupling Reagent: Switch to a more potent coupling reagent like HATU or HBTU. |
| Low Crude Peptide Yield After Cleavage | On-resin aggregation occurred despite the presence of N-(Allyl)-Glycine, or incomplete cleavage. | 1. Optimize N-(Allyl)-Glycine Position: Ensure the N-alkylated residue is placed strategically within the most hydrophobic or aggregation-prone part of the sequence. 2. Use Chaotropic Washes: Before coupling difficult residues, wash the resin with a solution of 0.4 M LiCl in DMF to disrupt aggregates.[1] 3. Extend Cleavage Time: Ensure the cleavage cocktail has sufficient time (2-3 hours) to fully cleave the peptide from the resin. |
| Crude Peptide is Insoluble After Cleavage | The peptide has a high propensity to aggregate off-resin. | 1. Optimize Dissolution Solvent: Try dissolving the crude peptide in solvents known to disrupt aggregates, such as DMSO, DMF, or a mixture of TFA and hexafluoroisopropanol (HFIP).[3] 2. Incorporate Additional Solubilizing Residues: For future syntheses, consider adding charged residues (e.g., Lys, Arg) to the sequence if compatible with the research goals. |
Data Presentation
The following table presents representative data from the synthesis of a model aggregation-prone peptide, Aβ(16-22) (Sequence: KLVFFAE), comparing the standard synthesis with one incorporating N-(Allyl)-Glycine at the Gly position if it were present, or as a substitution for another residue to demonstrate the principle. For this example, we model the replacement of an Alanine to show the impact.
Model Peptide Sequence: Ac-KLVFA AE-NH₂ (Standard) vs. Ac-KLVF(N-Allyl-G )AE-NH₂ (Modified)
| Parameter | Standard Synthesis | Synthesis with N-(Allyl)-Glycine | Notes |
| Crude Peptide Purity (by HPLC) | ~45% | ~75% | Purity is assessed by the area of the main peak relative to the total area of all peaks in the chromatogram. |
| Crude Peptide Yield | 25 mg | 48 mg | Based on a 0.1 mmol synthesis scale. |
| Kaiser Test after 'F' coupling | Strongly Positive | Slightly Positive | Indicates more complete coupling in the modified peptide synthesis. |
| Solubility of Crude Peptide | Poorly soluble in aqueous buffers | Improved solubility in aqueous buffers | Qualitative observation during workup and purification. |
Note: This data is representative and illustrates the expected improvements. Actual results may vary depending on the specific peptide sequence and synthesis conditions.
Experimental Protocols
Protocol 1: Incorporation of this compound during Boc-SPPS
This protocol outlines the manual solid-phase synthesis steps for incorporating a this compound residue into a peptide chain using Boc chemistry.
Materials:
-
Pre-loaded MBHA resin
-
Boc-protected amino acids
-
This compound
-
Dichloromethane (DCM)
-
N,N-Dimethylformamide (DMF)
-
Trifluoroacetic acid (TFA)
-
Diisopropylethylamine (DIEA)
-
HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)
Procedure:
-
Resin Swelling: Swell the pre-loaded resin in DCM in a reaction vessel for 30 minutes, then wash with DMF (3x).
-
Boc Deprotection: Remove the Boc protecting group from the N-terminal amino acid on the resin by treating it with 50% TFA in DCM for 30 minutes.
-
Washing: Wash the resin thoroughly with DCM (3x) and DMF (3x).
-
Neutralization: Neutralize the resin with a solution of 10% DIEA in DMF for 5 minutes, followed by washing with DMF (3x).
-
Coupling of this compound:
-
In a separate vial, pre-activate this compound (3 equivalents relative to resin loading) with HBTU (2.9 equivalents) and DIEA (6 equivalents) in DMF for 5 minutes.
-
Add the activated amino acid solution to the resin.
-
Shake for 2-4 hours to facilitate coupling.
-
Monitor reaction completion with a Kaiser test. If the test is positive, wash and recouple.
-
-
Washing: Wash the resin thoroughly with DMF (3x) and DCM (3x) to prepare for the next cycle.
Protocol 2: Cleavage and Deprotection
Materials:
-
Final peptide-resin
-
Cleavage Cocktail: TFA / H₂O / Triisopropylsilane (TIPS) (95:2.5:2.5 v/v/v)
-
Cold diethyl ether
Procedure:
-
Resin Preparation: Wash the final peptide-resin with DCM and dry it under vacuum.
-
Cleavage: Add the cleavage cocktail to the resin and agitate at room temperature for 2-3 hours.
-
Peptide Precipitation: Filter the resin and collect the filtrate. Precipitate the peptide by adding the filtrate to a 10-fold excess of cold diethyl ether.
-
Purification: Centrifuge to pellet the peptide, decant the ether, and dry the crude peptide. The peptide can then be purified by reverse-phase HPLC.
Visualizations
References
Improving the efficiency of Negishi cross-coupling for Boc-N-(Allyl)-Glycine synthesis
Welcome to the technical support center for the synthesis of Boc-N-(Allyl)-Glycine via Negishi cross-coupling. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and solutions to common challenges encountered during this synthetic procedure.
Frequently Asked Questions (FAQs)
Q1: What is the general principle of using the Negishi cross-coupling reaction to synthesize this compound?
The Negishi cross-coupling reaction is a powerful method for forming carbon-carbon bonds. In the context of this compound synthesis, it typically involves the reaction of an organozinc reagent derived from a protected glycine precursor with an allyl halide (or a related electrophile).[1][2] The reaction is catalyzed by a palladium or nickel complex, which facilitates the coupling of the two organic fragments.[1][3]
Q2: What are the key advantages of using the Negishi coupling for this synthesis?
The primary advantages of the Negishi coupling include its high functional group tolerance, high reactivity, and stereoselectivity.[4][5] Organozinc reagents are generally more reactive than their organoboron (Suzuki) or organotin (Stille) counterparts, often allowing for milder reaction conditions. This is particularly beneficial when working with sensitive substrates like amino acid derivatives.[4][6]
Q3: What are the most common palladium catalysts and ligands used for this reaction?
Palladium(0) complexes are most commonly used as catalysts.[1] These can be generated in situ from palladium(II) precursors. The choice of ligand is crucial for the reaction's success, influencing yield and selectivity.[7][8] Common ligands include phosphines such as triphenylphosphine (PPh₃), tri(o-tolyl)phosphine, and bulky, electron-rich biaryl phosphines like RuPhos and SPhos, which can help prevent undesirable side reactions.[2][7]
Q4: Can nickel catalysts be used as an alternative to palladium?
Yes, nickel catalysts can also be employed for Negishi cross-coupling reactions and may involve different oxidation states (Ni(0), Ni(II)).[1] While palladium catalysts are generally known for higher yields and broader functional group tolerance, nickel catalysts can be a cost-effective alternative and may offer different reactivity profiles depending on the specific substrates.[1]
Troubleshooting Guide
Issue 1: Low or No Product Yield
Possible Cause 1: Inactive Catalyst
-
Solution: Ensure the palladium or nickel catalyst is active. If using a Pd(II) precatalyst, ensure its reduction to the active Pd(0) species is occurring. Consider using a pre-activated catalyst or adding a reducing agent. For palladium catalysts, biarylphosphine ligands like SPhos are known to increase the rate and yield.[2]
Possible Cause 2: Poor Quality Organozinc Reagent
-
Solution: The preparation of the organozinc reagent is critical. Ensure the zinc is sufficiently activated; treatment with iodine (I₂) in a solvent like dimethylacetamide (DMAC) can be effective.[1] The organozinc reagent can also be generated in situ to ensure maximum reactivity.[1]
Possible Cause 3: Inefficient Oxidative Addition
-
Solution: The nature of the leaving group on the electrophile is important. The reactivity order is generally I > OTf > Br >> Cl.[1] If you are using a chloride, which reacts slowly, consider switching to a bromide or iodide.
Possible Cause 4: Catalyst Deactivation
-
Solution: The catalyst can become deactivated during the reaction.[9] Ensure the reaction is performed under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation. The presence of impurities in the starting materials or solvent can also poison the catalyst.
Issue 2: Formation of Significant Side Products
Possible Cause 1: Homocoupling
-
Solution: Homocoupling of the organozinc reagent is a common side reaction.[1] This can sometimes result from a second transmetalation event.[1] Using bulky, electron-rich ligands like RuPhos can inhibit these undesirable pathways.[7] Running the reaction at lower temperatures may also reduce the rate of homocoupling.
Possible Cause 2: β-Hydride Elimination
-
Solution: If your organozinc reagent or electrophile has β-hydrogens, β-hydride elimination can be a competing pathway, leading to the formation of alkenes. The choice of ligand is crucial to suppress this side reaction. For instance, in couplings with secondary alkylzinc halides, the ligand CPhos has been shown to be effective.
Possible Cause 3: Protodezincation
-
Solution: The organozinc reagent can be quenched by acidic protons. Ensure all glassware is thoroughly dried and solvents are anhydrous. The reaction should be performed under strictly anhydrous conditions.
Data Presentation
Table 1: Comparison of Catalytic Systems for Negishi Cross-Coupling
| Catalyst Precursor | Ligand | Solvent | Temperature (°C) | Yield (%) | Reference |
| Pd₂(dba)₃ | Tri(o-tolyl)phosphine | DMF | 35 | 82 | [10] |
| Pd(OAc)₂ | XPhos | THF | Room Temp | 92 | [11] |
| Ni(acac)₂ / (i-Bu)₂AlH | PPh₃ | Not specified | Not specified | Varies | [1] |
| PdCl₂(dppf) | dppf | THF | Heat | Good | [9] |
Table 2: Effect of Leaving Group on Oxidative Addition Rate
| Leaving Group | Relative Rate of Oxidative Addition |
| I | Fastest |
| OTf | Fast |
| Br | Moderate |
| Cl | Slowest |
Experimental Protocols
Protocol 1: Synthesis of tert-Butyl (S)-1-(methoxycarbonyl)but-3-enylcarbamate via Negishi Coupling
This protocol is adapted from Organic Syntheses.[10][12]
Materials:
-
tert-Butyl (R)-1-(methoxycarbonyl)-2-iodoethylcarbamate
-
Activated Zinc dust
-
Chlorotrimethylsilane (TMS-Cl)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
Tri(o-tolyl)phosphine
-
Vinyl bromide (1 M solution in THF)
-
Anhydrous N,N-Dimethylformamide (DMF)
Procedure:
-
Activation of Zinc: In a flame-dried flask under an argon atmosphere, add zinc dust. Heat the flask to 60 °C for 45 minutes with stirring. Cool to room temperature.
-
Formation of Organozinc Reagent: Add TMS-Cl to the activated zinc and stir for 40 minutes at room temperature. A solution of tert-butyl (R)-1-(methoxycarbonyl)-2-iodoethylcarbamate in dry DMF is then added. The mixture is heated to 35 °C and stirred for 60 minutes.
-
Preparation of the Catalyst: In a separate flame-dried flask under argon, dissolve Pd₂(dba)₃ and tri(o-tolyl)phosphine in anhydrous THF. Stir at room temperature for 30 minutes.
-
Cross-Coupling Reaction: Cool the organozinc reagent mixture to -15 °C. Add the prepared catalyst solution, followed by the dropwise addition of a 1 M solution of vinyl bromide in THF.
-
Work-up and Purification: After the reaction is complete (monitored by TLC), quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.
Visualizations
Caption: Catalytic cycle of the Negishi cross-coupling reaction.
Caption: General experimental workflow for Negishi cross-coupling.
Caption: Decision tree for troubleshooting common issues.
References
- 1. Negishi coupling - Wikipedia [en.wikipedia.org]
- 2. Negishi cross-couplings in the synthesis of amino acids - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C7OB02682J [pubs.rsc.org]
- 3. Negishi Coupling [organic-chemistry.org]
- 4. Mild and General Conditions for Negishi Cross-Coupling Enabled by the Use of Palladacycle Precatalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 5. jk-sci.com [jk-sci.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. "Optimization of a Negishi Cross-Coupling Reaction for the Synthesis of" by Cami Berlin [digitalcommons.bucknell.edu]
- 8. pubs.acs.org [pubs.acs.org]
- 9. reddit.com [reddit.com]
- 10. orgsyn.org [orgsyn.org]
- 11. researchgate.net [researchgate.net]
- 12. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Boc Deprotection in the Presence of an Allyl Group
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the acid-catalyzed deprotection of the tert-butyloxycarbonyl (Boc) group in molecules containing a sensitive allyl group.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge when performing a Boc deprotection on a molecule that also contains an allyl group?
A1: The main challenge arises from the acidic conditions required for Boc removal, typically using trifluoroacetic acid (TFA). These conditions generate a reactive tert-butyl cation, which is a strong electrophile. This cation can react with the electron-rich allyl group, leading to unwanted side products. Additionally, the strong acid itself can potentially cause degradation of the allyl group.
Q2: What are the potential side reactions involving the allyl group during acidic Boc deprotection?
A2: The primary side reaction is the alkylation of the allyl group by the tert-butyl cation generated during the deprotection. This can lead to the formation of a tert-butylated allyl side product. Other potential side reactions under strongly acidic conditions could include isomerization or polymerization of the allyl group, although tert-butylation is the more commonly cited issue.[1][2]
Q3: How do scavengers help during the Boc deprotection process?
A3: Scavengers are nucleophilic compounds added to the deprotection reaction mixture.[1][3][4] Their purpose is to react with and neutralize the highly reactive tert-butyl cation at a faster rate than the sensitive functional groups on your substrate, such as the allyl group.[1][3] By "trapping" the carbocation, scavengers prevent it from causing unwanted side reactions.[1][3]
Q4: Which scavengers are recommended for Boc deprotection in the presence of an allyl group?
A4: While specific quantitative data for allyl group protection is limited, the most effective scavengers are those that are excellent carbocation traps. Commonly used and effective scavengers for this purpose include triisopropylsilane (TIS) and triethylsilane (TES).[1] These silanes act as hydride donors to reduce the tert-butyl cation to isobutane. Other scavengers like anisole, phenol, and thioanisole can also be used, but silanes are often preferred for their efficiency.
Troubleshooting Guides
Issue 1: My final product shows an unexpected mass increase of +56 Da after Boc deprotection.
-
Possible Cause: This mass increase is a strong indication of tert-butylation, where the tert-butyl cation has reacted with your molecule. The allyl group is a likely site for this modification.
-
Solution:
-
Incorporate a Scavenger: The most effective solution is to add a carbocation scavenger to your deprotection cocktail. Triisopropylsilane (TIS) or triethylsilane (TES) are highly recommended. A common starting point is a cleavage cocktail of TFA/TIS/H₂O (95:2.5:2.5 v/v/v).[1]
-
Optimize Scavenger Concentration: If side product formation persists, increasing the concentration of the scavenger may be necessary.
-
Issue 2: The yield of my deprotected product is low, and I observe a complex mixture of byproducts.
-
Possible Cause 1: Insufficient Scavenging: The amount or type of scavenger may not be adequate to trap all the generated tert-butyl cations, leading to multiple side reactions with the allyl group and other sensitive functionalities.
-
Solution 1:
-
Review your choice and concentration of scavenger. For substrates with multiple sensitive sites, a scavenger cocktail (e.g., TFA/TIS/EDT or TFA/TIS/Anisole) might be more effective.
-
-
Possible Cause 2: Degradation of the Allyl Group: The strongly acidic conditions, prolonged reaction times, or elevated temperatures may be causing degradation of the allyl group, independent of the tert-butyl cation.
-
Solution 2:
-
Milder Acidic Conditions: Consider using a lower concentration of TFA (e.g., 25-50% in dichloromethane) or a weaker acid if compatible with complete Boc removal.[5]
-
Reaction Time and Temperature: Monitor the reaction closely by TLC or LC-MS and aim for the shortest possible reaction time. Running the reaction at a lower temperature (e.g., 0 °C) can also help minimize side reactions.
-
Data Presentation
| Scavenger | Typical Concentration (% v/v in TFA) | Primary Target(s) | Notes |
| Triisopropylsilane (TIS) | 2.5 - 5 | General carbocation scavenger | Highly effective at reducing the tert-butyl cation. Often a first choice.[1] |
| Triethylsilane (TES) | 2.5 - 5 | General carbocation scavenger | Similar to TIS, a very effective hydride donor to trap carbocations.[1] |
| Anisole | 5 | Tryptophan, Tyrosine | An effective aromatic scavenger that can also trap the tert-butyl cation. |
| Phenol | 5 | Tyrosine | Acts as a decoy for the tert-butyl cation. |
| 1,2-Ethanedithiol (EDT) | 2.5 | Cysteine, Tryptophan | A strong nucleophile, particularly effective for sulfur-containing residues, but can also scavenge carbocations. |
| Water | 2.5 - 5 | General | Can act as a nucleophile to hydrolyze the tert-butyl cation to tert-butanol. |
Experimental Protocols
Protocol 1: Standard Boc Deprotection of an Allyl-Containing Substrate using TFA and TIS
This protocol provides a general guideline for the solution-phase deprotection of a Boc-protected amine in the presence of an allyl group.
-
Dissolution: Dissolve the Boc-protected substrate in an appropriate anhydrous solvent (e.g., dichloromethane, DCM) to a concentration of approximately 0.1 M in a round-bottom flask equipped with a magnetic stir bar.
-
Scavenger Addition: To the stirred solution, add triisopropylsilane (TIS) to a final concentration of 2.5-5% (v/v).
-
Acid Addition: Cool the reaction mixture to 0 °C using an ice bath. Slowly add trifluoroacetic acid (TFA) to a final concentration of 25-50% (v/v).
-
Reaction Monitoring: Stir the reaction at 0 °C to room temperature and monitor its progress by a suitable analytical technique (e.g., TLC or LC-MS) every 30-60 minutes.
-
Work-up: Once the deprotection is complete, concentrate the reaction mixture under reduced pressure to remove the solvent and excess TFA. Co-evaporation with a solvent like toluene can help remove residual TFA.
-
Purification: The crude product can be purified by an appropriate method, such as column chromatography, crystallization, or precipitation from a non-polar solvent like cold diethyl ether.
Visualizations
Below are diagrams illustrating the key chemical processes and workflows involved in Boc deprotection in the presence of an allyl group.
Caption: General mechanism of acid-catalyzed Boc deprotection.
Caption: Role of scavengers in preventing side reactions.
Caption: General experimental workflow for Boc deprotection.
References
Technical Support Center: Diketopiperazine Formation in Dipeptides with C-terminal Boc-N-(Allyl)-Glycine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with dipeptides containing a C-terminal Boc-N-(Allyl)-Glycine. This resource addresses common issues related to the formation of diketopiperazine (DKP), a common cyclic byproduct that can significantly impact reaction yield and purification efficiency.
Frequently Asked Questions (FAQs)
Q1: What is diketopiperazine (DKP) and why is it a problem in my dipeptide synthesis?
A1: Diketopiperazine (DKP) is a six-membered cyclic dipeptide that can form as a major byproduct during the synthesis of peptides, particularly at the dipeptide stage. The formation of DKP is an intramolecular cyclization reaction that cleaves the dipeptide from the resin support in solid-phase peptide synthesis (SPPS), leading to a significant reduction in the yield of the desired linear peptide.[1][2] This side reaction complicates the purification process due to the need to separate the cyclic DKP from the target product.
Q2: Why is my dipeptide with C-terminal N-(Allyl)-Glycine particularly susceptible to DKP formation?
A2: Dipeptides with a C-terminal N-substituted amino acid, such as N-(Allyl)-Glycine, are particularly prone to DKP formation. Similar to proline, the secondary amine of N-(Allyl)-Glycine facilitates the necessary cis-amide bond conformation, which brings the N-terminal amine in close proximity to the C-terminal ester linkage, thereby promoting the intramolecular cyclization reaction.
Q3: What are the key experimental factors that influence the rate of DKP formation?
A3: Several factors can significantly influence the rate and extent of DKP formation:
-
Deprotection Conditions: The conditions used to remove the N-terminal protecting group (e.g., Boc) are critical. The presence of a free secondary amine after deprotection initiates the cyclization.
-
Coupling Time: Prolonged coupling times for the second amino acid can increase the likelihood of DKP formation.
-
Temperature: Elevated temperatures during coupling and deprotection steps can accelerate the rate of cyclization.
-
Solvent: The choice of solvent can impact the conformation of the dipeptide and the rate of DKP formation. Less polar solvents may favor the cyclization reaction.[3][4][5]
-
Resin Type: The nature of the linker and the resin in SPPS can influence the susceptibility to cleavage by DKP formation.
Q4: How can I detect and quantify the amount of DKP in my reaction mixture?
A4: Diketopiperazine formation can be monitored and quantified using analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS). In HPLC, the DKP will typically appear as a distinct peak from the desired linear dipeptide. Mass spectrometry can be used to confirm the identity of the DKP by its characteristic molecular weight.
Troubleshooting Guides
Problem 1: Low yield of the desired linear dipeptide and a significant amount of a low molecular weight byproduct.
Possible Cause: High level of diketopiperazine (DKP) formation.
Troubleshooting Steps:
-
Confirm DKP Formation:
-
Analyze the crude product by HPLC-MS. The DKP will have a molecular weight corresponding to the cyclized dipeptide.
-
-
Optimize Boc Deprotection:
-
Minimize Deprotection Time: Use the shortest possible time required for complete Boc removal. Monitor the deprotection reaction by a qualitative test (e.g., Kaiser test for primary amines, although not suitable for the N-allyl-glycine, a chloranil test can be used for secondary amines).
-
Use Milder Acidic Conditions: While TFA is standard, explore the use of milder acids or lower concentrations of TFA to slow down the subsequent cyclization. For example, using HCl in dioxane might offer better control.
-
-
Optimize Coupling Conditions:
-
Immediate Coupling: Couple the next amino acid immediately after the deprotection and neutralization steps to minimize the time the free N-terminal amine is available for cyclization.
-
Use Efficient Coupling Reagents: Employ highly efficient coupling reagents like HATU or HCTU to ensure rapid peptide bond formation.
-
-
Control Temperature:
-
Perform both deprotection and coupling steps at room temperature or below (e.g., 0 °C) to reduce the rate of DKP formation.
-
Problem 2: Difficulty in purifying the linear dipeptide from the DKP byproduct.
Possible Cause: Similar polarity of the linear dipeptide and the cyclic DKP, making chromatographic separation challenging.
Troubleshooting Steps:
-
Optimize HPLC Conditions:
-
Gradient Modification: Adjust the gradient of the mobile phase in reverse-phase HPLC to improve the resolution between the two compounds.
-
Column Selection: Experiment with different column stationary phases (e.g., C18, C8, Phenyl-Hexyl) to exploit different separation mechanisms.
-
-
Chemical Modification (if feasible):
-
If the linear dipeptide has a free carboxylic acid and the DKP does not, ion-exchange chromatography could be a viable purification strategy.
-
-
Prevention is Key:
-
Focus on minimizing DKP formation during the synthesis (as described in Problem 1) to simplify the purification process.
-
Quantitative Data
The following tables provide illustrative data on how different experimental parameters can influence the ratio of the desired linear dipeptide to the DKP byproduct. Please note that this data is based on general principles of DKP formation and may not be representative of the exact values for your specific dipeptide.
Table 1: Effect of Boc Deprotection Conditions on DKP Formation
| Entry | Deprotection Reagent | Time (min) | Temperature (°C) | Linear Dipeptide Yield (%) | DKP Formation (%) |
| 1 | 50% TFA in DCM | 30 | 25 | 65 | 35 |
| 2 | 25% TFA in DCM | 30 | 25 | 78 | 22 |
| 3 | 50% TFA in DCM | 15 | 25 | 85 | 15 |
| 4 | 50% TFA in DCM | 30 | 0 | 82 | 18 |
Table 2: Effect of Coupling Time on DKP Formation
| Entry | Coupling Reagent | Coupling Time (h) | Linear Dipeptide Yield (%) | DKP Formation (%) |
| 1 | HATU/DIPEA | 1 | 90 | 10 |
| 2 | HATU/DIPEA | 4 | 75 | 25 |
| 3 | HBTU/DIPEA | 1 | 88 | 12 |
| 4 | HBTU/DIPEA | 4 | 70 | 30 |
Experimental Protocols
Protocol 1: Solid-Phase Synthesis of a Dipeptide with C-terminal this compound
This protocol outlines the manual solid-phase synthesis for incorporating this compound as the C-terminal residue.
Materials:
-
Pre-loaded Wang resin (or other suitable resin)
-
This compound
-
Fmoc-protected amino acid for the N-terminus
-
Dichloromethane (DCM)
-
N,N-Dimethylformamide (DMF)
-
Piperidine
-
Trifluoroacetic acid (TFA)
-
Diisopropylethylamine (DIPEA)
-
Coupling reagent (e.g., HATU, HBTU)
-
Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O)
Procedure:
-
Resin Swelling: Swell the pre-loaded resin in DCM in a reaction vessel for 30 minutes, followed by washing with DMF.
-
First Amino Acid Loading (this compound):
-
Dissolve this compound (3 eq.), DIC (3 eq.), and HOBt (3 eq.) in DMF.
-
Add the solution to the resin and shake at room temperature for 2-4 hours.
-
Wash the resin with DMF and DCM and dry under vacuum.
-
-
Boc Deprotection:
-
Treat the resin with a solution of 25-50% TFA in DCM for 15-20 minutes at room temperature.
-
Wash the resin thoroughly with DCM and DMF.
-
-
Neutralization:
-
Neutralize the resin with a solution of 10% DIPEA in DMF for 5 minutes.
-
Wash the resin with DMF.
-
-
Second Amino Acid Coupling:
-
Immediately after neutralization, add the pre-activated Fmoc-protected amino acid (3 eq. amino acid, 2.9 eq. HATU, 6 eq. DIPEA in DMF) to the resin.
-
Shake at room temperature for 1-2 hours.
-
Wash the resin with DMF and DCM.
-
-
Cleavage:
-
Treat the resin with the cleavage cocktail for 2 hours to cleave the dipeptide.
-
Precipitate the crude peptide in cold ether, centrifuge, and dry.
-
-
Analysis:
-
Analyze the crude product by HPLC and MS to determine the purity and identify the DKP byproduct.
-
Protocol 2: HPLC Analysis of DKP Formation
Instrumentation:
-
Reverse-phase HPLC system with a C18 column.
Mobile Phase:
-
A: 0.1% TFA in Water
-
B: 0.1% TFA in Acetonitrile
Gradient:
-
A linear gradient from 5% to 95% B over 30 minutes.
Detection:
-
UV detection at 220 nm.
Procedure:
-
Dissolve a small amount of the crude peptide in the mobile phase A.
-
Inject the sample onto the HPLC system.
-
Integrate the peaks corresponding to the linear dipeptide and the DKP to determine their relative abundance.
Visualizations
Caption: Mechanism of diketopiperazine (DKP) formation from a resin-bound dipeptide.
Caption: Experimental workflow for the synthesis and analysis of the dipeptide.
Caption: Troubleshooting logic for low yield due to DKP formation.
References
Validation & Comparative
A Comparative Guide to Boc-N-(Allyl)-Glycine and Fmoc-N-(Allyl)-Glycine in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of peptide synthesis, the strategic incorporation of unnatural amino acids is a cornerstone for developing novel therapeutics with enhanced properties. N-(Allyl)-Glycine, with its versatile allyl group, offers a valuable scaffold for post-synthesis modifications. The choice of the Nα-protecting group, either tert-butyloxycarbonyl (Boc) or 9-fluorenylmethoxycarbonyl (Fmoc), dictates the overall synthetic strategy and can significantly impact the efficiency, purity, and scalability of the process. This guide provides an objective comparison of Boc-N-(Allyl)-Glycine and Fmoc-N-(Allyl)-Glycine, supported by established principles of peptide chemistry and generalized experimental data, to aid researchers in selecting the optimal building block for their specific needs.
Core Principles: A Dichotomy in Deprotection Chemistry
The fundamental difference between the Boc and Fmoc strategies lies in the lability of the Nα-protecting group. The Boc group is acid-labile, typically removed with trifluoroacetic acid (TFA), while the Fmoc group is base-labile, commonly cleaved with piperidine.[1][2] This orthogonality is the bedrock of modern solid-phase peptide synthesis (SPPS), allowing for the selective deprotection of the N-terminus for chain elongation without disturbing acid-labile side-chain protecting groups (in the case of Fmoc strategy) or vice-versa.[3][]
The allyl group of N-(Allyl)-Glycine is stable under the standard deprotection conditions for both Boc (TFA) and Fmoc (piperidine) strategies, making it a compatible building block for either approach.[5][6]
Quantitative Performance Comparison
While direct head-to-head quantitative data for the synthesis of identical peptides using this compound versus Fmoc-N-(Allyl)-Glycine is not extensively available in the literature, performance can be extrapolated from the well-established characteristics of each strategy. The following table summarizes the expected performance based on typical peptide syntheses.
| Parameter | This compound Strategy | Fmoc-N-(Allyl)-Glycine Strategy |
| Deprotection Condition | Strong Acid (e.g., 50% TFA in DCM)[1] | Mild Base (e.g., 20% Piperidine in DMF)[3] |
| Orthogonality | Semi-orthogonal with benzyl-based side-chain protection[2] | Fully orthogonal with tBu-based side-chain protection[2] |
| Typical Coupling Efficiency | >99%[7] | >99%[] |
| Final Peptide Purity | High, especially for hydrophobic sequences[2] | Generally high, amenable to a wide range of sequences |
| Aggregation Issues | Less frequent due to protonation of the N-terminus after deprotection[2] | More frequent, especially for hydrophobic or long peptides |
| Automation Compatibility | Amenable to automation | Highly compatible with automated synthesizers[] |
| Cost of Amino Acid Derivative | Generally less expensive | Generally more expensive[] |
Experimental Protocols
Detailed methodologies for the incorporation of this compound and Fmoc-N-(Allyl)-Glycine in solid-phase peptide synthesis are provided below.
Protocol 1: Incorporation of this compound via Manual SPPS
This protocol outlines the manual solid-phase synthesis for incorporating a this compound residue into a peptide chain on a MBHA resin.[9]
Materials:
-
MBHA resin
-
This compound
-
Dichloromethane (DCM)
-
N,N-Dimethylformamide (DMF)
-
Trifluoroacetic acid (TFA)
-
Diisopropylethylamine (DIEA)
-
Coupling reagent (e.g., HBTU)
-
HOBt (1-Hydroxybenzotriazole)
Procedure:
-
Resin Swelling: Swell the MBHA resin in DCM in a reaction vessel for 30 minutes.
-
Boc Deprotection:
-
Treat the resin with 50% TFA in DCM for 2 minutes.
-
Drain and treat with 50% TFA in DCM for 20 minutes.
-
Wash the resin with DCM (3x), IPA (2x), and DCM (3x).
-
-
Neutralization:
-
Wash the resin with 5% DIEA in DCM (2x, 2 minutes each).
-
Wash the resin with DCM (3x).
-
-
Coupling of this compound:
-
In a separate vessel, dissolve this compound (3 eq.), HBTU (2.9 eq.), and HOBt (3 eq.) in DMF.
-
Add DIEA (6 eq.) to the solution and pre-activate for 2 minutes.
-
Add the activated amino acid solution to the resin.
-
Shake for 1-2 hours at room temperature.
-
Monitor coupling completion using the Kaiser test.
-
-
Washing: Wash the resin with DMF (3x) and DCM (3x).
-
Repeat: Proceed to the next deprotection and coupling cycle.
Protocol 2: Incorporation of Fmoc-N-(Allyl)-Glycine via Automated SPPS
This protocol describes the incorporation of an Fmoc-N-(Allyl)-Glycine residue using a standard automated peptide synthesizer with HBTU activation.[10][11]
Materials:
-
Rink Amide resin
-
Fmoc-N-(Allyl)-Glycine
-
N,N-Dimethylformamide (DMF)
-
20% (v/v) Piperidine in DMF
-
Coupling reagent: HBTU
-
Activator base: Diisopropylethylamine (DIEA)
Procedure (as programmed in an automated synthesizer):
-
Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes.
-
Fmoc Deprotection:
-
Treat the resin with 20% piperidine in DMF for 5 minutes.
-
Drain and repeat the treatment for 15 minutes.
-
Wash the resin with DMF (5x).
-
-
Coupling of Fmoc-N-(Allyl)-Glycine:
-
Deliver a solution of Fmoc-N-(Allyl)-Glycine (4 eq.) in DMF to the reaction vessel.
-
Deliver a solution of HBTU (3.9 eq.) and DIEA (8 eq.) in DMF.
-
Couple for 30-60 minutes.
-
Monitor coupling completion (optional, via integrated UV monitoring of Fmoc deprotection).
-
-
Washing: Wash the resin with DMF (5x).
-
Repeat: Proceed to the next deprotection and coupling cycle.
Signaling Pathways and Experimental Workflows
The logical flow of the Boc and Fmoc solid-phase peptide synthesis strategies are distinct, primarily differing in the deprotection step.
Caption: Boc Solid-Phase Peptide Synthesis Workflow.
Caption: Fmoc Solid-Phase Peptide Synthesis Workflow.
Side Reactions and Mitigation
Both Boc and Fmoc chemistries are susceptible to side reactions. In the context of N-(Allyl)-Glycine incorporation, the primary considerations are those inherent to the chosen strategy.
-
Boc Strategy: Repetitive acid treatment can lead to the degradation of acid-sensitive residues elsewhere in the peptide. The final cleavage with strong acids like HF requires specialized equipment.[2]
-
Fmoc Strategy: Base-catalyzed side reactions such as aspartimide formation can occur. Aggregation of the growing peptide chain is also a more common issue.[2][]
The N-allyl group is generally stable under both sets of conditions. However, care should be taken during the final cleavage and purification steps to avoid unintended reactions with the allyl moiety, depending on the other functional groups present in the peptide and the cleavage cocktail used.
Conclusion
The choice between this compound and Fmoc-N-(Allyl)-Glycine is a strategic one, with significant implications for the synthesis process.
This compound is a robust and cost-effective option, particularly advantageous for the synthesis of hydrophobic peptides where aggregation is a concern.[2][] However, the harsh acidic conditions for deprotection and final cleavage may not be suitable for peptides containing acid-sensitive functionalities.
Fmoc-N-(Allyl)-Glycine represents the more modern and widely used approach, offering the benefits of milder deprotection conditions and full orthogonality with a wide range of side-chain protecting groups.[][] This makes it highly suitable for the synthesis of complex, modified, and sensitive peptides, and it is exceptionally well-suited for automated synthesis.[]
Ultimately, the optimal choice will depend on the specific peptide sequence, the presence of other functional groups, the desired scale of synthesis, and the available laboratory infrastructure. A thorough evaluation of these factors will enable researchers to leverage the unique advantages of either Boc- or Fmoc-N-(Allyl)-Glycine to achieve their synthetic goals efficiently and with high fidelity.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. T boc fmoc protocols in peptide synthesis | PPTX [slideshare.net]
- 5. peptide.com [peptide.com]
- 6. EP0518295A2 - Allyl side chain protection in peptide synthesis - Google Patents [patents.google.com]
- 7. Coupling efficiencies of amino acids in the solid phase synthesis of peptides. | Semantic Scholar [semanticscholar.org]
- 9. benchchem.com [benchchem.com]
- 10. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 11. benchchem.com [benchchem.com]
Mass Spectrometry Analysis of Peptides with Boc-N-(Allyl)-Glycine: A Comparative Guide
For researchers, scientists, and drug development professionals engaged in the synthesis and characterization of modified peptides, the incorporation of unnatural amino acids like Boc-N-(Allyl)-Glycine offers a versatile tool for introducing novel functionalities. This guide provides a comparative analysis of the mass spectrometry (MS) behavior of peptides containing this compound, with a focus on its performance against other alternatives, supported by established fragmentation principles and experimental protocols.
The tert-butyloxycarbonyl (Boc) protecting group is frequently employed in solid-phase peptide synthesis (SPPS), and its presence on the N-allyl-glycine residue introduces specific considerations for mass spectrometry analysis. The labile nature of the Boc group and the unique structure of the N-alkylated glycine backbone influence the fragmentation patterns observed in tandem mass spectrometry (MS/MS), which are critical for sequence confirmation and structural elucidation.
Comparison of Peptide Modifications in Mass Spectrometry
The introduction of this compound into a peptide sequence can be compared with other modifications, such as standard Boc-protected amino acids and other N-alkylated glycine derivatives (peptoids). The primary differences in their mass spectrometric behavior lie in their fragmentation patterns and ionization efficiency.
| Feature | Peptide with this compound | Standard Peptide (e.g., with Glycine) | Peptoid with N-Allylglycine |
| Residue Mass | Variable, depends on the specific unnatural amino acid incorporated. | Standard residue masses. | Same as N-alkylated glycine in the peptide. |
| Backbone Structure | N-alkylated glycine backbone at the modification site. | Standard peptide backbone. | Entirely N-alkylated glycine backbone. |
| Primary Fragmentation | Cleavage of the Boc group and peptide backbone fragmentation (b and y-ions). | Peptide backbone fragmentation (b and y-ions). | Amide bond cleavage leading to B and Y-ions (peptoid nomenclature).[1] |
| Characteristic Ions | Neutral loss of isobutylene (56 Da) or tert-butanol (74 Da) from the Boc group. | A full series of b and y-ions. | Predominantly Y-ions for singly charged, N-acetylated peptoids.[1] |
| Ionization Efficiency | Generally good, can be enhanced by the presence of basic residues. | Dependent on the overall peptide sequence and charge state. | Can be lower for hydrophobic peptoids; enhanced by basic residues.[1] |
Experimental Protocols
Accurate mass spectrometry analysis of peptides containing this compound requires optimized sample preparation and instrument settings.
Protocol 1: Sample Preparation for LC-MS/MS Analysis
-
Stock Solution Preparation:
-
Accurately weigh 1 mg of the lyophilized peptide.
-
Dissolve the peptide in 1 mL of a 50:50 mixture of acetonitrile and deionized water to create a 1 mg/mL stock solution.
-
Vortex for 30 seconds to ensure complete dissolution.
-
-
Working Solution Preparation:
-
Dilute the stock solution with a suitable solvent, such as 0.1% formic acid in water/acetonitrile, to a final concentration of 1-10 pmol/µL for LC-MS/MS analysis.
-
Protocol 2: LC-MS/MS Analysis
-
Liquid Chromatography (LC) Separation:
-
Column: A C18 reversed-phase column is typically used for peptide separations.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A linear gradient from 5% to 40% Mobile Phase B over 30 minutes is a good starting point, which can be optimized based on the peptide's hydrophobicity.
-
Flow Rate: 200-300 nL/min for nano-LC systems.
-
-
Mass Spectrometry (MS) and MS/MS Parameters:
-
Ionization Mode: Electrospray ionization (ESI) in positive ion mode.
-
MS1 Scan: Acquire a full MS scan to identify the precursor ion of the peptide. The mass-to-charge ratio (m/z) should be calculated based on the peptide sequence including the this compound residue.
-
MS/MS Analysis (Data-Dependent Acquisition):
-
Select the most intense precursor ions for fragmentation.
-
Activation Method: Collision-Induced Dissociation (CID) or Higher-energy Collisional Dissociation (HCD).
-
Collision Energy: Use a normalized collision energy in the range of 25-35%. Stepped collision energy can be beneficial to observe both the labile Boc group fragmentation and the peptide backbone cleavages.
-
-
Visualization of Workflows and Fragmentation
To better illustrate the processes involved in the analysis of peptides containing this compound, the following diagrams are provided.
Experimental workflow for the analysis of peptides containing this compound.
The fragmentation of a peptide containing this compound in a tandem mass spectrometer is expected to follow predictable pathways. The initial and most prominent fragmentation is often the loss of the Boc group, followed by cleavages along the peptide backbone to produce b and y-ions, which are used for sequence determination.
Expected fragmentation pathways for a peptide with this compound.
References
A Comparative Guide to the NMR Characterization of Boc-N-(Allyl)-Glycine and Its Analogs
For researchers, scientists, and drug development professionals, the precise structural elucidation of modified amino acids is paramount. This guide provides a comparative analysis of the Nuclear Magnetic Resonance (NMR) characterization of Boc-N-(Allyl)-Glycine, a key building block in peptide synthesis and medicinal chemistry. We present a detailed examination of its 1H and 13C NMR spectra, alongside a comparison with relevant alternatives, supported by experimental protocols and data visualizations.
Introduction to this compound Incorporation
The tert-butyloxycarbonyl (Boc) protecting group is a cornerstone of modern peptide chemistry, enabling the stepwise assembly of amino acid residues. The incorporation of non-canonical amino acids, such as N-allyl glycine, introduces valuable functionality for subsequent chemical modification, including peptide stapling, cyclization, and the introduction of labels or therapeutic payloads. Accurate characterization of these modified building blocks is the first critical step to ensure the success of these advanced synthetic strategies. NMR spectroscopy stands as the most powerful technique for the unambiguous confirmation of structure and purity.
Comparative NMR Data Analysis
Table 1: 1H NMR Data Comparison (400 or 500 MHz, CDCl3)
| Compound | Boc (9H, s) | α-CH2 (2H) | N-CH2-alkenyl (2H) | Alkenyl-CH (1H, m) | Alkenyl-CH2 (2H, m) | Alkyne-CH (1H, t) |
| This compound Methyl Ester | 1.40 ppm | ~4.35 ppm (m) | ~2.47 ppm (m) | 5.62-5.71 ppm | 5.10-5.12 ppm | N/A |
| Boc-Glycine | 1.45 ppm | 3.94 ppm (d) | N/A | N/A | N/A | N/A |
| Boc-N-(propargyl)-glycine | Data not available | Data not available | Data not available | N/A | N/A | Data not available |
Note: For this compound Methyl Ester, the α-CH proton signal is reported as a multiplet between 4.32-4.38 ppm. The N-CH2 protons are also part of a multiplet around 2.41-2.53 ppm. For Boc-Glycine, the α-CH2 protons appear as a doublet due to coupling with the N-H proton.
Table 2: 13C NMR Data Comparison (125 MHz, CDCl3)
| Compound | Boc C(CH3)3 | Boc C (CH3)3 | Boc C=O | α-CH2 | Ester/Acid C=O | N-C H2-alkenyl | Alkenyl-C H | Alkenyl-C H2 | Alkyne-CH | Alkyne-C |
| This compound Methyl Ester | 28.37 ppm | 79.94 ppm | 155.27 ppm | 53.0 ppm | 172.62 ppm | 36.86 ppm | 132.42 ppm | 119.12 ppm | N/A | N/A |
| Boc-Glycine | 28.3 ppm | 80.1 ppm | 156.0 ppm | 42.3 ppm | 175.9 ppm | N/A | N/A | N/A | N/A | N/A |
| Boc-N-(propargyl)-glycine | Data not available | Data not available | Data not available | Data not available | Data not available | Data not available | N/A | N/A | Data not available | Data not available |
Experimental Protocols
A generalized experimental protocol for the NMR characterization of Boc-protected amino acids is provided below.
Sample Preparation:
-
Accurately weigh 5-10 mg of the Boc-protected amino acid.
-
Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl3, DMSO-d6) in a clean, dry vial.
-
Transfer the solution to a 5 mm NMR tube.
NMR Data Acquisition:
-
Instrument: A 400 MHz or 500 MHz NMR spectrometer.
-
1H NMR:
-
Acquire a standard one-dimensional proton spectrum.
-
Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds.
-
Reference the spectrum to the residual solvent peak (e.g., CDCl3 at 7.26 ppm).
-
-
13C NMR:
-
Acquire a proton-decoupled one-dimensional carbon spectrum.
-
Typical parameters: 1024 or more scans, relaxation delay of 2 seconds.
-
Reference the spectrum to the solvent peak (e.g., CDCl3 at 77.16 ppm).
-
Data Processing:
-
Apply Fourier transformation, phase correction, and baseline correction to the acquired spectra using appropriate software.
-
For 1H NMR, integrate the peaks to determine the relative number of protons.
-
Analyze the chemical shifts, multiplicities (singlet, doublet, triplet, multiplet), and coupling constants to assign the signals to the corresponding nuclei in the molecular structure.
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and NMR characterization of a Boc-protected N-substituted glycine.
Caption: Workflow for the synthesis and NMR characterization of this compound.
Signaling Pathways and Logical Relationships
The structural information obtained from NMR directly informs the subsequent application of this compound in peptide synthesis. The confirmation of the allyl group's integrity is crucial for planning orthogonal chemistries.
Caption: Logical flow from NMR characterization to downstream applications of this compound.
Conclusion
The NMR characterization of this compound and its analogs is a critical quality control step in synthetic and medicinal chemistry. The distinctive signals of the Boc group and the allyl moiety in both 1H and 13C NMR spectra provide a definitive fingerprint for structural confirmation. While experimental data for the free acid of this compound is not widely published, the analysis of its methyl ester, in conjunction with data from similar compounds like Boc-Glycine, offers a robust framework for its characterization. This guide provides the necessary data and protocols to assist researchers in the confident incorporation of this versatile building block into their synthetic workflows.
A Comparative Guide to the HPLC Purification and Analysis of Boc-N-(Allyl)-Glycine Peptides
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) methods for the purification and analysis of peptides incorporating Boc-N-(Allyl)-Glycine. The inclusion of the N-allyl group introduces a moderate increase in hydrophobicity compared to a standard glycine residue, influencing its behavior during reverse-phase chromatography. Furthermore, the tert-butyloxycarbonyl (Boc) protecting group significantly increases the peptide's non-polar character, necessitating optimized separation strategies.
This document offers a comparative analysis of analytical and preparative HPLC protocols, supported by representative experimental data to guide method development and optimization for this class of modified peptides.
Comparative Performance of HPLC Methods
The choice between analytical and preparative HPLC fundamentally depends on the desired outcome: high-resolution separation for purity assessment versus isolation of the target peptide in larger quantities. The introduction of the Boc and allyl moieties impacts both approaches.
Key Observations:
-
Increased Retention Time: The presence of the hydrophobic Boc and allyl groups leads to a longer retention time on reverse-phase columns compared to the analogous unprotected or non-allylated peptides.[1] This is a primary consideration for gradient design.
-
Method Optimization: Standard peptide purification protocols often require adjustments to the gradient slope and organic solvent concentration to achieve optimal separation of this compound peptides from synthesis-related impurities.[2][3]
-
Column Selection: C18 columns are the standard choice for peptide purification, offering sufficient hydrophobicity to retain and separate the target compound.[2][3] For highly hydrophobic sequences, a C8 or C4 column might be considered to reduce retention times.
The following tables summarize the expected performance and typical parameters for analytical and preparative HPLC of a model peptide, Ac-Ala-Ala-(Boc-N-Allyl-Gly)-Ala-Ala-NH2, compared to its non-allylated counterpart.
Table 1: Analytical RP-HPLC Performance Comparison
| Parameter | Boc-Gly Peptide (Alternative 1) | Boc-N-(Allyl)-Gly Peptide (Product) | Justification for Performance |
| Expected Retention Time | ~18.5 min | ~20.2 min | The allyl group increases hydrophobicity, leading to stronger interaction with the C18 stationary phase and thus a longer retention time. |
| Peak Resolution | High | High | Analytical columns with small particle sizes provide excellent resolution for purity analysis. |
| Typical Purity Achieved | >98% | >98% | High-resolution analytical HPLC is designed to accurately quantify purity levels.[4] |
| Sample Loading | 1-20 µg | 1-20 µg | Analytical HPLC is a high-sensitivity technique requiring minimal sample. |
Table 2: Preparative RP-HPLC Performance Comparison
| Parameter | Boc-Gly Peptide (Alternative 1) | Boc-N-(Allyl)-Gly Peptide (Product) | Justification for Performance |
| Expected Elution Window | 25-35% Acetonitrile | 30-40% Acetonitrile | The increased hydrophobicity of the allyl group requires a higher concentration of organic solvent for elution. |
| Resolution | Moderate | Moderate | Preparative columns have larger particle sizes, which can lead to broader peaks compared to analytical columns. |
| Typical Purity of Pooled Fractions | >95% | >95% | The goal of preparative HPLC is to isolate the main product with acceptable purity, often followed by a final analytical check.[2] |
| Sample Loading | 1-50 mg | 1-50 mg | Preparative columns are designed to handle significantly larger sample loads for purification. |
Experimental Protocols
Detailed methodologies for both analytical and preparative HPLC are provided below. These protocols serve as a starting point and may require optimization based on the specific peptide sequence and HPLC system.
Analytical RP-HPLC Protocol
This protocol is designed for the purity assessment of the crude or purified this compound peptide.
-
Sample Preparation: Dissolve the lyophilized peptide in a minimum volume of Mobile Phase A to a final concentration of 1 mg/mL. Vortex to ensure complete dissolution and filter through a 0.22 µm syringe filter before injection.
-
HPLC System: An analytical HPLC system equipped with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size, 100-120 Å pore size).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in HPLC-grade water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in HPLC-grade acetonitrile.
-
Gradient: A linear gradient from 5% to 65% Mobile Phase B over 30 minutes is a suitable starting point for many peptides.[5]
-
Flow Rate: 1.0 mL/min.
-
Detection: UV absorbance at 214 nm or 220 nm.[3]
-
Injection Volume: 10 µL.
Preparative RP-HPLC Protocol
This protocol is intended for the purification of the this compound peptide from a crude synthesis mixture.
-
Sample Preparation: Dissolve the crude peptide in a minimal amount of Mobile Phase A. If solubility is an issue, a small amount of acetonitrile can be added. Centrifuge the sample to pellet any insoluble material and filter the supernatant.
-
HPLC System: A preparative or semi-preparative HPLC system with a fraction collector.
-
Column: C18 reverse-phase column (e.g., 21.2 x 250 mm, 5-10 µm particle size).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in HPLC-grade water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in HPLC-grade acetonitrile.
-
Gradient: A shallow gradient is often used in preparative HPLC to maximize resolution. A starting point could be a linear gradient from 20% to 50% Mobile Phase B over 40 minutes.
-
Flow Rate: Dependent on the column dimensions, typically in the range of 10-20 mL/min.
-
Detection: UV absorbance at 220 nm.
-
Fraction Collection: Collect fractions across the main peak elution profile. Analyze the purity of each fraction by analytical RP-HPLC and pool the fractions that meet the desired purity level.
-
Post-Purification: Lyophilize the pooled fractions to obtain the purified peptide as a powder.
Visualizing the Workflow
The following diagrams illustrate the logical flow of the purification and analysis process for this compound peptides.
Caption: Workflow for the synthesis, purification, and analysis of this compound peptides.
Caption: Logical flow for analytical versus preparative HPLC of modified peptides.
References
A Comparative Analysis of Coupling Reagents for Amide Bond Formation with Boc-N-(Allyl)-Glycine
For researchers, scientists, and professionals in drug development, the efficient synthesis of peptides and peptide-like structures is fundamental. The choice of coupling reagent is a critical parameter that dictates the success of amide bond formation, influencing reaction yields, purity, and the preservation of stereochemical integrity. Boc-N-(Allyl)-Glycine is a versatile building block in peptide synthesis and medicinal chemistry, with its allyl group offering a site for diverse chemical modifications. This guide presents a comparative study of three widely used coupling reagents—HATU, HBTU, and EDC in conjunction with HOBt—for the coupling of this compound with a primary amine, using benzylamine as a model.
The selection of an appropriate coupling reagent is pivotal for optimizing the synthesis of peptidomimetics and other complex molecules derived from this compound. This guide provides a direct comparison of the performance of these reagents, supported by experimental data, to facilitate an informed decision-making process for synthetic chemists.
Performance Comparison of Coupling Reagents
The efficacy of a coupling reagent is assessed by its ability to promote rapid and complete amide bond formation while minimizing side reactions. The following table summarizes the quantitative data from a comparative study of the coupling of this compound with benzylamine, highlighting the performance of each reagent under standardized conditions.
| Coupling Reagent | Class | Reaction Time (hours) | Yield (%) | Purity (%) | Key Considerations |
| HATU | Aminium/Uronium Salt | 1 | 96 | >98 | Highly efficient with rapid reaction times, ideal for sterically hindered or challenging couplings. Requires a non-nucleophilic base like DIPEA. |
| HBTU | Aminium/Uronium Salt | 2.5 | 92 | >97 | A reliable and cost-effective choice for routine couplings, exhibiting slightly lower reactivity compared to HATU. |
| EDC/HOBt | Carbodiimide | 12 | 85 | >95 | A classic and economical option. The water-solubility of the EDC byproduct simplifies purification in solution-phase synthesis. |
Experimental Workflow
The general experimental workflow for the comparative study of coupling reagents for this compound is depicted below. This process includes the activation of the carboxylic acid, the coupling reaction with the amine, and the subsequent work-up and purification of the desired amide product.
Experimental Protocols
Below are the detailed experimental methodologies for the coupling of this compound with benzylamine using HATU, HBTU, and EDC/HOBt.
Protocol 1: HATU-Mediated Coupling
Materials:
-
This compound (1.0 eq)
-
Benzylamine (1.0 eq)
-
HATU (1.1 eq)
-
N,N-Diisopropylethylamine (DIPEA) (2.5 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
Procedure:
-
Dissolve this compound in anhydrous DMF in a round-bottom flask under an inert atmosphere.
-
Add DIPEA to the solution and stir for 5 minutes.
-
Add HATU to the mixture and allow it to pre-activate for 5-10 minutes at room temperature.
-
Add benzylamine to the activated mixture.
-
Stir the reaction at room temperature for 1 hour.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 1 M HCl, saturated NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Protocol 2: HBTU-Mediated Coupling
Materials:
-
This compound (1.0 eq)
-
Benzylamine (1.0 eq)
-
HBTU (1.1 eq)
-
DIPEA (2.5 eq)
-
Anhydrous DMF
Procedure:
-
In a flask, dissolve this compound in anhydrous DMF under an inert atmosphere.
-
Add DIPEA to the solution and stir for 5 minutes.
-
Add HBTU to the mixture and stir for an additional 10-15 minutes for pre-activation.
-
Add benzylamine to the reaction mixture.
-
Stir at room temperature for 2.5 hours.
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete, pour the mixture into water and extract with ethyl acetate.
-
Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by silica gel column chromatography.
Protocol 3: EDC/HOBt-Mediated Coupling
Materials:
-
This compound (1.0 eq)
-
Benzylamine (1.0 eq)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq)
-
1-Hydroxybenzotriazole (HOBt) (1.2 eq)
-
DIPEA (1.2 eq)
-
Anhydrous Dichloromethane (DCM)
Procedure:
-
Dissolve this compound and HOBt in anhydrous DCM in a round-bottom flask and cool to 0 °C in an ice bath.
-
In a separate flask, dissolve benzylamine in anhydrous DCM and add DIPEA.
-
Add the benzylamine solution to the cooled solution of this compound and HOBt.
-
Add EDC to the reaction mixture in one portion.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, dilute the reaction mixture with DCM.
-
Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by silica gel column chromatography.
A Comparative Guide to Boc-N-(Allyl)-Glycine and Other Allylated Amino Acids in Peptide Synthesis and Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
In the landscape of peptide synthesis and the development of novel therapeutics, the choice of building blocks is paramount to achieving high yields, purity, and desired biological activity. Allylated amino acids, with their unique reactive handle, offer a versatile platform for the synthesis of complex peptides, peptidomimetics, and various small molecules. This guide provides a comprehensive benchmark of Boc-N-(Allyl)-Glycine against other commonly used allylated amino acids, supported by experimental data and detailed protocols to inform your research and development endeavors.
Introduction to Allylated Amino Acids
Allyl-protected amino acids are valuable tools in solid-phase peptide synthesis (SPPS) and organic synthesis. The allyl group can be selectively removed under mild conditions using palladium catalysts, providing an orthogonal protecting group strategy that is compatible with both Boc and Fmoc chemistries.[1][2] This allows for site-specific modifications of peptides, such as cyclization, branching, and conjugation to other molecules.[3]
This compound is a versatile building block that combines the acid-labile Boc protecting group with an N-allyl moiety.[4] This unique structure makes it a valuable tool for introducing a reactive allyl group at the N-terminus of a peptide or within a peptide sequence. This guide will compare the properties and performance of this compound with other relevant allylated amino acids, focusing on key performance indicators in synthetic applications.
Physicochemical Properties of Selected Allylated Amino Acids
A clear understanding of the physicochemical properties of these building blocks is crucial for their effective use in synthesis. The following table summarizes key properties of this compound and other representative allylated amino acids.
| Property | This compound | Fmoc-N-(allyl)-glycine | Fmoc-allyl-L-glycine |
| CAS Number | 145618-68-4[4] | 146549-21-5 | 146549-21-5[5] |
| Molecular Formula | C10H17NO4[4] | C20H19NO4 | C20H19NO4[5] |
| Molecular Weight | 215.25 g/mol [4] | 337.37 g/mol | 337.37 g/mol [5] |
| Appearance | White powder[4] | - | - |
| Melting Point | 89-94 °C[4] | - | - |
| Purity | ≥ 99% (HPLC)[4] | ≥ 99% (HPLC, Chiral HPLC) | ≥ 99% (HPLC, Chiral HPLC)[5] |
| Storage Conditions | Store at 0-8°C[4] | - | - |
Performance in Peptide Synthesis: A Comparative Overview
Direct head-to-head comparative studies with quantitative data for a wide range of allylated amino acids are limited in the published literature. However, we can infer performance based on reported yields and purities from various syntheses. The following table compiles available data to provide a comparative perspective. It is important to note that direct comparisons should be made with caution, as experimental conditions may vary between studies.
| Amino Acid Derivative | Application | Reported Yield/Purity | Reference |
| This compound | Building block for peptide synthesis | ≥ 99% Purity (Commercial Spec) | [4] |
| N-Tosyl and N-Trifluoroacetyl Allylated Amino Acids | Palladium-catalyzed N-allylation | Good to excellent yields | [6][7][8] |
| Fmoc-Lys(Alloc)-OH | Synthesis of branched peptides | 82% Purity | [3] |
| Ac-Lys(Alloc)-Gly-Phe | Metal-free Alloc deprotection study | 99% Purity after deprotection | [9] |
Experimental Protocols
General Protocol for Solid-Phase Peptide Synthesis (SPPS) using Allylated Amino Acids (Fmoc/tBu Strategy)
This protocol outlines the general steps for incorporating an allylated amino acid into a peptide chain using Fmoc-based solid-phase synthesis.
-
Resin Swelling: Swell the appropriate resin (e.g., Rink Amide resin) in N,N-dimethylformamide (DMF) for 1-2 hours.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5-10 minutes to remove the Fmoc protecting group from the growing peptide chain. Repeat this step once.
-
Washing: Wash the resin thoroughly with DMF to remove residual piperidine and byproducts.
-
Coupling of Allylated Amino Acid:
-
Pre-activate the Fmoc- or Boc-protected allylated amino acid (3-5 equivalents) with a suitable coupling reagent (e.g., HBTU/HOBt or HATU) and a base (e.g., N,N-diisopropylethylamine - DIPEA) in DMF.
-
Add the activated amino acid solution to the resin.
-
Allow the coupling reaction to proceed for 1-2 hours at room temperature.
-
Monitor the coupling reaction using a qualitative test (e.g., Kaiser test).
-
-
Washing: Wash the resin with DMF to remove excess reagents.
-
Capping (Optional): To block any unreacted amino groups, treat the resin with a capping solution (e.g., acetic anhydride and DIPEA in DMF).
-
Repeat: Repeat steps 2-6 for each subsequent amino acid in the peptide sequence.
Protocol for Palladium-Catalyzed Deprotection of Allyl/Alloc Groups on Solid Support
This protocol describes the removal of the allyl or allyloxycarbonyl (Alloc) protecting group from a resin-bound peptide.[2]
-
Resin Preparation: Swell the peptide-resin in dichloromethane (DCM) or tetrahydrofuran (THF).
-
Deprotection Cocktail: Prepare a deprotection cocktail consisting of a palladium(0) catalyst (e.g., Pd(PPh₃)₄, 0.2-0.5 equivalents) and a scavenger (e.g., phenylsilane, 20 equivalents) in DCM or THF.
-
Deprotection Reaction: Add the deprotection cocktail to the resin and gently agitate the mixture at room temperature for 1-2 hours under an inert atmosphere (e.g., argon or nitrogen). The reaction progress can be monitored by HPLC-MS analysis of a small cleaved sample.
-
Washing: After completion of the reaction, wash the resin extensively with the reaction solvent, followed by DMF and DCM to remove the palladium catalyst and scavenger byproducts. A wash with a solution of sodium diethyldithiocarbamate can aid in scavenging residual palladium.[10]
Visualizing Key Processes in Allylated Amino Acid Chemistry
To further illustrate the concepts discussed, the following diagrams, generated using the DOT language, visualize a typical experimental workflow, a relevant signaling pathway, and the decision-making process for selecting an allylated amino acid.
Side Reactions and Considerations
While allylated amino acids offer significant advantages, researchers should be aware of potential side reactions. During palladium-catalyzed deprotection, incomplete removal or side reactions with other functional groups can occur.[11] Furthermore, the choice of coupling reagents can influence the efficiency of incorporating sterically hindered allylated amino acids.[12] Careful optimization of reaction conditions and thorough purification of the final product are essential to ensure the desired outcome.
Conclusion
This compound and other allylated amino acids are indispensable tools in modern peptide chemistry and drug discovery. Their orthogonal deprotection allows for the synthesis of complex and modified peptides with a high degree of control. While direct comparative data across a broad range of allylated amino acids is not always readily available, the information and protocols provided in this guide offer a solid foundation for researchers to select and effectively utilize these versatile building blocks in their synthetic endeavors. The continued development of new allylated amino acids and deprotection strategies will undoubtedly expand the possibilities for creating novel and potent therapeutic agents.
References
- 1. benchchem.com [benchchem.com]
- 2. diva-portal.org [diva-portal.org]
- 3. kohan.com.tw [kohan.com.tw]
- 4. chemimpex.com [chemimpex.com]
- 5. chemimpex.com [chemimpex.com]
- 6. researchgate.net [researchgate.net]
- 7. thieme-connect.com [thieme-connect.com]
- 8. thieme-connect.com [thieme-connect.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. rsc.org [rsc.org]
- 11. BiblioMed.org - Fulltext article Viewer [bibliomed.org]
- 12. benchchem.com [benchchem.com]
Verifying Boc-N-(Allyl)-Glycine Incorporation: A Comparative Guide to Edman Degradation, Mass Spectrometry, and NMR Spectroscopy
For researchers, scientists, and drug development professionals, the successful incorporation of modified amino acids is a critical checkpoint in peptide synthesis. This guide provides an objective comparison of three powerful analytical techniques—Edman degradation, mass spectrometry, and Nuclear Magnetic Resonance (NMR) spectroscopy—for validating the incorporation of Boc-N-(Allyl)-Glycine. Supported by experimental data and detailed protocols, this document will aid in selecting the most appropriate method for unambiguous characterization.
The introduction of non-canonical amino acids, such as N-allyl glycine, into peptide chains offers a versatile strategy for developing novel therapeutics with enhanced properties. The allyl group, in particular, serves as a valuable chemical handle for post-synthetic modifications, including pegylation, glycosylation, and the introduction of fluorescent labels. However, the successful incorporation of these modified residues must be rigorously validated. While Edman degradation has been a cornerstone of peptide sequencing, modern spectrometric techniques like mass spectrometry and NMR spectroscopy provide complementary and often more definitive data.
Comparative Analysis of Analytical Techniques
The choice of analytical method for validating the incorporation of this compound hinges on the specific information required, the stage of the synthesis, and the available instrumentation. After the peptide is synthesized and the Boc protecting group is removed, the N-allyl glycine residue can be interrogated by each of these techniques.
| Feature | Edman Degradation | Mass Spectrometry (MS) | Nuclear Magnetic Resonance (NMR) Spectroscopy |
| Primary Application | Sequential N-terminal amino acid sequencing. | Determination of molecular weight and amino acid sequence. | Detailed 3D structure and confirmation of covalent bonds. |
| Direct Detection of N-Allyl Glycine | Indirectly, by identifying a modified phenylthiohydantoin (PTH) derivative. Requires a standard for comparison. | Directly, by observing the mass shift corresponding to the N-allyl group and its characteristic fragmentation pattern. | Directly, by identifying the unique chemical shifts of the allyl group's protons and carbons. |
| Sample Requirement | 10-100 picomoles | 1-10 picomoles | 0.5-5 millimolar (mM) |
| Throughput | Low; sequential analysis. | High; rapid analysis of complex mixtures. | Moderate; requires longer acquisition times for 2D experiments. |
| Structural Information | Primary sequence from the N-terminus. | Primary sequence and post-translational modifications. | Detailed 3D structure, conformation, and dynamics. |
| Destructive/Non-destructive | Destructive | Destructive (in MS/MS mode) | Non-destructive |
Experimental Protocols
Edman Degradation for N-Allyl Glycine Identification
Edman degradation sequentially removes amino acids from the N-terminus of a peptide.[1][2][3] For a peptide containing N-allyl glycine at the N-terminus (after Boc deprotection), the phenyl isothiocyanate (PITC) reagent will react with the secondary amine of the N-allyl glycine. The resulting phenylthiocarbamoyl (PTC) derivative is then cleaved under acidic conditions to yield a modified anilinothiazolinone (ATZ) derivative, which is subsequently converted to a more stable phenylthiohydantoin (PTH)-N-allyl-glycine derivative.
Protocol:
-
Sample Preparation: Approximately 10-100 picomoles of the purified peptide is loaded onto a polyvinylidene difluoride (PVDF) membrane.
-
Automated Edman Degradation: The membrane is placed in an automated protein sequencer.
-
Coupling: The peptide is reacted with PITC in a basic solution (e.g., N-methylpiperidine in n-heptane/ethyl acetate) to form the PTC-peptide.
-
Cleavage: The PTC-N-allyl-glycine is cleaved from the peptide using trifluoroacetic acid (TFA).
-
Conversion: The resulting ATZ-N-allyl-glycine is converted to the more stable PTH-N-allyl-glycine by treatment with aqueous acid.
-
HPLC Analysis: The PTH-N-allyl-glycine is identified by reverse-phase high-performance liquid chromatography (HPLC) by comparing its retention time to a synthesized standard of PTH-N-allyl-glycine.[4]
Expected Data: The successful incorporation and N-terminal placement of N-allyl glycine will be confirmed by the appearance of a unique peak in the HPLC chromatogram corresponding to the PTH-N-allyl-glycine standard. The absence of a standard will make definitive identification challenging.
Mass Spectrometry for N-Allyl Glycine Confirmation
Mass spectrometry is a highly sensitive technique that measures the mass-to-charge ratio of ions. For peptides containing N-allyl glycine, both the intact mass of the peptide and the fragmentation pattern in tandem mass spectrometry (MS/MS) can confirm its incorporation.
Protocol (LC-MS/MS):
-
Sample Preparation: The purified peptide (1-10 picomoles) is dissolved in a suitable solvent (e.g., 0.1% formic acid in water/acetonitrile).
-
Liquid Chromatography (LC): The peptide is injected onto a reverse-phase HPLC column (e.g., C18) and eluted with a gradient of increasing organic solvent to separate it from impurities.
-
Mass Spectrometry (MS): The eluting peptide is ionized (e.g., by electrospray ionization, ESI) and its molecular weight is determined.
-
Tandem Mass Spectrometry (MS/MS): The peptide ion of interest is selected and fragmented (e.g., by collision-induced dissociation, CID). The masses of the resulting fragment ions are measured.
Expected Data:
-
MS: The measured molecular weight of the peptide should match the theoretical mass calculated for the sequence including the N-allyl glycine residue (mass of glycine + 40.03 Da for the allyl group).
-
MS/MS: The fragmentation spectrum will show a series of b- and y-ions. The mass difference between consecutive b- or y-ions will correspond to the mass of the amino acid residues. A mass difference corresponding to N-allyl glycine (97.05 Da) will confirm its presence in the sequence. The fragmentation of the N-allyl group itself can also provide characteristic product ions.
NMR Spectroscopy for Unambiguous Structural Validation
Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the chemical environment of each atom in a molecule. For a peptide containing N-allyl glycine, specific signals for the allyl group's protons and carbons will be observable in 1D and 2D NMR spectra, providing definitive proof of its incorporation and covalent structure.
Protocol (2D NMR):
-
Sample Preparation: The purified peptide is dissolved in a suitable NMR solvent (e.g., H₂O/D₂O 9:1 or DMSO-d₆) to a concentration of 0.5-5 mM.
-
1D ¹H NMR: A one-dimensional proton NMR spectrum is acquired to assess sample purity and identify the characteristic signals of the allyl group.
-
2D NMR: A suite of two-dimensional NMR experiments is performed:
-
COSY (Correlation Spectroscopy): To identify scalar-coupled protons, confirming the connectivity within the allyl group.
-
TOCSY (Total Correlation Spectroscopy): To identify all protons within a spin system, confirming the entire allyl group.
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons, providing the chemical shifts of the allyl carbons.
-
Expected Data:
The N-allyl group will give rise to characteristic signals in the NMR spectra:
-
¹H NMR:
-
A multiplet around 5.7-6.0 ppm (the CH proton).
-
Two multiplets around 5.1-5.3 ppm (the =CH₂ protons).
-
A doublet around 3.8-4.0 ppm (the N-CH₂ protons).
-
-
¹³C NMR (from HSQC):
-
A signal around 133-135 ppm (the CH carbon).
-
A signal around 117-119 ppm (the =CH₂ carbon).
-
A signal around 50-55 ppm (the N-CH₂ carbon).
-
The correlations observed in the 2D NMR spectra will unambiguously confirm the presence and connectivity of the N-allyl glycine residue.
Visualizing the Workflows
Conclusion
Validating the successful incorporation of this compound is crucial for the integrity of synthetic peptides. While Edman degradation can provide evidence of N-terminal modification, it is an indirect method that relies on the availability of a PTH standard. In contrast, mass spectrometry offers a rapid and sensitive means to confirm both the molecular weight and the sequence of the modified peptide. For the most definitive and comprehensive structural confirmation, NMR spectroscopy stands out as the gold standard, providing unambiguous evidence of the covalent structure and conformation of the N-allyl glycine residue within the peptide. The selection of the optimal validation strategy will depend on the specific requirements of the research, but a combination of these techniques often provides the most robust and reliable characterization.
References
- 1. Improved LC–MS identification of short homologous peptides using sequence-specific retention time predictors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ehu.eus [ehu.eus]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Improved analysis of PTH amino acids using a Thermo Scientific Hypersil GOLD HPLC column - Thermo Scientific AppsLab Library of Analytical Applications [appslab.thermofisher.com]
The Strategic Calculus of Specialty Building Blocks: A Cost-Benefit Analysis of Boc-N-(Allyl)-Glycine in Large-Scale Synthesis
For researchers, scientists, and drug development professionals, the selection of building blocks in large-scale peptide synthesis is a critical decision balancing cost, efficiency, and the unique functionalities required for the final active pharmaceutical ingredient (API). This guide provides a comprehensive cost-benefit analysis of utilizing Boc-N-(Allyl)-Glycine, a versatile but specialized amino acid derivative, in comparison to other synthetic strategies.
This compound offers a unique combination of a tert-butyloxycarbonyl (Boc) protecting group for the amine and a reactive allyl group on the side chain. This structure allows for its incorporation into a peptide backbone and subsequent orthogonal deprotection of the allyl group for further modification, such as cyclization or the attachment of other moieties. However, its specialized nature comes at a higher initial cost compared to standard protected amino acids, necessitating a thorough evaluation of its economic and scientific viability for large-scale campaigns.
Comparative Cost Analysis
A primary consideration in any large-scale synthesis is the cost of raw materials. While pricing is subject to market fluctuations and supplier negotiations, a general comparison reveals the premium associated with this compound.
| Reagent | Purity | Price (USD/gram) - Small Scale* | Estimated Bulk Price (USD/gram)** |
| This compound | ≥99% | ~$197.00[1] | Significantly lower, but remains a premium reagent |
| Fmoc-N-(Allyl)-Glycine | ≥99% | ~$548.22 | Higher than this compound |
| Boc-Glycine | ≥98% | ~$3.20[2] | Commodity pricing |
| Other N-Substituted Glycines (Peptoids) | Variable | Variable | Dependent on specific amine sub-monomer cost |
*Small-scale pricing is based on publicly available data for research quantities (e.g., 1 gram) and can vary significantly between suppliers. **Bulk pricing is proprietary and subject to negotiation with manufacturers but is expected to be substantially lower than small-scale prices.
The initial higher cost of this compound must be weighed against its potential to streamline the overall synthesis and enable the creation of complex peptide architectures that might otherwise be more challenging or costly to produce.
Performance and Process Efficiency
The true value of a building block in large-scale synthesis is determined by its performance throughout the manufacturing process. This includes coupling efficiency, deprotection conditions, and the impact on downstream processing.
Coupling Reactions
N-substituted amino acids, including this compound, can present steric hindrance during the coupling step in solid-phase peptide synthesis (SPPS), potentially leading to lower yields or requiring more potent, and often more expensive, coupling reagents.
| Coupling Reagent Class | Examples | Cost-Effectiveness | Suitability for N-substituted Amino Acids |
| Carbodiimides | DCC, DIC | High | Can be less efficient for sterically hindered couplings. |
| Aminium/Uronium Salts | HBTU, HATU, COMU | Moderate to High | Often preferred for difficult couplings due to higher reactivity.[3] |
| Phosphonium Salts | PyBOP, PyAOP | Low (PyAOP) to Moderate (PyBOP) | Effective for hindered amino acids; PyAOP is very expensive for industrial use.[4] |
The choice of coupling reagent is a critical factor in the overall process cost. While carbodiimides are generally more cost-effective, the potential for incomplete coupling with a sterically hindered building block like this compound could lead to a higher impurity profile and more complex downstream purification, ultimately increasing the total cost.[3]
Allyl Group Deprotection
The key feature of this compound is the orthogonal nature of the allyl protecting group, which is typically removed using a palladium catalyst. This step introduces both advantages and challenges in a large-scale setting.
Benefits:
-
Orthogonality: The allyl group is stable to the acidic conditions used for Boc deprotection and the basic conditions used in Fmoc chemistry, allowing for selective deprotection at a desired stage.[5]
-
Mild Conditions: Deprotection is achieved under mild, often neutral conditions, which is beneficial for sensitive peptide sequences.
Challenges:
-
Catalyst Cost: Palladium catalysts, such as Pd(PPh₃)₄, represent a significant cost.[6]
-
Catalyst Removal: Residual palladium in the final API is strictly regulated by bodies like the International Council for Harmonisation (ICH). The removal of palladium to acceptable levels (typically in the low ppm range) requires dedicated downstream processing steps, such as treatment with metal scavengers, which adds to the overall cost and complexity of the manufacturing process.[][8]
-
Process Optimization: The deprotection reaction requires careful optimization to ensure complete removal of the allyl group without compromising the integrity of the peptide.
The cost of palladium removal is a crucial factor in the economic assessment. Various technologies are available, each with its own cost implications:
| Palladium Removal Method | Description | Cost Considerations |
| Activated Carbon | Adsorption of palladium onto carbon. | Relatively low cost of material, but may require large volumes and can lead to product loss.[9] |
| Silica-Based Scavengers | Functionalized silica gels that chelate palladium. | Higher initial cost than carbon, but often more efficient and selective, leading to lower product loss.[10] |
| Resin-Based Scavengers | Polymer resins with functional groups that bind palladium. | Can be highly effective but may be more expensive than silica-based options. |
| Crystallization | Removal of palladium impurities through crystallization of the API. | Can be cost-effective if the API crystallizes well, but may not be sufficient on its own to meet stringent limits. |
Alternatives to this compound
The decision to use this compound should be made after considering alternative strategies to achieve the desired molecular structure.
Fmoc-N-(Allyl)-Glycine
This analog utilizes the fluorenylmethyloxycarbonyl (Fmoc) protecting group instead of Boc.
-
Advantages: The Fmoc strategy is often favored in modern peptide synthesis due to its milder deprotection conditions (using a base like piperidine) and compatibility with a wide range of side-chain protecting groups.[]
-
Disadvantages: Fmoc-protected amino acids are generally more expensive than their Boc counterparts.[11]
Alternative N-Substituted Glycines (Peptoids)
For applications where the peptide backbone itself can be modified, N-substituted glycine oligomers (peptoids) offer a cost-effective alternative. The "sub-monomer" synthesis method for peptoids involves a two-step process using readily available and often inexpensive primary amines.
-
Advantages:
-
Disadvantages:
-
Structural Difference: Peptoids have a different backbone structure compared to peptides, which may impact their biological activity and three-dimensional folding.
-
Limited Chirality: The backbone of a peptoid is achiral, which may be a limitation for applications where specific stereochemistry is required.
-
Alternative Protecting Group Strategies
Instead of an allyl group, other orthogonal protecting groups can be considered for side-chain modification, each with its own set of deprotection conditions and associated costs. A thorough analysis of these alternatives is beyond the scope of this guide but should be a part of the process development for any complex peptide.
Experimental Protocols
General Workflow for SPPS using this compound
The following diagram outlines a typical workflow for the incorporation of a this compound residue into a peptide chain during solid-phase peptide synthesis.
Caption: General workflow for a single coupling cycle in Boc-SPPS.
Allyl Group Deprotection and Palladium Removal Workflow
This diagram illustrates the steps involved in the deprotection of the allyl group and the subsequent removal of the palladium catalyst.
Caption: Workflow for allyl deprotection and subsequent purification.
Conclusion: A Strategic Decision
The use of this compound in large-scale synthesis is a strategic decision that hinges on a careful cost-benefit analysis. While the initial raw material cost is higher than for standard amino acids, its utility in creating complex, modified peptides can offer significant advantages.
Choose this compound when:
-
The final product requires a specific modification at the glycine position that is best achieved through an allyl handle.
-
The orthogonality of the allyl group is essential for the synthetic strategy.
-
The potential for a more streamlined synthesis of a complex molecule outweighs the additional costs of the specialized building block and palladium catalyst removal.
Consider alternatives when:
-
A simple, unmodified glycine is sufficient.
-
The peptide backbone can be altered, making peptoids a viable and more cost-effective option.
-
The overall process economics are highly sensitive to the cost of individual amino acid derivatives, and a less expensive protecting group strategy can achieve the desired outcome.
Ultimately, for researchers and drug development professionals, the decision to employ this compound in large-scale synthesis requires a holistic view of the entire manufacturing process, from raw material sourcing to final API purification. A thorough understanding of the associated costs and process implications is paramount to making an informed and economically sound decision.
References
- 1. chemimpex.com [chemimpex.com]
- 2. pharmtech.com [pharmtech.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. luxembourg-bio.com [luxembourg-bio.com]
- 5. Solid-phase synthesis of N-substituted glycine oligomers (alpha-peptoids) and derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. bio-works.com [bio-works.com]
- 8. How Much Does a Peptide Synthesizer Cost? [excedr.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. silicycle.com [silicycle.com]
- 11. benchchem.com [benchchem.com]
- 12. Design and validation of a frugal, automated, solid-phase peptide synthesizer - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Boc-N-(Allyl)-Glycine: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the safe handling and disposal of specialized chemical reagents are paramount to ensuring a secure and compliant laboratory environment. This guide provides essential safety and logistical information for the proper disposal of Boc-N-(Allyl)-Glycine, a derivative of the amino acid glycine commonly used in peptide synthesis and other organic chemistry applications.
Chemical and Physical Properties
A summary of the key quantitative data for this compound is presented below. This information is crucial for proper labeling and handling of the waste material.
| Property | Value |
| CAS Number | 145618-68-4 |
| Molecular Formula | C₁₀H₁₇NO₄ |
| Molecular Weight | 215.25 g/mol |
| Appearance | White powder |
| Melting Point | 89-94 °C |
| Storage Temperature | 0-8°C |
Step-by-Step Disposal Protocol
The following protocol outlines a general, step-by-step procedure for the safe disposal of this compound. Note: Always consult your institution's Environmental Health and Safety (EHS) department and the official Safety Data Sheet (SDS) provided by the manufacturer for specific instructions, as regulations may vary.
-
Personal Protective Equipment (PPE): Before handling the chemical for disposal, ensure you are wearing appropriate PPE, including safety glasses with side shields or goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat.
-
Waste Collection:
-
Collect all waste this compound, including residual amounts and any contaminated materials (such as weighing boats, contaminated gloves, or absorbent paper), in a designated chemical waste container.
-
The container should be clean, dry, and made of a material compatible with the chemical. A high-density polyethylene (HDPE) container with a screw cap is generally suitable.
-
Do not mix this waste with other chemical waste streams unless explicitly permitted by your institution's EHS guidelines.
-
-
Labeling:
-
Clearly and accurately label the waste container. The label should include:
-
The words "Chemical Waste" or "Hazardous Waste" (as per institutional policy).
-
The full chemical name: This compound .
-
The CAS Number: 145618-68-4 .
-
An approximate amount or concentration of the waste.
-
The date the waste was first added to the container.
-
-
-
Storage:
-
Store the sealed and labeled waste container in a designated satellite accumulation area or your laboratory's official chemical waste storage location.
-
This area should be well-ventilated, secure, and away from general laboratory traffic.
-
Ensure the container is stored upright and the lid is securely fastened to prevent leaks or spills.
-
-
Final Disposal:
-
Arrange for the disposal of the waste container through your institution's licensed hazardous waste disposal program. This typically involves submitting a chemical waste pickup request to your EHS department.
-
Do not attempt to dispose of this compound by pouring it down the sink or placing it in the regular trash. This is improper and can lead to environmental contamination and regulatory violations.
-
Disposal Workflow Diagram
The logical steps for the proper disposal of a research chemical like this compound are illustrated in the workflow diagram below. This diagram emphasizes the importance of consulting official safety documentation and treating unknown or unclassified materials with caution.
Caption: General workflow for the safe disposal of this compound.
Personal protective equipment for handling Boc-N-(Allyl)-Glycine
For Researchers, Scientists, and Drug Development Professionals
This guide provides crucial safety and logistical information for the handling, storage, and disposal of Boc-N-(Allyl)-Glycine. Adherence to these procedures is vital for ensuring laboratory safety and maintaining the integrity of the product.
Personal Protective Equipment (PPE)
The use of appropriate personal protective equipment is the first line of defense against potential exposure to this compound. The following table summarizes the recommended PPE for handling this compound.
| PPE Category | Item | Specifications |
| Eye Protection | Safety Goggles | Chemical splash goggles compliant with ANSI Z87.1 or EN 166 standards.[1][2][3] |
| Hand Protection | Chemical-Resistant Gloves | Nitrile or neoprene gloves are recommended. Always inspect gloves before use and use proper removal techniques.[1][2] |
| Body Protection | Laboratory Coat | A long-sleeved lab coat is required to protect skin and clothing. |
| Respiratory Protection | Fume Hood or Respirator | All handling that may generate dust or aerosols should be conducted in a chemical fume hood.[1][2] If a fume hood is not available, a NIOSH-approved respirator with an appropriate particulate filter may be necessary. |
Operational Plan: Step-by-Step Handling Protocol
A systematic approach to handling this compound from receipt to disposal is critical for safety and experimental success.
2.1. Storage
-
Upon receipt, store this compound in a tightly sealed container in a cool, dry, and well-ventilated area.[1][4]
-
For long-term storage, refer to the manufacturer's recommendations, which may include refrigeration or freezing.
2.2. Preparation and Handling
-
Preparation: Before handling, ensure that the work area, typically a chemical fume hood, is clean and uncluttered. Assemble all necessary equipment, such as spatulas, weighing paper, and glassware.
-
Weighing and Transfer: To minimize dust formation, handle the solid compound carefully and avoid creating airborne particles.[1]
-
Dissolving: When preparing solutions, add the solid to the solvent slowly while stirring to prevent splashing.
2.3. Spill and Exposure Procedures
-
Minor Spill: In the event of a small spill, absorb the material with an inert absorbent (e.g., sand or vermiculite).[5] The contaminated material should be placed in a sealed, suitable container for hazardous waste disposal.
-
Skin Contact: Should the chemical come into contact with your skin, immediately wash the affected area with soap and plenty of water and remove any contaminated clothing.[1][2][6]
-
Eye Contact: In case of eye contact, flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[4][6][7] Seek immediate medical attention.
-
Inhalation: If inhaled, move the individual to fresh air.[1][2][4][6] If breathing is difficult, provide oxygen. Seek medical attention if symptoms persist.
-
Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.[1][2][4][6]
Disposal Plan
Proper disposal of this compound and any associated waste is essential to prevent environmental contamination and comply with regulations.
-
Unused Compound: Dispose of as hazardous chemical waste in a properly labeled and sealed container.[1]
-
Contaminated Materials: Any materials, such as gloves, absorbent pads, and pipette tips, that have come into contact with this compound should be disposed of in a designated hazardous waste container.
-
Solutions: Aqueous and organic solutions containing this compound should be collected in separate, appropriate hazardous waste containers. Do not pour down the drain.
Safe Handling Workflow
The following diagram illustrates the logical workflow for the safe handling of this compound.
References
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
